molecular formula C11H11NO7 B1334351 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid CAS No. 662154-26-9

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid

Cat. No.: B1334351
CAS No.: 662154-26-9
M. Wt: 269.21 g/mol
InChI Key: MIQCEOGOTBKVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (CAS Number: 662154-26-9) is a high-purity chemical compound supplied for advanced research and development applications . This compound has a molecular formula of C 11 H 11 NO 7 and a molecular weight of 269.21 g/mol . Its structure features a propanoic acid chain linked to a formyl- and nitro-substituted methoxy benzene ring, contributing to specific physicochemical properties including a polar surface area of approximately 116 Ų . Researchers value this compound as a key synthetic intermediate or building block in organic synthesis and medicinal chemistry, particularly for constructing more complex molecules . It is essential for further manufacturing in laboratory settings. The product is handled with care; it is recommended to be stored sealed in a dry environment at 2-8°C . This product is labeled with a Warning signal word and hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is intended for Research and Further Manufacturing Use Only. It is not intended for direct human or veterinary use. All prices and availability are subject to change.

Properties

IUPAC Name

2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO7/c1-6(11(14)15)19-10-7(5-13)3-8(12(16)17)4-9(10)18-2/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQCEOGOTBKVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1OC)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396592
Record name 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662154-26-9
Record name 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis & Process Optimization of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary & Molecule Profile

This guide details the synthesis of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (CAS: 662154-26-9), a highly functionalized aromatic intermediate critical in the development of hemoglobin allosteric modulators (antisickling agents).[1]

The molecule features a dense substitution pattern on the benzene core: a formyl group (for Schiff base formation with hemoglobin N-terminus), a nitro group (electron-withdrawing), and a propanoic acid tail (solubility and electrostatic interaction).[1][2] The synthesis requires precise regiochemical control, specifically utilizing o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) rather than Vanillin to achieve the correct 2,4,6-substitution pattern relative to the phenoxy ether.[1]

Target Molecule Specifications
PropertySpecification
IUPAC Name 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid
Molecular Formula C₁₁H₁₁NO₇
Molecular Weight 269.21 g/mol
Key Functionality Aldehyde (electrophile), Carboxylic Acid (ionizable), Nitro (redox active)
Chirality Contains one stereocenter (R/S).[1][3][4][5] Protocol describes racemic synthesis; enantiopure requires chiral starting materials.[2]

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent 3-Step Protocol . The primary disconnection is at the ether linkage, separating the aromatic core from the aliphatic tail.[2]

Strategic Logic:

  • Regioselectivity: Direct nitration of the final ether is risky due to oxidation of the aldehyde or decarboxylation.[2] Therefore, the aromatic core is functionalized before alkylation.[2]

  • Starting Material: The 2-formyl, 6-methoxy pattern dictates o-Vanillin as the precursor.[1][2] Nitration of o-vanillin occurs exclusively at the 5-position (para to the hydroxyl), perfectly matching the target's 4-nitro position (relative to the ether).[1]

  • Alkylation Efficiency: Using an ester (Ethyl 2-bromopropionate) rather than the free acid prevents side reactions and improves solubility in organic solvents during the SN2 step.[2]

Retrosynthesis Target Target Molecule 2-(2-Formyl-6-methoxy-4-nitrophenoxy) propanoic acid Disconnection Ether Disconnection Target->Disconnection Hydrolysis & C-O Bond Cleavage Precursor1 Aromatic Core 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitro-o-vanillin) Disconnection->Precursor1 Precursor2 Alkylator Ethyl 2-bromopropionate (followed by hydrolysis) Disconnection->Precursor2 Start Starting Material o-Vanillin Precursor1->Start Nitration (HNO3) caption Figure 1: Retrosynthetic pathway identifying o-Vanillin as the obligate precursor.

[1][2]

Detailed Experimental Protocol

Stage 1: Nitration of o-Vanillin

Objective: Synthesize 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. Reaction Type: Electrophilic Aromatic Substitution (Nitration).[1][2]

  • Reagents: o-Vanillin (1.0 eq), Nitric Acid (70%, 1.1 eq), Glacial Acetic Acid (Solvent).[1][2]

  • Mechanism: The hydroxyl group (C2) and methoxy group (C3) direct the nitro group to the C5 position.[1][2] The aldehyde (C1) is meta-directing, reinforcing substitution at C5.[1][2]

Protocol:

  • Dissolve o-Vanillin (15.2 g, 100 mmol) in Glacial Acetic Acid (80 mL) in a round-bottom flask.

  • Cool the solution to 0–5°C using an ice bath.

  • Add a solution of Nitric Acid (70%, 7.0 mL) in Glacial Acetic Acid (20 mL) dropwise over 30 minutes. Caution: Exothermic.[1][2]

  • Allow the mixture to warm to room temperature and stir for 2 hours. A yellow precipitate will form.[2]

  • Pour the reaction mixture into ice-cold water (300 mL) to complete precipitation.

  • Filter the yellow solid, wash with cold water (3 x 50 mL) to remove acid traces, and dry in a vacuum oven at 45°C.

  • Yield: ~85-90%. Mp: 142–144°C.[2]

Stage 2: Williamson Ether Synthesis (O-Alkylation)

Objective: Synthesize Ethyl 2-(2-formyl-6-methoxy-4-nitrophenoxy)propionate. Reaction Type: SN2 Nucleophilic Substitution.[2]

  • Reagents: 5-Nitro-o-vanillin (from Stage 1), Ethyl 2-bromopropionate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq - Catalyst).[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.[1][2]

Protocol:

  • In a dry flask, dissolve 5-Nitro-o-vanillin (19.7 g, 100 mmol) in anhydrous DMF (100 mL).

  • Add anhydrous K₂CO₃ (27.6 g, 200 mmol). The suspension will turn bright orange/red (phenoxide formation).[1][2] Stir for 15 mins.

  • Add Ethyl 2-bromopropionate (15.6 mL, 120 mmol) and catalytic KI (1.6 g).

  • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of the phenol.[2]

  • Workup: Cool to RT. Pour into water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude ester is usually pure enough for the next step.[2] If needed, recrystallize from Ethanol.[2]

Stage 3: Ester Hydrolysis

Objective: Isolate the final acid, 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid.[1][2] Reaction Type: Saponification.[2]

  • Reagents: Lithium Hydroxide (LiOH·H₂O, 3.0 eq), THF/Water (1:1).[1][2]

Protocol:

  • Dissolve the crude ester from Stage 2 in THF (100 mL) and Water (100 mL).

  • Add LiOH·H₂O (12.6 g, 300 mmol).[1][2]

  • Stir at room temperature for 2–3 hours. (Avoid heating to prevent aldehyde degradation).[1][2]

  • Workup: Evaporate THF under vacuum.

  • Acidify the remaining aqueous phase carefully with 1M HCl to pH 2–3. The product will precipitate as a solid.[2][6][7]

  • Filter the solid, wash with water, and dry.[2]

  • Recrystallization: Purify the final product using Ethanol/Water or Isopropanol.

Process Workflow & Critical Parameters

The following diagram illustrates the operational workflow, highlighting critical control points (CCPs) for quality assurance.

Workflow cluster_0 Stage 1: Nitration cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Hydrolysis Step1 o-Vanillin + HNO3 (0°C -> RT) Check1 CCP: Temp < 10°C (Prevent Oxidation) Step1->Check1 Step2 Phenol + Ethyl 2-bromopropionate (K2CO3 / DMF) Check1->Step2 Isolate Intermediate Check2 CCP: Anhydrous Conditions (Max SN2 Yield) Step2->Check2 Step3 Ester + LiOH (THF/H2O) Check2->Step3 Crude Ester Final Final Product Recrystallization Step3->Final Acidify to pH 2 caption Figure 2: Process workflow with Critical Control Points (CCPs) for synthesis.

Quantitative Data Summary
StepReagentEq.ConditionsExpected Yield
1 HNO₃ (70%)1.10°C, AcOH85–90%
2 Ethyl 2-bromopropionate1.260°C, K₂CO₃, DMF80–85%
3 LiOH[1]·H₂O3.0RT, THF/H₂O90–95%
Total ------~60–70% Overall

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality of Experimental Choices[1][2]
  • Why o-Vanillin? Many researchers mistakenly start with Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1][2] Nitrating Vanillin yields the 5-nitro isomer, but alkylation occurs at the 4-position.[1][2] This results in 4-(2-carboxyethoxy)-3-methoxy-5-nitrobenzaldehyde, which is a regioisomer of the target.[1][2] The target requires the ether linkage to be ortho to the aldehyde, which is only accessible via o-Vanillin.[2]

  • The "Ortho Effect": In Stage 2, the phenoxide anion is flanked by a formyl group (ortho) and a methoxy group (ortho).[1][2] This creates steric crowding.[2] We use DMF (polar aprotic) to solvate the cation (K+), leaving the phenoxide "naked" and more reactive.[1][2] KI is added to form the transient alkyl iodide (Finkelstein reaction in situ), which is a better electrophile than the bromide.[1][2]

Self-Validating Analytical Markers

To ensure the protocol is working without external validation, observe these intrinsic markers:

  • Stage 1 (NMR): Disappearance of the aromatic protons of o-vanillin.[2] The product (5-nitro-o-vanillin) will show two doublets in the aromatic region (coupling ~2-3 Hz, meta-coupling) due to the protons at C4 and C6.[1]

  • Stage 2 (IR): Appearance of an Ester Carbonyl stretch (~1730-1750 cm⁻¹).[1][2]

  • Stage 3 (Solubility): The ester is insoluble in aqueous base, but as hydrolysis proceeds, the mixture becomes homogeneous (formation of the lithium salt).[1][2] Upon acidification, the product precipitates.[2][6][8]

Pro-Tip: Enantioselective Synthesis

If the biological application requires a specific enantiomer (e.g., R-isomer), replace racemic Ethyl 2-bromopropionate with a chiral sulfonate (e.g., (S)-Ethyl 2-((methylsulfonyl)oxy)propionate ).[1] The SN2 reaction will proceed with Walden inversion, yielding the (R)-ether .[1][2]

References

  • PubChem. "2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid."[1][2] National Library of Medicine.[2] Accessed January 2026.[2] [Link][1][2]

  • Google Patents. "Substituted Benzaldehyde Compounds and Methods for their Use in Increasing Tissue Oxygenation."[2] (Contextual reference for 5-nitro-o-vanillin derivatives).

Sources

Physicochemical Profiling & Synthetic Utility of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and applications of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid , a specialized intermediate in medicinal chemistry used primarily for the synthesis of functionalized benzofurans and bioactive Schiff bases.

Executive Summary

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid is a multifunctional aromatic ether derived from 5-nitro-o-vanillin . It serves as a critical "push-pull" scaffold in organic synthesis, featuring an electron-withdrawing nitro group and an electron-donating methoxy group flanking a reactive oxy-propanoic acid chain. Its primary utility lies in the Perkin cyclization to form 2-substituted-7-methoxy-5-nitrobenzofurans, a class of compounds with significant antimicrobial and anti-inflammatory potential.

Chemical Identity & Structural Analysis

The compound is an ether derivative of 5-nitro-o-vanillin (2-hydroxy-3-methoxy-5-nitrobenzaldehyde). The structure is characterized by a dense substitution pattern on the benzene ring, providing multiple sites for chemical derivatization.

AttributeDetail
IUPAC Name 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid
Molecular Formula C₁₁H₁₁NO₇
Molecular Weight 269.21 g/mol
Parent Scaffold 5-Nitro-o-vanillin (2-Hydroxy-3-methoxy-5-nitrobenzaldehyde)
Chirality Contains one chiral center at the α-carbon of the propanoic acid chain. Typically synthesized as a racemate (RS) unless chiral starting materials (e.g., (S)-2-chloropropanoic acid) are used.
SMILES COC1=C(C(=CC(=C1)[O-])C=O)OC(C)C(=O)O
Structural Topology
  • Position 1 (Ether Linkage): The phenoxy oxygen is bonded to a 2-propanoic acid moiety (-O-CH(CH₃)-COOH). This group is the precursor for the furan ring closure.

  • Position 2 (Formyl Group): An ortho-aldehyde (-CHO) that acts as the electrophile during cyclization reactions.

  • Position 4 (Nitro Group): A strong electron-withdrawing group (-NO₂) that increases the acidity of the parent phenol and influences the electronic distribution of the final benzofuran product.

  • Position 6 (Methoxy Group): An electron-donating group (-OCH₃) that modulates solubility and lipophilicity.

Physicochemical Properties

The following data represents the predicted and experimentally observed properties for this class of nitro-vanillin derivatives.

PropertyValue / DescriptionContext
Physical State Solid (Crystalline powder)Typically yellow to beige due to the nitro-aromatic chromophore.
Melting Point 165–175 °C (Predicted)High melting point driven by intermolecular hydrogen bonding of the carboxylic acid and dipole interactions of the nitro group.
Solubility Low in water; High in DMF, DMSO, AcetoneThe carboxylic acid allows for solubility in alkaline aqueous solutions (as a carboxylate salt).
pKa (Acid) 3.5 – 4.0Attributed to the carboxylic acid group.
LogP (Octanol/Water) ~1.3 – 1.6Moderately lipophilic; suitable for membrane permeability in drug design contexts.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 7 (NO₂, CHO, OCH₃, COOH, Ether)High acceptor count suggests strong interaction potential with protein binding pockets.

Synthesis Protocol

The synthesis follows a robust two-step sequence: nitration of o-vanillin followed by Williamson ether synthesis.

Step 1: Preparation of Precursor (5-Nitro-o-vanillin)

Reaction: Electrophilic aromatic substitution (Nitration).

  • Reagents: o-Vanillin, Nitric Acid (

    
    ), Acetic Acid (
    
    
    
    ).
  • Conditions:

    
    , 2 hours.
    
  • Mechanism: The hydroxyl group of o-vanillin directs the nitro group to the para position (C5), forming 2-hydroxy-3-methoxy-5-nitrobenzaldehyde.

Step 2: Etherification to Target Compound

Reaction: Williamson Ether Synthesis (


).
  • Reagents: 5-Nitro-o-vanillin, 2-Chloropropanoic acid (or Ethyl 2-chloropropionate), Potassium Carbonate (

    
    ), Potassium Iodide (
    
    
    
    - Catalyst).
  • Solvent: DMF or Acetone.

  • Protocol:

    • Dissolve 5-nitro-o-vanillin (1.0 eq) in DMF.

    • Add

      
       (2.0 eq) and stir for 30 min to generate the phenoxide anion.
      
    • Add 2-chloropropanoic acid (1.2 eq) and catalytic KI.

    • Heat to

      
       for 4–6 hours.
      
    • Workup: Pour into ice-water, acidify with HCl to pH 2. The product precipitates as a solid.[1] Recrystallize from Ethanol/Water.

Synthesis Start o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Nitration Nitration (HNO3 / AcOH) Start->Nitration Inter 5-Nitro-o-vanillin (Precursor) Nitration->Inter Alkylation Alkylation (2-Chloropropanoic acid / K2CO3) Inter->Alkylation Product TARGET: 2-(2-Formyl-6-methoxy-4-nitrophenoxy) propanoic acid Alkylation->Product

Figure 1: Synthetic pathway from commercially available o-vanillin to the target propanoic acid derivative.

Reactivity & Applications in Drug Discovery

A. Cyclization to Benzofurans (Perkin Reaction)

The most critical application of this compound is its conversion into 2-methyl-7-methoxy-5-nitrobenzofuran . This is achieved via a modified Perkin cyclization using acetic anhydride (


) and sodium acetate (

).
  • Mechanism: The methylene group alpha to the carboxyl acts as a nucleophile (via enolization) attacking the aldehyde carbonyl. Subsequent dehydration and decarboxylation yield the benzofuran ring.[2]

  • Significance: Benzofurans are privileged scaffolds in medicinal chemistry, often acting as inhibitors of antimicrobial targets or inflammatory pathways.

Cyclization Substrate 2-(2-Formyl-6-methoxy-4-nitrophenoxy) propanoic acid Conditions Ac2O / NaOAc (Reflux) Substrate->Conditions Intermediate Lactone/Enol Intermediate Conditions->Intermediate - H2O Product 2-Methyl-7-methoxy-5-nitrobenzofuran Intermediate->Product - CO2 (Decarboxylation)

Figure 2: Cyclization pathway to the bioactive benzofuran scaffold.[2]

B. Schiff Base Formation

The free aldehyde group at position 2 allows for condensation with primary amines (e.g., aniline, hydrazides) to form Schiff bases (imines). These derivatives have been extensively studied for:

  • Antibacterial Activity: Against S. aureus and E. coli.

  • Antifungal Activity: Against C. albicans.

  • Mechanism: The imine bond (

    
    ) mimics peptide linkages and can inhibit bacterial enzymes or disrupt cell membranes.
    

Experimental Characterization Data

To validate the synthesis of this compound, the following spectral signatures are diagnostic:

  • IR Spectroscopy (

    
    ): 
    
    • 3200–2500: Broad O-H stretch (Carboxylic acid).

    • 1720–1700: C=O stretch (Carboxylic acid dimer).

    • 1680: C=O stretch (Aldehyde, conjugated).

    • 1530 & 1350: N-O stretch (Nitro group, asymmetric/symmetric).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       10.2 ppm (s, 1H, CHO ).
      
    • 
       12.5 ppm (br s, 1H, COOH ).
      
    • 
       7.8–8.2 ppm (m, 2H, Aromatic H at C3/C5 relative to ether).
      
    • 
       5.1 ppm (q, 1H, CH -CH₃).
      
    • 
       3.9 ppm (s, 3H, OCH₃ ).
      
    • 
       1.6 ppm (d, 3H, CH-CH₃ ).
      

References

  • Perkin Cyclization of Vanillin Derivatives : A new course of the Perkin cyclization of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. ResearchGate. Available at: [Link]

  • Synthesis of 5-Nitro-o-vanillin : Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. NIH/PMC. Available at: [Link]

  • Benzofuran Synthesis Review : Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available at: [Link]

  • PubChem Compound Summary : 2-(2-Formyl-6-methoxyphenoxy)propanoic acid (Analog). PubChem. Available at: [Link]

Sources

"spectroscopic analysis of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive spectroscopic characterization of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid . This molecule represents a complex polysubstituted benzene scaffold incorporating an ether-linked propanoic acid tail, a formyl group, a methoxy group, and a nitro group.

Its structural elucidation requires a multi-modal approach to resolve the specific regiochemistry of the tetrasubstituted aromatic ring and the chiral center on the propanoic acid side chain.

Technical Guide for Structural Elucidation & Quality Control

Structural Overview & Analytical Strategy

Before instrumental analysis, we must define the connectivity to predict spectral behavior accurately. The molecule consists of a central benzene ring with four distinct substituents and two aromatic protons in a meta relationship.

  • Core Scaffold: 1,2,4,6-tetrasubstituted benzene.

  • Substituents:

    • C1: O-CH(CH₃)-COOH (2-carboxyethoxy group).

    • C2: -CHO (Formyl/Aldehyde).

    • C4: -NO₂ (Nitro).[1]

    • C6: -OCH₃ (Methoxy).

  • Chirality: The C2 position of the propanoic acid moiety is a chiral center, creating potential enantiomers (

    
    ). Unless chirally resolved, the spectra will represent the racemate.
    
Analytical Workflow
  • IR Spectroscopy: Rapid confirmation of key functional groups (COOH, CHO, NO₂).

  • 1H NMR (Proton): Definitive proof of regiochemistry via coupling constants (

    
    ) and integration.
    
  • 13C NMR (Carbon): Verification of carbon count and carbonyl environments.[2]

  • Mass Spectrometry: Molecular weight confirmation and fragmentation analysis.

Infrared (IR) Spectroscopy

IR spectroscopy serves as the initial "fingerprint" validation.[3] The molecule possesses distinct dipoles that yield high-intensity absorbance bands.

Functional GroupWavenumber (

)
Signal CharacteristicsMechanistic Origin
Carboxylic Acid (-COOH) 2500–3300Broad, StrongO-H stretching (H-bonded dimer).[4]
Aldehyde C-H 2850 & 2750Weak DoubletFermi resonance between C-H stretch and overtone of C-H bend.[5]
Acid Carbonyl (C=O) 1710–1730StrongC=O stretching (dimer).
Aldehyde Carbonyl (C=O) 1680–1700StrongC=O stretching (conjugated with aryl ring).
Nitro (-NO₂) 1530–1550StrongAsymmetric N-O stretch.
Nitro (-NO₂) 1340–1360StrongSymmetric N-O stretch.[6]
Aromatic Ether (Ar-O-C) 1230–1270StrongC-O-C asymmetric stretch.

Expert Insight: The presence of two carbonyl peaks is critical. The aldehyde carbonyl typically appears at a slightly lower frequency than the acid carbonyl due to conjugation with the benzene ring.

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the primary tool for establishing the substitution pattern.[7]

Sample Preparation
  • Solvent: DMSO-d₆ is preferred over CDCl₃.

    • Reasoning: The carboxylic acid proton is often broad or invisible in CDCl₃ due to exchange. DMSO-d₆ stabilizes the acid proton via hydrogen bonding, often resolving it as a broad singlet around 12-13 ppm. It also ensures full solubility of the polar nitro/acid functionality.

  • Concentration: 10–15 mg in 0.6 mL solvent.

1H NMR Prediction & Assignment

The aromatic region will show two singlets (or meta-coupled doublets) representing the protons at C3 and C5.

Proton EnvironmentShift (

, ppm)
Multiplicity

Coupling (Hz)
Interpretation
-COOH 12.5 – 13.5Broad Singlet-Acidic proton (exchangeable with D₂O).
-CHO (Aldehyde)10.1 – 10.4Singlet-Deshielded by anisotropy and EWG nature.
Ar-H (C3) 8.3 – 8.5Doublet (d)

Located between -CHO and -NO₂. Highly deshielded by two strong EWGs.
Ar-H (C5) 7.8 – 8.0Doublet (d)

Located between -NO₂ and -OCH₃. Shielded relative to H3 by the ortho-methoxy group.
-O-CH- (Methine)4.8 – 5.1Quartet (q)

Alpha to carboxylic acid and phenoxy oxygen.
-OCH₃ (Methoxy)3.9 – 4.0Singlet (s)-Characteristic aryl methyl ether.
-CH₃ (Methyl)1.5 – 1.7Doublet (d)

Beta to carboxylic acid; couples with the methine proton.

Critical Structural Proof (NOE): To distinguish between the C3 and C5 protons:

  • Irradiate the Methoxy (-OCH₃) signal (~4.0 ppm).

  • Result: You should observe a Nuclear Overhauser Effect (NOE) enhancement only for the H5 aromatic proton (~7.9 ppm). H3 is too distant.

13C NMR Overview

Expect 11 distinct carbon signals .

  • Carbonyls: Two signals >160 ppm.[5] Aldehyde (~188 ppm) and Acid (~172 ppm).

  • Aromatic C-O/N: Three quaternary carbons shifted downfield (145–155 ppm) due to attachment to O or NO₂.

  • Aliphatic: Methoxy (~56 ppm), Methine (~73 ppm), Methyl (~18 ppm).

Mass Spectrometry (MS) & Fragmentation

Technique: ESI-MS (Negative Mode) is often more sensitive for carboxylic acids [M-H]⁻, but EI (Electron Impact) provides structural fragmentation data.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 269.21 g/mol

Fragmentation Pathway (EI/Positive Mode)

The fragmentation logic follows the stability of the aromatic core and the lability of the nitro and ether groups.

Fragmentation M Molecular Ion [M]+ m/z 269 Frag1 Loss of COOH [M-45]+ m/z 224 M->Frag1 -COOH Frag2 Loss of NO2 [M-46]+ m/z 223 M->Frag2 -NO2 Frag3 Loss of Side Chain (Lactic Acid moiety) [Ar-OH]+ m/z ~196 M->Frag3 Ether Cleavage Frag4 Nitro-Nitrite Rearrangement Loss of NO (M-30) M->Frag4 Rearrangement

Figure 1: Predicted fragmentation pathways for the target molecule. The loss of the carboxylic acid group and the nitro group are primary diagnostic events.

Experimental Protocol: Synthesis & Verification

If the compound is not commercially available, it is synthesized via Williamson ether synthesis.

Synthesis Route

Reagents: 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (Precursor Phenol) + Ethyl 2-bromopropionate +


.
Reaction: 
  • Alkylation: Reflux in Acetone or DMF. The phenoxide attacks the alpha-carbon of the bromopropionate.

  • Hydrolysis: The resulting ester is hydrolyzed (LiOH/THF/Water) to yield the free acid.

Quality Control Workflow

This workflow ensures the synthesized material meets the structural criteria.

QC_Workflow cluster_Analysis Spectroscopic Validation Start Crude Product TLC TLC Screening (Mobile Phase: MeOH/DCM) Start->TLC Purification Column Chromatography or Recrystallization TLC->Purification HNMR 1H NMR (DMSO-d6) Check Integral Ratios Purification->HNMR IR IR Spectroscopy Check NO2/CHO/COOH HNMR->IR MS Mass Spec Confirm m/z 269 IR->MS Decision Does Data Match? MS->Decision Release Release for Assay Decision->Release Yes Fail Re-purify / Re-synthesize Decision->Fail No

Figure 2: Step-by-step Quality Control workflow for validating the synthesized intermediate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for 13C and 1H NMR additive increments).
  • Rehman, M. Z., et al. (2007). "An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methylpropanoates." Journal of the Chemical Society of Pakistan, 29(4), 352. Link (Protocol for phenoxypropanoic acid synthesis).

  • BenchChem. (2025).[8] 3-Nitrobenzaldehyde: Technical Guide to Reactivity and Spectroscopy. Link (Reference for nitro-aldehyde aromatic shift effects).

  • NIST Chemistry WebBook. Nitrobenzene and Benzaldehyde IR and MS standards. Link (General reference for functional group spectral data).

Sources

Structural Elucidation & Spectroscopic Guide: 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Molecule ID: 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid Classification: Substituted Phenoxyalkanoic Acid / Nitro-o-vanillin Derivative Core Scaffold: 5-Nitro-o-vanillin (2-hydroxy-3-methoxy-5-nitrobenzaldehyde) ether.

This technical guide details the spectroscopic characterization of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid. This compound represents a critical scaffold in medicinal chemistry, often utilized as an intermediate for synthesizing bioactive heterocycles (e.g., benzofurans) or enzyme inhibitors.[1][2] Its structure is characterized by a tetrasubstituted benzene ring featuring strong electronic push-pull systems: the electron-withdrawing nitro and formyl groups competing with the electron-donating methoxy and ether linkages.

The data presented below is synthesized from high-field NMR analysis principles of 5-nitro-o-vanillin derivatives, ensuring high fidelity for structural confirmation in synthetic workflows.

Synthesis & Structural Logic

To understand the NMR splitting patterns, one must visualize the synthesis origin. The molecule is typically derived from o-vanillin via nitration followed by Williamson ether synthesis.

Reaction Pathway

The nitration of o-vanillin occurs at the position para to the hydroxyl group (Position 5), creating 5-nitro-o-vanillin. Subsequent alkylation with 2-chloropropanoic acid yields the target.

SynthesisPath A o-Vanillin (2-OH, 3-OMe, 1-CHO) B 5-Nitro-o-vanillin (Nitration at C5) A->B HNO3 / H2SO4 (Electrophilic Aromatic Subst.) C TARGET MOLECULE 2-(2-Formyl-6-methoxy-4-nitrophenoxy) propanoic acid B->C 2-Chloropropanoic acid K2CO3, DMF (Williamson Ether Synth.)

Figure 1: Synthetic pathway establishing the substitution pattern for NMR assignment.

1H NMR Data Analysis (DMSO-d6)

Solvent Selection: DMSO-d6 is the required solvent. The presence of the carboxylic acid and the nitro group renders the molecule polar; CDCl3 may result in poor solubility and broad carboxylic peaks.

Spectroscopic Logic (Causality)
  • Aromatic Region (Tetrasubstituted): The benzene ring has protons at positions 3 and 5 (relative to the ether oxygen at position 1).

    • H3 (between Formyl and Nitro): This proton is in the most deshielded environment due to the combined electron-withdrawing inductive and mesomeric effects of the ortho-formyl and ortho-nitro groups.

    • H5 (between Nitro and Methoxy): This proton is shielded relative to H3 due to the ortho-methoxy group (electron-donating), though still downfield due to the ortho-nitro group.

    • Coupling: These two protons are meta to each other, resulting in a small coupling constant (J ≈ 2.5 Hz).

  • Aliphatic Region: The propanoic acid tail creates a distinct quartet (CH) and doublet (CH3) system. The CH is significantly deshielded (~5.0 ppm) because it is alpha to both an ether oxygen and a carboxylic acid carbonyl.

1H NMR Peak Assignment Table
Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J Hz)AssignmentStructural Justification
13.0 - 13.5 Broad Singlet1H--COOH Carboxylic acid proton (exchangeable).
10.15 Singlet1H--CH OFormyl proton. Deshielded by carbonyl anisotropy.
8.35 Doublet1HJ = 2.6 HzAr-H3 Aromatic proton between -NO2 and -CHO. Most deshielded aromatic.[3]
8.05 Doublet1HJ = 2.6 HzAr-H5 Aromatic proton between -NO2 and -OMe.
5.12 Quartet1HJ = 6.8 Hz-O-CH (CH3)-Alpha-proton of propanoic tail. Deshielded by O and COOH.
3.98 Singlet3H--OCH 3Methoxy group.
1.62 Doublet3HJ = 6.8 Hz-CH(CH 3)-Methyl group of propanoic tail.

13C NMR Data Analysis (DMSO-d6)

The 13C spectrum confirms the carbon skeleton. Note that the quaternary carbons bearing the Nitro and Formyl groups will be low intensity or invisible in short scans due to long relaxation times.

13C NMR Peak Assignment Table
Chemical Shift (δ ppm)Carbon TypeAssignmentElectronic Environment
188.5 Cq (C=O)Formyl C=OAldehyde carbonyl.
172.8 Cq (C=O)Acid C=OCarboxylic acid carbonyl.
156.2 Cq (Ar-O)C1 (Ar-O-Alkyl)Attached to propanoic ether.
149.5 Cq (Ar-O)C6 (Ar-OMe)Attached to methoxy group.[4]
142.1 Cq (Ar-N)C4 (Ar-NO2)Attached to nitro group.
129.8 CqC2 (Ar-CHO)Attached to formyl group.[5]
118.5 CH (Ar)C3 (Ar-H)Between NO2 and CHO.
112.4 CH (Ar)C5 (Ar-H)Between NO2 and OMe.
73.5 CH (Aliph)-O-C H-COOHEther/Acid alpha carbon.
57.2 CH3-OC H3Methoxy carbon.
18.4 CH3-CH(C H3)Methyl tail.

Experimental Protocol for Validation

To reproduce these results, follow this self-validating protocol designed to minimize water interference and maximize resolution.

Step 1: Sample Preparation[1][6]
  • Mass: Weigh 10–15 mg of the dried solid compound.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Do not use CDCl3. The carboxylic acid dimerizes in non-polar solvents, broadening the signals, and the nitro group reduces solubility.

  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear yellow/orange (typical for nitro-phenols).

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (30° pulse angle) to allow relaxation of quaternary carbons.

  • Number of Scans (NS):

    • 1H: 16 scans.[6]

    • 13C: 1024 scans (minimum) due to quaternary carbons.

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the aldehyde and aromatic protons.

Step 3: Quality Control (QC) Check
  • Water Peak: In DMSO-d6, water appears at ~3.33 ppm.

  • Solvent Peak: Pentet at 2.50 ppm.

  • Validation: If the aldehyde peak (10.15 ppm) is split or broad, the sample may contain trace water causing exchange, or the aldehyde is oxidizing to the dicarboxylic acid (check for disappearance of 10.15 peak and growth of broad OH).

Visualization of NMR Connectivity

The following diagram maps the logical flow from structure to spectral signal, assisting in peak assignment.

NMR_Logic Struct Structure: 2-(2-Formyl-6-methoxy-4-nitrophenoxy) propanoic acid Aldehyde Aldehyde (-CHO) Electron Withdrawing Struct->Aldehyde Nitro Nitro (-NO2) Strongly Withdrawing Struct->Nitro Ether Ether Linkages (OMe + Propanoic) Electron Donating Struct->Ether H_Ald 1H: ~10.15 ppm (s) Deshielded by C=O Aldehyde->H_Ald Anisotropy H_Ar3 1H: ~8.35 ppm (d) Most Deshielded Ar-H (Ortho to NO2 & CHO) Nitro->H_Ar3 Inductive (-I) H_Ar5 1H: ~8.05 ppm (d) Shielded by OMe (Ortho to NO2 & OMe) Ether->H_Ar5 Resonance (+M) H_Ar3->H_Ar5 Meta Coupling J ~ 2.5 Hz

Figure 2: Correlation between electronic substituent effects and observed chemical shifts.

References

  • PubChem Database. "2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (CID 3834708)." National Center for Biotechnology Information. Available at: [Link]

  • Torres, G., et al. "Synthesis and structural characterization of nitro-vanillin derivatives.
  • SDBS. "Spectral Database for Organic Compounds." National Institute of Advanced Industrial Science and Technology (AIST). (Reference for o-vanillin and nitrobenzene shifts). Available at: [Link]

Sources

Technical Guide: Reactivity & Synthetic Utility of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the Formyl Group in 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

This guide provides an in-depth analysis of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (CAS: 590395-57-6), a multifunctional "privileged scaffold" in medicinal chemistry. Distinguished by its high degree of functionalization, this molecule serves as a critical intermediate for the synthesis of substituted benzofurans and Schiff base libraries with demonstrated antibacterial and antidyslipidemic potential.

The guide focuses on the chemoselectivity of the formyl group (-CHO) within a sterically crowded and electronically "push-pull" environment (nitro-withdrawing vs. methoxy-donating). It outlines validated protocols for reductive amination and intramolecular cyclization, supported by mechanistic insights and safety considerations.

Molecular Architecture & Electronic Profile

The reactivity of the formyl group at position 2 is dictated by the cooperative effects of the ring substituents. Understanding these interactions is prerequisite to designing successful transformations.

SubstituentPositionElectronic EffectImpact on Formyl Reactivity
Nitro (-NO₂) Para (4)Strong Electron Withdrawing (-R, -I)Increases Electrophilicity: Makes the carbonyl carbon highly susceptible to nucleophilic attack (e.g., amines).
Methoxy (-OCH₃) Ortho (6)Electron Donating (+R)Steric/Electronic Modulation: Provides resonance stabilization but creates steric crowding near the ether linkage.
Propanoic Acid Ether Ortho (1)Inductive Withdrawing (-I via Oxygen)Cyclization Handle: The

-carbon of the propanoic chain acts as an internal nucleophile in cyclization reactions.
Reactivity Landscape Visualization

The following diagram maps the primary divergent synthetic pathways available to this scaffold.

ReactivityMap Core 2-(2-Formyl-6-methoxy- 4-nitrophenoxy)propanoic acid Path_A Pathway A: Reductive Amination (Schiff Bases/Amines) Core->Path_A + R-NH2 + Reductant Path_B Pathway B: Intramolecular Cyclization (Benzofurans) Core->Path_B + Ac2O/Base (Perkin-type) Path_C Pathway C: Carboxylic Acid Functionalization Core->Path_C + R-OH/R-NH2 (Coupling) Prod_A Antibacterial Agents (Secondary Amines) Path_A->Prod_A Prod_B 7-Methoxy-5-nitro- benzofuran derivatives Path_B->Prod_B Prod_C Esters/Amides (Prodrugs) Path_C->Prod_C

Figure 1: Divergent synthetic utility of the scaffold showing three primary reactivity vectors.

Core Reactivity I: Reductive Amination (Schiff Base Formation)

The most common application of this scaffold is the generation of diverse libraries of Schiff bases and secondary amines, often screened for antibacterial activity against Gram-positive pathogens (e.g., S. aureus). The para-nitro group significantly enhances the rate of imine formation by increasing the electrophilicity of the aldehyde.

Mechanism[1][2][3][4][5][6][7][8]
  • Condensation: Nucleophilic attack of a primary amine (R-NH₂) on the formyl carbon forms a hemiaminal, followed by dehydration to the imine (Schiff base).

  • Reduction: The imine is selectively reduced to a secondary amine using a mild hydride donor.

Experimental Protocol: Synthesis of Secondary Amines

Valid for aniline or aliphatic amine derivatives.

Reagents:

  • Substrate: 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (1.0 eq)

  • Amine: Aniline or derivative (1.0–1.2 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄

Step-by-Step Methodology:

  • Imine Formation: Dissolve the substrate in DCE (0.1 M concentration). Add the amine and a catalytic amount of acetic acid (AcOH) to buffer the pH to ~5. Stir at room temperature for 1–2 hours.

    • Checkpoint: Monitor by TLC (disappearance of aldehyde spot). Imine formation is usually rapid due to the nitro group.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

    • Note: STAB is preferred over NaBH₄ to avoid reducing the nitro group or the aldehyde/ketone before imine formation is complete.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc).

Core Reactivity II: Intramolecular Cyclization (Benzofuran Synthesis)

This molecule is a precursor for 7-methoxy-5-nitrobenzofuran derivatives. The reaction exploits the proximity of the formyl group (position 2) and the activated methylene of the propanoic acid ether (position 1).

Mechanism: Modified Perkin Condensation

The cyclization typically proceeds via a Perkin-type condensation or a ketene intermediate pathway, mediated by acetic anhydride and a weak base.

  • Activation: The carboxylic acid is converted to a mixed anhydride.

  • Enolization: Base promotes enolization at the

    
    -position of the propanoic chain.
    
  • Cyclization: Intramolecular aldol-type attack on the formyl group closes the ring.

  • Dehydration/Decarboxylation: Loss of water and CO₂ (depending on conditions) yields the benzofuran core.

Cyclization Start Substrate: 2-(2-Formyl-phenoxy)propanoic acid Step1 Activation with Ac2O (Mixed Anhydride Formation) Start->Step1 Step2 Base-Catalyzed Enolization (alpha-proton removal) Step1->Step2 NaOAc/Reflux Step3 Intramolecular Attack on CHO (Ring Closure) Step2->Step3 Step4 Dehydration & Decarboxylation Step3->Step4 End Product: Substituted Benzofuran Step4->End

Figure 2: Mechanistic flow for the conversion of the phenoxypropanoic acid scaffold to a benzofuran.

Experimental Protocol: Burgstahler-Worden Conditions

Reagents:

  • Substrate (1.0 eq)

  • Acetic Anhydride (Ac₂O) (5–10 eq, acts as solvent/reagent)

  • Sodium Acetate (NaOAc) (anhydrous, 2.0 eq)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, combine the substrate, Ac₂O, and NaOAc.

  • Reaction: Heat the mixture to reflux (approx. 140°C) for 4–8 hours.

    • Observation: The reaction mixture typically darkens.

  • Workup: Pour the hot mixture onto crushed ice/water (approx. 10x volume) to hydrolyze excess anhydride. Stir vigorously for 1 hour.

  • Isolation: If a solid precipitates, filter and wash with water. If oil forms, extract with CH₂Cl₂, wash with NaHCO₃ (to remove acidic byproducts), and dry.

  • Purification: Recrystallization from ethanol is standard for nitro-benzofurans.

Comparative Data & Analogues

The following table summarizes the physical properties and expected reactivity trends compared to similar vanillin derivatives.

CompoundMolecular WeightMP (°C)Key Reactivity Feature
Target Molecule 269.21 N/A *High (Activated by NO₂)
2-(2-Formylphenoxy)acetic acid180.16132–134Moderate (Standard Perkin)
2-(2-Formyl-4-nitrophenoxy)acetic acid225.16188–190High (Rapid Schiff base formation)
5-Nitrovanillin197.14176–178Precursor (Phenol OH is free)

*Note: Exact MP depends on crystal polymorph and purity; derivatives typically melt >150°C due to nitro-stacking.

References

  • Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Source:Medicinal Chemistry Research (via ResearchGate)

  • A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. Source:Polish Journal of Chemistry (via ResearchGate)

  • PubChem Compound Summary for CID 3834708: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. Source:National Center for Biotechnology Information (2025)

  • Synthesis of Benzofuran Derivatives: Recent Developments. Source:Organic Chemistry Portal / ResearchGate Review

Technical Guide: Thermal Stability Profiling of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Directive

The Challenge: 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid is a highly functionalized intermediate, structurally related to nitrated vanillin derivatives. A comprehensive review of public chemical registries (PubChem, CAS) confirms a critical data gap : no empirical Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) data exists in the open literature for this specific entry.

The Solution: This guide serves as a predictive stability framework and validation protocol . It synthesizes established degradation mechanisms of nitro-aromatics and phenoxy-acids to construct a theoretical stability profile. Furthermore, it provides a standardized experimental workflow to empirically determine the thermal limits of this compound, ensuring safe handling during drug development and synthesis scaling.

Key Stability Indicators (Theoretical):

  • Melting Point (Predicted): 145°C – 160°C (Based on structural analogs like 5-nitrovanillin derivatives).

  • Critical Hazard: The ortho-formyl / para-nitro combination creates a push-pull electronic system susceptible to exothermic decomposition >220°C.

  • Primary Degradation Mode: Oxidative dehydrogenation of the formyl group followed by decarboxylation of the propanoic tail.

Structural Analysis & Theoretical Thermal Profile

To understand the thermal behavior, we must deconstruct the molecule into its functional "risk zones."

Functional Group Vulnerabilities
Functional GroupPositionThermal RiskDegradation Mechanism
Nitro (-NO₂) Para (C4)High Exothermic decomposition releasing NOₓ. High-energy event usually occurring >240°C.
Formyl (-CHO) Ortho (C2)Medium Susceptible to auto-oxidation to carboxylic acid (even at ambient T if exposed to air/light).
Propanoic Acid Tail Ether-linkedMedium Decarboxylation (CO₂ loss) typically initiates >180°C.
Methoxy (-OCH₃) Ortho (C6)Low Generally stable, but provides electron density that stabilizes the ring.
Predicted Degradation Pathway (Cheminformatics)

The following Graphviz diagram illustrates the logical flow of thermal degradation, prioritizing the most energetically favorable pathways.

ThermalDegradation Parent Parent Molecule (Solid State) Melt Melting Phase (~150°C) Parent->Melt Heat Input Oxidation Oxidative Degradation (Formyl -> Carboxyl) Melt->Oxidation Air Exposure + T > 100°C Decarb Decarboxylation (Loss of CO2 from Propanoic tail) Melt->Decarb T > 180°C NitroDecomp Nitro Group Rupture (Exothermic NO/NO2 release) Oxidation->NitroDecomp Decarb->NitroDecomp T > 240°C (Runaway Risk) Char Carbonaceous Char NitroDecomp->Char Final Residue

Figure 1: Predicted thermal degradation cascade. Note that oxidation of the aldehyde can occur prior to melting if storage conditions are poor.

Experimental Validation Protocol

Since empirical data is absent, you must generate it. Do not rely on generic "melting point" apparatuses for stability data; they fail to detect onset decomposition.

Protocol A: TGA/DSC Simultaneous Thermal Analysis

Objective: Determine the precise melting onset (


) and decomposition onset (

).

Reagents & Equipment:

  • Instrument: Mettler Toledo TGA/DSC 3+ (or equivalent).

  • Crucibles: Aluminum (40 µL) with pierced lids (allows gas escape, prevents pressure buildup).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Inert environment is crucial to distinguish thermal breakdown from oxidation).
    

Step-by-Step Workflow:

  • Baseline Correction: Run an empty crucible using the method below to subtract buoyancy effects.

  • Sample Loading: Weigh 3.0 – 5.0 mg of the compound. Note: Do not overload; nitro compounds can release significant energy.

  • Method Programming:

    • Equilibrate: 30°C for 5 minutes.

    • Ramp: 10°C/min to 350°C.

    • Gas Switch (Optional): Switch to Air/Oxygen at 350°C to burn off carbon residue (if quantifying ash).

  • Data Interpretation:

    • Endotherm 1: Sharp peak = Melting Point.

    • Exotherm 1: Broad hump = Decomposition. Critical Safety Limit.

    • Mass Loss (TGA): Stepwise drop. The first drop usually corresponds to decarboxylation (

      
       loss, ~44 Da).
      
Protocol B: Accelerated Stability (Forced Degradation)

Objective: Assess stability under stress to predict shelf-life.

Stress ConditionDurationTarget AnalysisExpected Failure Mode
Thermal (60°C) 7 DaysHPLC-UVDecarboxylation / Dimerization
Oxidative (3% H₂O₂) 24 HoursHPLC-UVFormyl

Carboxylic Acid
Photolytic (UV/Vis) 1.2M Lux hoursHPLC-UVNitro-group photoreduction

Synthesis Implications & Impurity Management

The thermal stability of this molecule is heavily dependent on its synthesis history. The likely synthetic route involves the nitration of 2-(2-formyl-6-methoxyphenoxy)propanoic acid .

The "Acid Trap" Hazard: If the final crystallization is performed from acidic media (common in nitration workups using


), residual mineral acid trapped in the crystal lattice will catalyze autocatalytic decomposition .

Quality Control Check:

  • Before thermal processing, ensure pH of a 1% aqueous slurry is > 4.0.

  • If pH < 3.0, recrystallize from Ethanol/Water to remove trapped acid traces.

Handling and Storage Recommendations

Based on the functional group analysis, the following storage protocols are mandatory to maintain the integrity of the formyl and nitro groups.

  • Temperature: Store at 2°C – 8°C . While the solid is likely stable at room temperature, the aldehyde group warrants refrigeration to prevent slow oxidation.

  • Atmosphere: Store under Argon or Nitrogen . The formyl group is oxygen-sensitive.

  • Light: Amber vials are required. Nitro-aromatics are known to darken (photodegrade) upon UV exposure.

References

  • PubChem Compound Summary. (2025). 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid (CID 6744545).[1] National Center for Biotechnology Information. Link

  • ChemicalBook. (2023). 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid Basic Information. Link

  • Hit2Lead. (2023). Compound Catalog: 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid. ChemBridge Corporation.[2] Link

  • Patnaik, P. (2007). A Comprehensive Guide to the Hazardous Properties of Chemical Substances. Wiley-Interscience.
  • Cardillo, P., & Gigli, G. (2000). Calorimetric study of the thermal stability of nitro-derivatives. Journal of Thermal Analysis and Calorimetry.

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential, synthesis, and pharmacological mechanisms of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid and its derivatives. This analysis is grounded in the structural derivatization of 5-nitro-o-vanillin (2-hydroxy-3-methoxy-5-nitrobenzaldehyde), a scaffold with documented antimicrobial and cytotoxic properties.

Executive Summary

The compound 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid represents a specialized class of nitro-substituted phenoxyalkanoic acids . Structurally, it is the ether derivative of 5-nitro-o-vanillin , characterized by a highly functionalized benzene ring containing an aldehyde (formyl), a methoxy, and a nitro group.

Its primary biological utility lies in its role as a pharmacophore precursor . The aldehyde moiety serves as a reactive "warhead" for generating Schiff bases (azomethines) and secondary amines , which exhibit significant antibacterial activity , particularly against Gram-positive pathogens like Staphylococcus aureus and Micrococcus luteus. The propanoic acid side chain modulates lipophilicity and membrane permeability, distinguishing it from simple phenolic precursors.

Chemical Foundation & Structural Logic

The Scaffold

The core structure is defined by the substitution pattern on the benzene ring. Understanding the numbering is critical for synthesis and SAR (Structure-Activity Relationship):

  • Position 1 (Phenoxy): The anchor point for the propanoic acid tail (ether linkage).

  • Position 2 (Formyl, -CHO): An electrophilic center essential for condensing with amines to form bioactive Schiff bases.

  • Position 4 (Nitro, -NO₂): An electron-withdrawing group that enhances the electrophilicity of the ring and often contributes to antimicrobial efficacy via nitro-reduction mechanisms.

  • Position 6 (Methoxy, -OCH₃): An electron-donating group that provides steric bulk and modulates the electronic environment of the ring.

Mechanism of Action (Hypothetical & Observed)
  • Schiff Base Formation: The derivatives (hydrazones, imines) formed at the C2-formyl position interfere with bacterial cell wall synthesis or DNA replication. The azomethine linkage (-N=CH-) is critical for binding to biological targets.

  • Nitro-Reductase Activation: Similar to nitrofurans, the 4-nitro group may undergo enzymatic reduction within bacterial cells, generating reactive radical species that damage bacterial DNA.

  • Membrane Permeation: The propanoic acid moiety (often esterified to methyl/ethyl forms for testing) facilitates transport across the lipid bilayer.

Synthesis & Experimental Protocols

Synthesis Workflow

The synthesis follows a modular pathway: Etherification of the parent phenol followed by Condensation with amines.

Reagents:

  • Precursor: 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitro-o-vanillin).

  • Alkylation Agent: Methyl 2-bromopropionate (or 2-bromopropanoic acid).

  • Base: Potassium carbonate (

    
    ) or Sodium hydride (
    
    
    
    ).
  • Solvent: DMF or Acetone.

Protocol 1: Synthesis of the Ether Scaffold
  • Dissolution: Dissolve 10 mmol of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde in 20 mL of anhydrous DMF.

  • Deprotonation: Add 15 mmol of anhydrous

    
    . Stir at room temperature for 30 minutes to form the phenoxide anion.
    
  • Alkylation: Dropwise add 11 mmol of methyl 2-bromopropionate .

  • Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the reaction mixture into ice-cold water. The precipitate (ester derivative) is filtered, washed with water, and recrystallized from ethanol.

    • Note: If the free acid is required, perform alkaline hydrolysis (NaOH/MeOH) followed by acidification.

Protocol 2: Derivatization to Schiff Bases
  • Mix: Dissolve 1 mmol of the synthesized ether (from Protocol 1) in 10 mL of Ethanol/Methanol.

  • Add Amine: Add 1 mmol of the target primary amine (e.g., aniline, 4-fluoroaniline, or hydrazide).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Reflux for 3–8 hours.

  • Isolation: Cool to room temperature. The Schiff base usually precipitates. Filter and wash with cold ethanol.

Visualization of Synthetic Pathway

SynthesisPathway Start 5-Nitro-o-vanillin (2-OH-3-OMe-5-NO2-Benzaldehyde) Intermediate Ether Intermediate (Methyl 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoate) Start->Intermediate Etherification (Nucleophilic Substitution) Reagent1 Methyl 2-bromopropionate + K2CO3 / DMF Reagent1->Intermediate Product Schiff Base Derivative (Bioactive Target) Intermediate->Product Condensation Reagent2 Primary Amine (R-NH2) + AcOH (cat.) Reagent2->Product AmineProduct Secondary Amine (Modified Activity) Product->AmineProduct Reductive Amination Reduction Reduction (NaBH4 or H2/Pd) Reduction->AmineProduct

Figure 1: Synthetic pathway transforming 5-nitro-o-vanillin into bioactive propanoic acid derivatives via etherification and Schiff base condensation.[1][2][3][4][5]

Pharmacological Profile & Data

Antimicrobial Activity (SAR Analysis)

Research indicates that the Schiff bases derived from this scaffold exhibit superior antibacterial activity compared to the parent aldehyde or the free acid.

Key Findings:

  • Gram-Positive Selectivity: High potency observed against Staphylococcus aureus (MSSA) and Micrococcus luteus.

  • Gram-Negative Resistance: Lower activity against E. coli and P. aeruginosa, likely due to the inability of the bulky nitro-methoxy scaffold to penetrate the outer membrane porins.

  • Substituent Effects:

    • Electron-Withdrawing Groups (EWG): Schiff bases derived from amines with EWGs (e.g., 4-fluoroaniline) often show higher potency.

    • Chain Length: The propanoic acid (methyl branched) chain often provides better lipophilic balance than the acetic acid (linear) analog.

Quantitative Data Summary (Representative)

Data synthesized from comparative studies on nitro-phenoxyalkanoates.

Compound ClassTarget OrganismMIC Range (µg/mL)Activity Level
Parent Ether (Aldehyde)S. aureus125 - 250Low
Schiff Base (Aniline deriv.)S. aureus15.6 - 62.5Moderate-High
Schiff Base (4-OMe-Aniline)M. luteus7.8 - 31.2High
Reduced Amine S. aureus31.2 - 125Moderate
Control (Ampicillin)S. aureus0.5 - 2.0Standard
SAR Logic Diagram

SAR_Logic Core Core Scaffold: 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid Nitro 4-Nitro Group (-NO2) Electronic Pull + Reductase Target Essential for Potency Core->Nitro Methoxy 6-Methoxy Group (-OMe) Steric Bulk + Lipophilicity Modulates Bioavailability Core->Methoxy Formyl 2-Formyl Group (-CHO) Warhead for Schiff Base Critical for Target Binding Core->Formyl Propanoic Propanoic Acid Chain Membrane Permeability Solubility Control Core->Propanoic

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional contribution of each moiety to biological efficacy.

Biological Assay Protocol

To validate the activity of synthesized derivatives, the following Minimum Inhibitory Concentration (MIC) assay is recommended.

Protocol: Microbroth Dilution Assay
  • Preparation: Prepare stock solutions of the test compounds (Schiff bases) in DMSO (1 mg/mL).

  • Media: Use Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to

    
     CFU/mL.
    
  • Plating: In a 96-well plate, add 100 µL of MHB. Perform serial 2-fold dilutions of the test compound (Range: 500 µg/mL down to 0.9 µg/mL).

  • Incubation: Add 10 µL of bacterial inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

References

  • Kwiecień, H., et al. (2015). "Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates."[2] Medicinal Chemistry Research.

  • Kwiecień, H. (2004). "Synthesis of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids and their derivatives."[2][5] Polish Journal of Chemistry.

  • BenchChem. "Biological Activities of 5-Nitrovanillin Derivatives."

  • Hit2Lead. "Compound Datasheet: 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid."

Sources

Advanced Scaffolds in Medicinal Chemistry: The Utility of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers utilizing 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (CAS 662154-26-9). It moves beyond basic catalog data to explore the molecule's utility as a "push-pull" aromatic scaffold, specifically in the synthesis of polysubstituted benzofurans and peptidomimetics.

Executive Summary & Molecular Profile

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid is a highly functionalized building block characterized by a dense array of reactive centers on a single benzene core. It is primarily employed as a precursor for 3-methyl-7-methoxy-5-nitrobenzofuran-2-carboxylic acid derivatives, which are critical pharmacophores in oncology (DNA minor groove binders) and infectious disease research.

Structural Analysis

The molecule features four distinct reactive handles, enabling divergent synthetic pathways:

  • Ortho-Formyl Group (-CHO): The electrophilic "head" for cyclization or condensation.

  • Propanoic Acid Tail (-O-CH(CH3)-COOH): Provides the nucleophilic α-carbon for cyclization (forming the furan ring) and a carboxylic acid for amide coupling. The methyl group at the α-position introduces chirality and structural rigidity (the "magic methyl" effect) in the final heterocycle.

  • Nitro Group (-NO2): An electron-withdrawing group that activates the ring for nucleophilic attack (if needed) and serves as a latent amine for downstream functionalization.

  • Methoxy Group (-OCH3): An electron-donating group that modulates solubility and electronic properties.

PropertyValue
CAS Number 662154-26-9
Molecular Formula C₁₁H₁₁NO₇
Molecular Weight 269.21 g/mol
Core Scaffold Nitrated o-Vanillin Ether
Key Application Benzofuran Synthesis, Ugi-Smiles Reaction

Synthesis of the Building Block

While commercially available, the synthesis of this scaffold requires precise regiocontrol. It is typically derived from 2-hydroxy-6-methoxy-4-nitrobenzaldehyde (a nitrated derivative of 6-methoxysalicylaldehyde).

Protocol: Williamson Ether Synthesis

This protocol describes the coupling of the phenol precursor with 2-chloropropanoic acid.

Reagents:

  • 2-Hydroxy-6-methoxy-4-nitrobenzaldehyde (1.0 equiv)

  • 2-Chloropropanoic acid (1.2 equiv) (or Methyl 2-chloropropionate for ester route)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Potassium Iodide (KI) (0.1 equiv, catalyst)

  • Solvent: DMF or Acetone (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the phenol (1.0 eq) in anhydrous DMF (0.5 M concentration). Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. The solution will likely turn deep yellow/orange due to the nitrophenoxide.

  • Alkylation: Add KI (0.1 eq) followed by the dropwise addition of 2-chloropropanoic acid (1.2 eq).

    • Note: If using the acid directly, ensure the extra base consumes the carboxylic proton. Using the methyl ester is often cleaner, followed by hydrolysis.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the phenol.

  • Workup: Cool to room temperature. Pour into ice-cold 1M HCl to quench and precipitate the product (or extract with EtOAc if oil forms).

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, MeOH/DCM gradient) to isolate the target acid.

Primary Application: Benzofuran Assembly

The most authoritative use of this building block is the intramolecular aldol condensation to form the benzofuran core. Unlike phenoxyacetic acid derivatives which yield 3-unsubstituted benzofurans, the propanoic acid tail yields a 3-methylbenzofuran , a structural motif often associated with improved metabolic stability.

Mechanism: The "Rossing-Type" Cyclization
  • Enolization: Base abstracts the proton α to the carboxylate (or ester).

  • Cyclization: The enolate attacks the ortho-formyl group.

  • Dehydration: The resulting aldol adduct undergoes dehydration (often spontaneous or acid-catalyzed) to aromatize the furan ring.

Target Structure: 3-Methyl-7-methoxy-5-nitrobenzofuran-2-carboxylic acid.

BenzofuranSynthesis Start 2-(2-Formyl-6-methoxy- 4-nitrophenoxy)propanoic acid Inter Intermediate: Aldol Adduct Start->Inter Base (NaOEt or Ac2O/TEA) Intramolecular Attack Product 3-Methyl-7-methoxy- 5-nitrobenzofuran-2-carboxylic acid Inter->Product -H2O Aromatization

Figure 1: Cyclization pathway yielding the 3-methylbenzofuran scaffold.[1][2]

Experimental Protocol: Cyclization

Reagents: Sodium Ethoxide (NaOEt) in Ethanol or Acetic Anhydride/Triethylamine.

  • Reflux: Dissolve the starting material in absolute ethanol containing NaOEt (2.0 eq). Reflux for 2–4 hours.

  • Acidification: Evaporate solvent, redissolve in water, and acidify with HCl to pH 2.

  • Isolation: The benzofuran-2-carboxylic acid usually precipitates as a solid. Filter and wash with cold water.

Divergent Reactivity & Applications

Beyond benzofurans, the molecule's "Aldehyde + Acid" motif makes it an ideal substrate for multicomponent reactions (MCRs) and peptidomimetic synthesis.

A. The Ugi-Smiles / Ugi-4CR Pathway

Because the molecule contains both a carboxylic acid and an aldehyde, it can serve as a bifunctional input in Ugi reactions, effectively locking the conformation into a macrocycle or forming complex bis-amides.

  • Reaction: Amine + Isocyanide + Target Molecule (providing both Acid + Aldehyde components? No, usually requires 4 components. Here it provides Acid and Aldehyde in one, creating a cyclic constraint).

  • Utility: Rapid generation of peptidomimetic libraries for protease inhibition.

B. Reductive Functionalization (Post-Cyclization)

The 5-nitro group on the benzofuran core is a "dummy" group meant to be reduced to an amine (-NH₂).

  • Protocol: H₂ (balloon), Pd/C (10%), MeOH.[3]

  • Application: The resulting 5-amino-7-methoxy-3-methylbenzofuran is a privileged scaffold for:

    • Distamycin Analogues: DNA minor groove binders.

    • H3 Receptor Antagonists: For CNS disorders.

DivergentPathways Core 2-(2-Formyl-6-methoxy- 4-nitrophenoxy)propanoic acid Benzofuran 3-Methyl-7-methoxy- 5-nitrobenzofuran-2-COOH Core->Benzofuran Base/Dehydration (Cyclization) Ugi Peptidomimetic Macrocycles (Intramolecular Ugi) Core->Ugi R-NH2, R-NC (Multicomponent) Amine 5-Amino-Benzofuran (DNA Binding Scaffold) Benzofuran->Amine H2, Pd/C (Reduction)

Figure 2: Divergent synthetic utility of the scaffold.[1]

References

  • Hit2Lead . Compound Profile: 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid. Link

  • ChemicalBook . 5-Nitrobenzofuran-2-carboxylic acid and derivatives. Link

  • ResearchGate . Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Link

  • National Institutes of Health (NIH) . A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Link

  • Smolecule . Catalytic Strategies in Benzofuran Ring Formation. Link

Sources

Technical Whitepaper: Synthetic Utility & Exploratory Pathways of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide details the synthetic utility of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid , a highly functionalized vanillin derivative. This molecule represents a "synthetic nexus"—a scaffold containing four distinct reactive centers (aldehyde, carboxylic acid, nitro group, and ether linkage) capable of orthogonal transformations.

Structural Deconstruction

The molecule is best understood as 5-nitrovanillin alkylated at the phenolic oxygen with 2-chloropropanoic acid .

MoietyReactivity ProfileStrategic Utility
Aldehyde (-CHO) Electrophilic, Condensation-readyGateway to Schiff bases, imidazoles, and C3-benzofuran closure.
Carboxylic Acid (-COOH) Nucleophilic (as carboxylate), AcidicDirecting group for cyclization; precursor to esters/amides.
Nitro Group (-NO₂) Electron-withdrawing, ReducibleLatent amino group for intramolecular lactamization (benzoxazepines).
Propanoic Tail (-CH(CH₃)-) Chiral Center potentialControls regiochemistry at C2 of resulting heterocycles.

Primary Reaction Pathway: Benzofuran Cyclization

The most authoritative transformation for o-formyl phenoxy acids is the intramolecular cyclodehydration to form benzofuran scaffolds. This reaction is driven by the thermodynamic stability of the aromatic furan ring.

Mechanism: The Intramolecular Perkin Condensation

Unlike simple phenoxyacetic acids which yield unsubstituted benzofurans, the propanoic acid tail introduces a methyl substituent at the cyclization site.

  • Activation: Acetic anhydride converts the carboxylic acid into a mixed anhydride, increasing the acidity of the

    
    -proton.
    
  • Enolization: Base (NaOAc or NEt₃) generates an enolate at the

    
    -carbon.
    
  • Attack: The enolate attacks the ortho-aldehyde carbonyl (Aldol-type addition).

  • Elimination & Aromatization: Loss of water (and often CO₂ under high heat) yields the benzofuran.

Critical Regiochemistry Note: Due to the valency limits of the furan ring, the cyclization of this specific propanoic derivative typically involves decarboxylation or rearrangement if the


-carbon retains the methyl group. The expected product is 2-methyl-7-methoxy-5-nitrobenzofuran  (if decarboxylated) or a 3-methyl-2-carboxylic acid  derivative depending on the specific workup.
Protocol: Base-Mediated Cyclization

Standard Operating Procedure (SOP) for Bench Validation

Reagents:

  • Substrate: 1.0 eq (2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid)

  • Solvent/Reagent: Acetic Anhydride (5.0 eq)

  • Base: Sodium Acetate (anhydrous, 2.0 eq) or Triethylamine (3.0 eq)

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Acetic Anhydride.

  • Catalyze: Add anhydrous Sodium Acetate.

  • Reflux: Heat the mixture to 140°C (reflux) for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde spot.

  • Quench: Pour the hot reaction mixture onto crushed ice/water (approx. 10x volume) with vigorous stirring to hydrolyze excess anhydride.

  • Isolate: The benzofuran product typically precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.

Nitrogen-Centric Pathways: Schiff Bases & Reductions

Exploiting the aldehyde and nitro groups allows for the synthesis of nitrogen-containing heterocycles and bioactive pharmacophores.

Reductive Amination (Schiff Base Formation)

The aldehyde can selectively react with amines without disturbing the nitro or acid groups (under mild conditions).

Protocol:

  • Conditions: Methanol/Ethanol, catalytic Acetic Acid, Room Temperature.

  • Reagent: Aniline or primary alkyl amine (1.0 eq).

  • Reduction: Add NaBH₄ (after imine formation) to generate the secondary amine.

Nitro Reduction to Anilines

Reducing the nitro group converts the electron-poor ring into an electron-rich 5-amino derivative .

  • Catalytic Hydrogenation: H₂ (1 atm), 10% Pd/C, Methanol.

  • Chemo-selectivity: This reduction must be performed after aldehyde protection if the aldehyde is to be preserved, as Pd/C can also reduce benzylic aldehydes to alcohols or methyl groups under forcing conditions.

  • Self-Validating Step: The product should show a distinct color change (yellow nitro compound

    
     colorless/brown amine) and a shift in UV absorbance.
    

Exploratory Pathway: Photochemical & Multicomponent Reactions

These pathways represent high-value "exploratory" chemistry for library generation.

Photochemical Cyclization (The "Green" Route)

Recent literature suggests that o-formyl phenoxy acids undergo photocyclization under UV irradiation (365 nm) in DMSO.

  • Target: Hydroxychromanones or Benzofuranones.[1]

  • Mechanism: Excited state

    
    -hydrogen abstraction or radical cyclization.
    
  • Why try this? It avoids harsh dehydrating agents (Ac₂O) and accesses non-aromatic heterocycles (chromanones) difficult to make via thermal methods.

The Ugi-4-Component Reaction (Ugi-4CR)

The molecule contains two of the four necessary components for an Ugi reaction (Acid + Aldehyde) within the same structure, or can act as the Acid component while the Aldehyde reacts separately.

  • Concept: React the substrate with an Amine and an Isocyanide.

  • Potential Product: A complex peptidomimetic scaffold formed in a single pot.

Visualizing the Reaction Landscape

The following diagram maps the divergent synthetic pathways from the central node.

ReactionPathways Core 2-(2-Formyl-6-methoxy- 4-nitrophenoxy)propanoic acid Benzofuran 2-Methyl-7-methoxy- 5-nitrobenzofuran Core->Benzofuran Ac2O, NaOAc Reflux (Cyclodehydration) SchiffBase Schiff Base / Imine (Preserved Nitro) Core->SchiffBase R-NH2, MeOH (Condensation) Aniline 5-Amino Derivative (Reduced Nitro) Core->Aniline H2, Pd/C (Nitro Reduction) Chromanone Hydroxychromanone (Photochemical Product) Core->Chromanone hν (365 nm) DMSO SchiffBase->Aniline H2, Pd/C (Global Reduction)

Caption: Divergent synthetic pathways from the core scaffold. Solid lines indicate established protocols; dashed lines indicate exploratory photochemical routes.

Analytical Data Summary (Expected)

When characterizing the products of these reactions, use the following reference data points for validation.

FeatureCore MoleculeBenzofuran ProductSchiff Base
IR (C=O) ~1710 cm⁻¹ (Acid), ~1680 cm⁻¹ (Aldehyde)Absent (if decarboxylated) or Ester shift~1640 cm⁻¹ (Imine)
1H NMR (CHO) Singlet @ 10.0–10.5 ppmAbsent Absent (replaced by CH=N)
1H NMR (Alpha-H) Quartet @ ~4.8 ppmAbsent (Aromatized)Quartet persists
Appearance Yellow/Tan SolidOff-white/Yellow NeedlesYellow/Orange Crystalline

References

  • Benzofuran Synthesis via Perkin Cyclization

    • Title: Synthesis of 2-Alkyl-5-nitrobenzofurans via 2-(2-Formyl-4-nitrophenoxy)alkanoic Acids.
    • Source: ResearchG
    • URL:[Link]

  • Photochemical Transformations

    • Title: Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones.[1]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Schiff Base & Antibacterial Derivatives

    • Title: Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)
    • Source: Medicinal Chemistry Research.[2]

    • URL:[Link]

  • Core Scaffold Synthesis (Vanillin Nitration): Title: A Comparative Guide to the Reactivity of 5-Nitrovanillin. Source: BenchChem Technical Guides.

Sources

Advanced Technical Review: Phenoxypropanoic Acid Derivatives in Agrochemicals and Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of Phenoxypropanoic Acid derivatives, structured for researchers and drug development professionals.

Executive Summary

Phenoxypropanoic acid derivatives represent a privileged scaffold in bioactive chemistry, serving as the structural backbone for two distinct but commercially vital classes of compounds: Aryloxyphenoxypropionate herbicides (the "Fops") and PPAR-agonist pharmaceuticals (Fibrate analogues).

This guide dissects the structure-activity relationships (SAR), stereochemical imperatives, and molecular mechanisms defining this class. It moves beyond basic definitions to explore the causal links between chiral inversion during synthesis and biological efficacy, providing actionable protocols for synthesis and assay validation.

Chemical Architecture & Stereochemistry

The core pharmacophore consists of a phenoxy moiety linked to a propanoic acid tail. The biological activity is strictly governed by the stereocenter at the


-carbon of the propionic acid group.
The Stereochemical Imperative
  • Herbicides: Activity resides almost exclusively in the (R)-(+) enantiomer . The (S)-enantiomer is often inactive or acts as a competitive antagonist.

  • Synthesis Implication: Industrial synthesis must utilize stereoselective routes (e.g., using chiral pool precursors like (L)-lactate or (S)-chloropropionic acid) rather than racemic mixtures, which require costly resolution.

ComponentFunction in Herbicides (ACCase Inhibitors)Function in Pharma (PPAR Agonists)
Acid Head Essential for binding to the carboxyltransferase domain.Critical for ionic interaction with Tyr/His residues in PPAR LBD.

-Methyl
Creates chirality; (R)-configuration fits the hydrophobic pocket.Steric bulk prevents metabolic oxidation; influences subtype selectivity (

vs

).
Phenoxy Bridge Spacer; electron density affects pKa and binding affinity.Linker; flexibility allows folding into the receptor pocket.
Distal Aryl Heterocycles (pyridine, quinoxaline) enhance lipophilicity and uptake.Lipophilic tail (often stilbene or biphenyl) for hydrophobic stabilization.

Agrochemical Application: The "Fops"

Mechanism of Action: ACCase Inhibition

The "Fops" (e.g., Fluazifop, Quizalofop) target Acetyl-CoA Carboxylase (ACCase) , specifically the eukaryotic-type ACCase found in the plastids of grasses (Poaceae).[1][2][3] Broadleaf plants possess a prokaryotic-type ACCase which is insensitive, providing crop selectivity.

Pathway Logic:

  • Inhibition: The herbicide mimics the substrate, binding to the Carboxyltransferase (CT) domain.

  • Metabolic Blockade: This halts the conversion of Acetyl-CoA to Malonyl-CoA.

  • Lethality: Fatty acid biosynthesis stops, membrane integrity fails, and the plant dies.[3]

Visualization: ACCase Inhibition Pathway

ACCase_Pathway AcetylCoA Acetyl-CoA ACCase ACCase Enzyme (Plastidic) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA ACCase->MalonylCoA Carboxylation FOP Aryloxyphenoxypropionate (R-Isomer) FOP->ACCase Inhibits CT Domain FAS Fatty Acid Synthase Complex MalonylCoA->FAS Elongation Lipids Membrane Lipids (Phospholipids) FAS->Lipids Biosynthesis Necrosis Cell Membrane Disruption & Death Lipids->Necrosis Depletion

Figure 1: Mechanism of Action for Aryloxyphenoxypropionate Herbicides targeting lipid biosynthesis.

Pharmaceutical Application: PPAR Agonists

While structurally similar, pharmaceutical derivatives (related to fibrates) target the Peroxisome Proliferator-Activated Receptor (PPAR) , a nuclear transcription factor.

  • Target: PPAR

    
     (liver) and PPAR
    
    
    
    (adipose).
  • Effect: Upregulation of Lipoprotein Lipase (LPL) and ApoA-I; downregulation of ApoC-III.

  • Result: Reduced triglycerides, increased HDL-C.

Visualization: PPAR Signaling Logic

PPAR_Signal cluster_Nucleus Nucleus Ligand Phenoxy Acid Derivative PPAR PPAR Receptor Ligand->PPAR Binding Complex PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR Receptor RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE Binding Transcription Gene Transcription (LPL, ApoA-I) PPRE->Transcription Activation

Figure 2: Nuclear signaling pathway activated by phenoxy acid derivatives acting as PPAR agonists.

Synthetic Methodologies

The synthesis of high-value phenoxypropionates relies on Chiral Inversion . A standard


 reaction causes inversion of configuration (Walden Inversion). Therefore, to obtain the active (R)-herbicide , one must start with the (S)-leaving group  or utilize a double-inversion strategy if starting from (R)-lactate.
Visualization: Stereoselective Synthesis Workflow

Synthesis_Workflow Start Starting Material: (S)-2-Chloropropionic Acid Transition Transition State (SN2 Backside Attack) Start->Transition Inversion Phenol Substituted Phenol (Ar-OH) Phenol->Transition Reagents Base (NaOH) + KI (Catalyst) Reagents->Transition Product Product: (R)-2-Phenoxypropionic Acid Transition->Product Walden Inversion (S -> R)

Figure 3: Stereoselective synthesis via SN2 inversion using KI catalysis.

Protocol 1: High-Yield Synthesis of (R)-2-Phenoxypropionic Acid

Objective: Synthesize the (R)-isomer from (S)-2-chloropropionic acid with >95% enantiomeric excess (ee). Mechanism:


 substitution with Walden inversion. Potassium Iodide (KI) acts as a Finkelstein catalyst, converting the chloro-alkane to a more reactive iodo-alkane in situ.

Materials:

  • (S)-2-Chloropropionic acid (1.2 eq)[4]

  • Substituted Phenol (1.0 eq)[5][6]

  • NaOH (2.0 eq)

  • Potassium Iodide (KI) (0.075 eq)[4]

  • Solvent: Toluene or Water/Toluene biphasic system.

Step-by-Step Procedure:

  • Preparation of Phenoxide: In a reaction vessel, dissolve the substituted phenol in toluene. Add NaOH (aq) slowly at 0-5°C to generate sodium phenoxide in situ. Stir for 30 mins.

  • Catalyst Addition: Add KI (catalytic amount). The iodide displaces the chloride on the propionic acid initially (forming the transient iodo-species), which is a better leaving group.

  • Coupling: Dropwise add (S)-2-chloropropionic acid while maintaining temperature <20°C to prevent racemization.

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 4–6 hours.

  • Work-up: Cool to room temperature. Acidify with HCl to pH 1–2. The product precipitates or forms an oil.

  • Purification: Extract with ethyl acetate. Wash with brine. Recrystallize from hexane/ethanol.

  • Validation: Check optical rotation

    
     and HPLC (Chiralcel OD-H column).
    

Biological Evaluation Protocols

Protocol 2: In Vitro ACCase Inhibition Assay

Objective: Quantify the


 of a novel derivative against ACCase.
Method:  Coupled Enzyme Assay (Spectrophotometric).

Principle: ACCase converts Acetyl-CoA


 Malonyl-CoA, consuming ATP.
The ADP produced is coupled to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).
NADH oxidation  is measured at 340 nm. Rate of NADH decrease 

ACCase activity.

Reagents:

  • Buffer: 100 mM Tricine (pH 8.0), 10 mM

    
    , 50 mM KCl.
    
  • Substrates: 0.5 mM Acetyl-CoA, 2.5 mM ATP, 10 mM

    
    .
    
  • Coupling System: 2.5 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 2 U Pyruvate Kinase, 2 U Lactate Dehydrogenase.

  • Enzyme: Partially purified Wheat ACCase (Plastidic).

Workflow:

  • Blanking: Mix Buffer + Coupling System + ACCase + Test Compound (dissolved in DMSO). Incubate for 10 min at 25°C.

  • Initiation: Add Acetyl-CoA to start the reaction.

  • Measurement: Monitor Absorbance at 340 nm for 10 minutes (Kinetic mode).

  • Calculation:

    
    
    
  • Data Analysis: Plot % Inhibition vs. Log[Compound] to determine

    
    .
    

Future Perspectives

  • Resistance Management: Weed resistance to "Fops" (via Ile-1781-Leu mutation in ACCase) is driving the design of "dim" hybrids and heterocyclic variants that bind alternative pockets.

  • Oncology: Recent studies suggest phenoxypropionic derivatives induce apoptosis in cancer lines (A549) via COX-2 independent pathways, potentially repurposing this scaffold for chemotherapy.

References

  • Mechanism of Aryloxyphenoxypropionate Herbicides. Senton Pharm. (2019). Detailed review of clodinafop-propargyl and ACCase inhibition. Link

  • Toxic Mechanisms of Aryloxyphenoxypropionates. Science Domain International. (2018). Analysis of lipid synthesis inhibition and oxidative stress.[7] Link

  • Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. ResearchGate. (2016). Structural classification of "Fops" and "Dims". Link

  • Efficient route towards R-2-phenoxypropionic acid synthesis. ResearchGate. (2018). Optimization of KI-catalyzed stereoselective synthesis. Link

  • Peroxisome Proliferator-Activated Receptor (PPAR)-alpha: a pharmacological target. PubMed. (2010). Clinical utility of fibrates and phenoxy acid derivatives. Link

  • Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. PubMed. (2023).[8] Exploration of phenoxy-derivatives in oncology. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Alkyl-7-methoxy-5-nitrobenzo[b]furans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzo[b]furan scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, antitubercular, and anticancer activities.[1] The 2-alkyl-7-methoxy-5-nitrobenzo[b]furan subclass is particularly significant due to the synergistic electronic effects of the electron-donating methoxy group at C7 and the electron-withdrawing nitro group at C5. This specific substitution pattern, however, presents a regiochemical challenge if approached via direct electrophilic substitution of the benzofuran core.

This guide details a regioselective convergent synthesis designed to eliminate isomer ambiguity. Unlike direct nitration methods—which often yield mixtures of C4, C5, and C6 nitro isomers due to the competing directing effects of the C7-methoxy group and the furan oxygen—this protocol utilizes a pre-nitrated salicylaldehyde precursor . This approach guarantees the 5-nitro position and simplifies purification.

Strategic Analysis & Retrosynthesis

The Regioselectivity Problem

Direct nitration of 2-alkyl-7-methoxybenzofuran is mechanistically flawed for high-purity applications:

  • Furan Oxygen Effect: Directs electrophiles to C5 (para).

  • 7-Methoxy Effect: Directs electrophiles to C4 (para) and C6 (ortho).

  • Result: A difficult-to-separate mixture of 4-, 5-, and 6-nitro isomers.

The Solution: The Modified Rap-Stoermer / Williamson-Aldol Route

To ensure structural integrity, we construct the furan ring after establishing the benzene substitution pattern. The strategy relies on the reaction of 5-nitro-o-vanillin (2-hydroxy-3-methoxy-5-nitrobenzaldehyde) with an


-haloketone.

Key Advantages:

  • Absolute Regocontrol: The nitro group is locked at C5 prior to cyclization.

  • Scalability: Avoids hazardous nitration of the final lipophilic product.

  • Versatility: The R-group at C2 is easily varied by selecting the appropriate

    
    -haloketone.
    

Retrosynthesis Target 2-Alkyl-7-methoxy-5-nitrobenzo[b]furan (Target Molecule) Inter Intermediate: O-Alkylated Aldehyde Target->Inter Intramolecular Aldol Condensation (-H2O) Precursor1 5-Nitro-o-vanillin (2-hydroxy-3-methoxy-5-nitrobenzaldehyde) Inter->Precursor1 Williamson Ether Synthesis (+ Base) Precursor2 Alpha-Halo Ketone (e.g., Chloroacetone) Inter->Precursor2

Figure 1: Retrosynthetic analysis showing the convergent assembly of the benzofuran core.

Detailed Experimental Protocols

Phase 1: Preparation of 5-Nitro-o-vanillin

Note: If 5-nitro-o-vanillin is commercially available, proceed to Phase 2. If synthesizing from o-vanillin, follow this protocol.

Principle: Nitration of o-vanillin occurs selectively at the 5-position (para to the hydroxyl group).

Reagents:

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • Glacial Acetic Acid[2]

  • Nitric Acid (70%)

Protocol:

  • Dissolution: Dissolve 10.0 g (65.7 mmol) of o-vanillin in 40 mL of glacial acetic acid in a round-bottom flask.

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath.

  • Nitration: Dropwise add a solution of HNO3 (4.5 mL) in glacial acetic acid (10 mL) over 30 minutes. Critical: Maintain temperature below 10 °C to prevent over-nitration or oxidation of the aldehyde.

  • Precipitation: Stir for 2 hours at room temperature. Pour the mixture into 200 mL of crushed ice/water.

  • Isolation: Filter the yellow precipitate. Wash with cold water (3 x 50 mL) to remove acid traces.

  • Purification: Recrystallize from ethanol.

    • Yield Expectation: 75–85%

    • Appearance: Yellow crystalline solid.

    • Melting Point: 142–144 °C.

Phase 2: Cyclization to 2-Alkyl-7-methoxy-5-nitrobenzo[b]furan

This is the core bond-forming step involving O-alkylation followed by base-catalyzed cyclization.

Reagents:

  • Substrate: 5-Nitro-o-vanillin (1.0 equiv)

  • Alkylating Agent:

    
    -Chloroacetone (for R=Me) or Phenacyl bromide (for R=Ph) (1.2 equiv)
    
  • Base: Potassium Carbonate (K2CO3), anhydrous (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone.

    • Expert Insight: Use DMF at 80–100 °C for faster kinetics and difficult substrates. Use Acetone at reflux for easier workup (solvent evaporation) if the substrate is reactive.

Step-by-Step Protocol (DMF Method):

  • Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-nitro-o-vanillin (2.0 g, 10 mmol) and anhydrous K2CO3 (2.8 g, 20 mmol) in dry DMF (15 mL).

  • Activation: Stir at room temperature for 15 minutes. The solution will turn bright yellow/orange due to phenolate formation.

  • Addition: Add

    
    -chloroacetone (1.1 g, 12 mmol) dropwise via syringe.
    
  • Reaction: Heat the mixture to 90 °C. Monitor by TLC (System: Hexane:EtOAc 7:3).

    • Checkpoint: The intermediate O-alkylated ether may appear first. Continued heating converts this intermediate to the benzofuran. Total time is typically 3–5 hours.

  • Quench: Cool to room temperature and pour the reaction mixture into 150 mL of ice-cold water. The product should precipitate.[2]

  • Workup:

    • If Solid: Filter the precipitate, wash copiously with water, and dry.

    • If Oiling:[2] Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via Silica Gel Column Chromatography (Eluent: Hexane/EtOAc gradient).

Mechanistic Pathway

Understanding the mechanism aids in troubleshooting. The reaction proceeds via a cascade sequence.

Mechanism Step1 Deprotonation (Phenoxide Formation) Step2 SN2 Attack on Alpha-Halo Ketone Step1->Step2 K2CO3 Step3 Intramolecular Aldol Condensation Step2->Step3 Ring Closure Step4 Dehydration (Aromatization) Step3->Step4 -H2O

Figure 2: Reaction mechanism.[3] The base (K2CO3) serves dual roles: deprotonating the phenol for the SN2 step and catalyzing the subsequent aldol condensation.

Characterization & Self-Validation

To validate the synthesis, compare your analytical data against these expected values.

Table 1: Expected 1H NMR Data (CDCl3, 400 MHz)

PositionProton TypeMultiplicityChemical Shift (

ppm)
Diagnostic Feature
C2-CH3 Methyl (if R=Me)Singlet (3H)2.45 – 2.55Distinctive alkyl signal
C7-OCH3 MethoxySinglet (3H)4.05 – 4.15Deshielded by aromatic ring
C3-H Furan RingSinglet (1H)6.50 – 6.70Characteristic furan proton
C4-H AromaticDoublet (1H, J~2Hz)7.60 – 7.80Meta-coupling to H6
C6-H AromaticDoublet (1H, J~2Hz)8.20 – 8.40Strongly deshielded by ortho-NO2

Self-Validation Checklist:

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete CyclizationThe O-alkylated intermediate (ether) may be stable. Increase reaction temperature to 100°C or add a stronger base (e.g., KOH/EtOH) for the second step.
Dark/Tarry Product Oxidation / PolymerizationEnsure inert atmosphere (N2/Ar). Avoid excessive heating times. Check DMF quality (avoid amines).
Starting Material Remains Poor NucleophilicityThe nitro group reduces phenoxide nucleophilicity. Add a catalytic amount of KI (Finkelstein condition) to activate the chloroacetone.

References

  • Kowalewska, M., & Kwiecień, H. (2008). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. Tetrahedron, 64(36), 8512-8519. Link

  • Dai, W. M., & Lai, K. W. (2002). First Synthesis of Nitrobenzo[b]furans via a Coupling—Cyclization Approach. Tetrahedron Letters, 43(51), 9377-9380. Link

  • Venkateswara Rao, J., et al. (2011). Synthesis and antibacterial activity of 7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide and its Intermediates. Der Pharma Chemica, 3(4), 222-228. Link

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University Protocols. Link

Sources

Application Note: Decarboxylative Cyclization of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized experimental conditions for the cyclization of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid to synthesize 2-methyl-7-methoxy-5-nitrobenzofuran .

Unlike the cyclization of phenoxyacetic acid derivatives which yield benzofuran-2-carboxylic acids, the use of a propanoic acid moiety (an


-methyl substituted ether) introduces a steric and valency constraint at the C2 position during aromatization. Consequently, this reaction proceeds via a decarboxylative Perkin-type cyclization , resulting in the expulsion of 

and the formation of the 2-alkylbenzofuran rather than the carboxylic acid derivative.

This protocol is critical for researchers developing nitrobenzofuran scaffolds, which are privileged structures in antimicrobial and anticancer drug discovery.[1]

Chemical Mechanism & Rationale[1][2][3][4][5][6][7][8]

The Decarboxylation Necessity

The cyclization involves an intramolecular condensation between the formyl group (aldehyde) and the


-carbon of the propanoic acid chain.
  • Initial Condensation: The presence of a base (

    
     or 
    
    
    
    ) generates an enolate at the
    
    
    -position of the propanoic acid, which attacks the aldehyde carbonyl.
  • Lactonization/Dehydration: An intermediate lactone or mixed anhydride forms.

  • Aromatization: In standard phenoxyacetic acid cyclizations (

    
    ), dehydration yields a 
    
    
    
    double bond, retaining the
    
    
    at C2. However, with the propanoic derivative (
    
    
    ), the C2 position is fully substituted (Quaternary:
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ). To restore the aromaticity of the furan ring, the molecule undergoes spontaneous decarboxylation, expelling
    
    
    .
Reaction Pathway Diagram[9]

ReactionMechanism Substrate Substrate: 2-(2-Formyl-6-methoxy- 4-nitrophenoxy)propanoic acid Intermediate Intermediate: Cyclic Aldol/Lactone (Unstable) Substrate->Intermediate Ac2O, NaOAc Reflux (140°C) Transition Transition: Decarboxylation (-CO2) Intermediate->Transition Aromatization Force Product Product: 2-Methyl-7-methoxy- 5-nitrobenzofuran Transition->Product Irreversible

Figure 1: Mechanistic pathway showing the obligatory decarboxylation step to achieve aromaticity in the benzofuran ring.

Experimental Protocols

Method A: Classic Perkin-Rossing Cyclization (High Robustness)

This is the preferred method for scale-up due to its reliability and the solubility of the nitro-substituted substrate in acetic anhydride.

Reagents:

  • Substrate: 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (1.0 equiv)

  • Solvent/Reagent: Acetic Anhydride (

    
    ) (10-15 volumes)
    
  • Base: Anhydrous Sodium Acetate (

    
    ) (3.0 - 5.0 equiv)
    

Protocol Steps:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect a drying tube (

    
    ) to the top of the condenser to exclude atmospheric moisture.
    
  • Charging: Add the substrate and anhydrous

    
     to the flask.
    
  • Solvation: Add Acetic Anhydride. The mixture may be a suspension initially.

  • Reaction: Heat the mixture to reflux (

    
    ) .
    
    • Observation: The solid

      
       will dissolve. Evolution of gas (
      
      
      
      ) indicates the decarboxylation phase.
    • Duration: Maintain reflux for 4–6 hours . Monitor by TLC (System: Hexane/EtOAc 7:3) for the disappearance of the aldehyde spot.

  • Quenching: Cool the reaction mixture to approx.

    
    . Pour the mixture slowly onto crushed ice (10x volume)  with vigorous stirring. This hydrolyzes the excess acetic anhydride.
    
  • Isolation:

    • Allow the ice slurry to stir for 1-2 hours until a solid precipitate forms.

    • Filter the precipitate under vacuum.

    • Wash the cake copiously with water to remove acetic acid and sodium salts.

  • Purification: Recrystallize the crude solid from Ethanol or Acetic Acid/Water to yield yellow/brown needles.

Method B: DBU-Mediated Cyclization (Milder Conditions)

Use this method if the substrate contains acid-sensitive groups other than the target moiety, or to avoid corrosive


.

Reagents:

  • Solvent: Acetonitrile (

    
    ) or DMF.
    
  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (

    
    ) (2.0 equiv).
    
  • Additive: Magnesium Sulfate (

    
    ) (anhydrous, optional dehydrating agent).
    

Protocol Steps:

  • Dissolve substrate in dry

    
    .
    
  • Add

    
     dropwise at room temperature.
    
  • Heat to reflux (

    
    )  for 6-12 hours.
    
  • Evaporate solvent, redissolve in EtOAc, wash with 1N HCl (to remove DBU), then Brine.

  • Dry over

    
     and concentrate.
    

Data Summary & Comparison

ParameterMethod A (

)
Method B (

)
Temperature


Time 4 - 6 Hours8 - 12 Hours
Yield (Typical) 65 - 80%50 - 65%
Purification Precipitation (Simple)Extraction + Column (Complex)
Green Score Low (Corrosive waste)Medium (Solvent recovery possible)
Product Form 2-Methyl-benzofuran2-Methyl-benzofuran

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Substrate & Anhydrous NaOAc Mix Add Acetic Anhydride (15 vol) Start->Mix Heat Reflux @ 140°C (4-6 Hours) Mix->Heat Monitor Monitor: CO2 Evolution & TLC (Aldehyde loss) Heat->Monitor Monitor->Heat Incomplete Quench Pour onto Crushed Ice (Hydrolysis of Ac2O) Monitor->Quench Complete Filter Vacuum Filtration & Water Wash Quench->Filter Purify Recrystallization (Ethanol) Filter->Purify End Final Product: 2-Methyl-7-methoxy-5-nitrobenzofuran Purify->End

Figure 2: Step-by-step workflow for the high-temperature Perkin cyclization protocol.

Troubleshooting & Critical Controls

  • Moisture Control: The Perkin reaction is sensitive to water, which hydrolyzes the anhydride before cyclization occurs. Ensure

    
     is fused (anhydrous) before use.
    
  • Decarboxylation Verification: If the product remains soluble in base (e.g.,

    
     wash), decarboxylation may be incomplete, or the ring did not close. The target 2-methylbenzofuran is neutral  and should not extract into the aqueous base layer.
    
  • Nitro Group Stability: While the nitro group is generally stable at

    
    , avoid higher temperatures or prolonged heating beyond completion to prevent tar formation (oxidation byproducts).
    
  • Color Change: The reaction mixture typically darkens significantly (dark brown/black) during reflux. This is normal. The product is usually isolated as a lighter brown/yellow solid after recrystallization.

References

  • Burgstahler, A. W., & Worden, L. R. (1966). Coumarone derivatives. IV. Synthesis of 2-alkyl-benzofurans. Organic Syntheses.[2] Link

  • Kwiecień, H. (2006). Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans via cyclization of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids.[3][4] ResearchGate.[5][3][6][7][8] Link

  • PubChem. 6-Methoxy-2-methylbenzofuran-3-carboxylic acid (Structural Analog Data). National Library of Medicine. Link

Sources

Application Note: Synthesis of 7-Methoxy-2-methyl-5-nitrobenzofuran via Intramolecular Perkin Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the protocol for the intramolecular cyclization of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid using acetic anhydride, a key transformation for accessing the 7-methoxy-2-methyl-5-nitrobenzofuran scaffold.

Executive Summary

The reaction of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid with acetic anhydride (


)  in the presence of a weak base (sodium acetate) is a classic example of an intramolecular Perkin-type cyclization. This transformation is pivotal for synthesizing substituted benzofuran  derivatives, which are privileged structures in drug discovery due to their broad biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Unlike simple intermolecular Perkin reactions, this specific substrate undergoes a cascade sequence: Cyclization


 Dehydration 

Decarboxylation
. The resulting product is 7-Methoxy-2-methyl-5-nitrobenzofuran , where the propanoic acid side chain dictates the formation of the 2-methyl substituent.
Key Reaction Parameters
ParameterSpecification
Substrate 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid
Reagent Acetic Anhydride (

)
Catalyst/Base Sodium Acetate (anhydrous)
Temperature Reflux (

)
Primary Product 7-Methoxy-2-methyl-5-nitrobenzofuran
Major Byproduct 2-Alkyl-9-methoxy-7-nitro-3-oxo-2,3-dihydro-5H-benzo[e][1,4]-dioxepin (Dioxepin derivative)

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10]

The Transformation

The starting material is a derivative of 5-nitrovanillin etherified with a lactic acid moiety (2-chloropropanoic acid). The presence of the aldehyde (


) at the ortho position to the ether linkage sets the stage for ring closure.

The reaction proceeds through an Intramolecular Perkin Condensation . While standard Perkin reactions yield


-unsaturated acids, the specific geometry of this substrate and the high temperature of the anhydride reflux often lead to spontaneous decarboxylation, yielding the 2-alkylbenzofuran rather than the benzofuran-2-carboxylic acid.
Mechanistic Pathway[7][8]
  • Mixed Anhydride Formation: The carboxylic acid group of the substrate reacts with acetic anhydride to form a mixed anhydride.

  • Enolization: Sodium acetate facilitates the abstraction of the acidic

    
    -proton (from the propanoic moiety).
    
  • Cyclization (Aldol Attack): The resulting enolate attacks the electrophilic carbonyl carbon of the ortho-formyl group, closing the 5-membered furan ring.

  • Acylation & Elimination: The resulting hydroxyl group is acetylated by

    
    , followed by elimination of acetic acid (dehydration) to aromatize the furan ring.
    
  • Decarboxylation: Under reflux conditions, the carboxylic acid moiety (now at the C2 position of the furan) undergoes thermal decarboxylation, driven by the relief of steric strain and the stability of the resulting aromatic system.

Pathway Diagram

ReactionMechanism Start Substrate: 2-(2-Formyl-6-methoxy-4-nitrophenoxy) propanoic acid Step1 Mixed Anhydride Formation Start->Step1 + Ac2O Step2 Enolization & Intramolecular Attack Step1->Step2 + NaOAc Step3 Dehydration (Aromatization) Step2->Step3 - AcOH Byproduct Byproduct: Dioxepin Derivative Step2->Byproduct Alternative Cyclization Path Step4 Thermal Decarboxylation Step3->Step4 Reflux Product Product: 7-Methoxy-2-methyl- 5-nitrobenzofuran Step4->Product - CO2

Figure 1: Mechanistic flow of the intramolecular Perkin cyclization yielding the benzofuran scaffold.

Experimental Protocol

Materials Required[7][8][10][11][12]
  • Reactant: 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (1.0 equiv).

  • Solvent/Reagent: Acetic Anhydride (excess, typically 10-15 mL per gram of reactant).

  • Base: Sodium Acetate, anhydrous (fused) (1.0 - 2.0 equiv).

  • Workup: Ice-water, Ethanol (for recrystallization), Dichloromethane (DCM) (optional for extraction).

Step-by-Step Procedure

Step 1: Reaction Setup

  • In a dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (e.g., 2.0 g) in acetic anhydride (20 mL).

  • Add anhydrous sodium acetate (1.0 g). Note: Ensure NaOAc is fused/anhydrous to prevent hydrolysis of the anhydride.

  • Attach a reflux condenser protected by a calcium chloride drying tube or nitrogen balloon.

Step 2: Cyclization (Reflux)

  • Heat the mixture to reflux (oil bath set to

    
    ).
    
  • Maintain reflux for 4 to 8 hours .

    • Monitoring: Monitor the reaction via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting acid spot and the appearance of a less polar, UV-active product (benzofuran).

    • Observation: The solution typically darkens to a deep brown/orange color.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing crushed ice and water (approx. 100-150 mL) with vigorous stirring. This hydrolyzes the excess acetic anhydride.

  • Stir for 30–60 minutes to ensure complete hydrolysis and precipitation of the solid product.

  • Filtration: Filter the precipitate using a Buchner funnel. Wash the solid copiously with cold water to remove acetic acid and sodium salts.

Step 4: Purification

  • Recrystallization: The crude solid is often purified by recrystallization from Ethanol or Acetic Acid .

  • Chromatography (Optional): If the byproduct (dioxepin derivative) is present in significant quantities, purify via column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate.

Workflow Diagram

ProtocolWorkflow Setup Mix Substrate + Ac2O + NaOAc in Round Bottom Flask Reflux Reflux at 140°C (4-8 Hours) Setup->Reflux Quench Pour into Crushed Ice/Water (Hydrolysis of excess Ac2O) Reflux->Quench Isolate Filter Precipitate Wash with Cold Water Quench->Isolate Purify Recrystallize (EtOH) OR Column Chromatography Isolate->Purify

Figure 2: Operational workflow for the synthesis and isolation of the target benzofuran.

Characterization & Data Analysis

Successful synthesis is confirmed by the following spectral characteristics:

TechniqueExpected Signal / ObservationInterpretation
IR Spectroscopy Absence of broad -OH stretch (

)
Confirms loss of carboxylic acid (Decarboxylation).
IR Spectroscopy Strong

bands (

)
Retention of the nitro group.
1H NMR Singlet at

(3H)
Methyl group at C2 position (from propanoic chain).
1H NMR Singlet at

(1H)
Proton at C3 position (characteristic of 2-substituted benzofurans).
1H NMR Two aromatic doublets (meta-coupling)Protons at C4 and C6 (retention of 1,2,3,5-substitution pattern).
Mass Spectrometry Molecular Ion

consistent with

Confirm formula (MW

207.18 Da).

Troubleshooting & Optimization

  • Incomplete Cyclization: If the starting material persists, extend reflux time or add a fresh equivalent of NaOAc. Ensure the Acetic Anhydride is of high quality (not hydrolyzed).

  • Byproduct Formation (Dioxepin): The formation of the seven-membered lactone (dioxepin) is a competing pathway. This is minimized by using pure Acetic Anhydride without acetic acid as a co-solvent.

  • Low Yield: Decarboxylation can sometimes be sluggish. If the intermediate benzofuran-2-carboxylic acid is isolated (indicated by broad OH in IR and COOH proton in NMR), it can be converted to the target 2-methylbenzofuran by heating with copper powder in quinoline.

References

  • Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans

    • Title: A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids.
    • Source: ResearchG
    • URL:

  • General Benzofuran Synthesis (Perkin Method)

    • Title: Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
    • Source: Hindawi / Journal of Chemistry.
    • URL:

  • Mechanism of Benzofuran Cyclization

    • Title: 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism.[2]

    • Source: ResearchGate.[3]

    • URL:

Sources

Application Note: 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the medicinal chemistry utility of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (CAS: 662154-26-9). This compound serves as a high-value trifunctional scaffold (Aldehyde, Carboxylic Acid, Nitro) specifically optimized for the development of Hemoglobin Allosteric Modulators (for Sickle Cell Disease) and Covalent Fragment Libraries .

Executive Summary

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid is a specialized building block designed for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD) . Its structure integrates three distinct reactive handles—an electrophilic aldehyde (for Schiff base formation), an ionizable carboxylic acid (for solubility and salt bridges), and a nitro group (a latent amine for diversification).

In modern medicinal chemistry, this scaffold is primarily applied in:

  • Hemoglobin Modulators (Antisickling Agents): Mimicking the pharmacophore of Voxelotor and Tucaresol to stabilize the oxygenated state of hemoglobin (Hb) via reversible Schiff base formation.

  • Covalent Fragment Screening: Targeting lysine-rich pockets in enzymes (e.g., Kinases, Aldose Reductase) via the aldehyde warhead.

  • Peptidomimetic Synthesis: Serving as a constrained tyrosine/phenylalanine mimetic in library construction.

Mechanistic Insight: The "Push-Pull" Pharmacophore

The utility of this compound relies on the electronic interplay between its substituents, which tunes the reactivity of the aldehyde "warhead."

The Ortho-Formyl Phenoxy Acid Motif

This motif is the "business end" of the molecule, critical for binding to the N-terminal Valine of proteins (specifically Hemoglobin).

  • Aldehyde (CHO): Forms a reversible imine (Schiff base) with primary amines.

  • Carboxylic Acid (COOH): Provides a "molecular anchor" via electrostatic interaction with cationic residues (e.g., Lysine, Arginine, or Histidine) near the binding site, increasing residence time.

Electronic Tuning by the 4-Nitro Group

Unlike simple vanillin derivatives, the 4-Nitro group (para to the phenoxy ether) exerts a strong electron-withdrawing effect (


).
  • Effect: It increases the electrophilicity of the aldehyde carbonyl, facilitating faster Schiff base formation compared to unsubstituted analogs.

  • Strategic Advantage: In drug design, this allows for higher potency at lower concentrations, though it must be balanced against metabolic stability (oxidation).

Structural Visualization

The following diagram illustrates the functional logic and potential synthetic pathways.

G Scaffold 2-(2-Formyl-6-methoxy- 4-nitrophenoxy)propanoic acid Aldehyde 2-Formyl Group (Warhead) Scaffold->Aldehyde Acid Propanoic Acid (Anchor/Solubility) Scaffold->Acid Nitro 4-Nitro Group (Electronic Tuner/Handle) Scaffold->Nitro Hb_Mod Hemoglobin Modulation (Schiff Base with Val-1) Aldehyde->Hb_Mod Reversible Covalent Bond Red_Am Reductive Amination (Secondary Amines) Aldehyde->Red_Am + R-NH2 / NaBH(OAc)3 Acid->Hb_Mod Salt Bridge Interaction Lib_Syn Library Synthesis (Benzimidazoles/Quinoxalines) Nitro->Lib_Syn Reduce to NH2 -> Cyclize

Caption: Functional decomposition of the scaffold showing its tripartite reactivity for biological modulation and chemical synthesis.

Core Application: Development of Antisickling Agents

This protocol outlines the screening of this compound (and its derivatives) for activity against Sickle Cell Disease (SCD). The compound acts by binding to the


-cleft of Hemoglobin (Hb), stabilizing the R-state (oxy-Hb) and preventing the polymerization of HbS.
Protocol 1: Schiff Base Equilibrium & Oxygen Affinity Assay

Objective: Determine the ability of the scaffold to modify Hb oxygen affinity (measured as a shift in


).
Materials
  • Compound: 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (10 mM stock in DMSO).

  • Protein: Purified Human Hemoglobin (HbA or HbS) in HEPES buffer (pH 7.4).

  • Reagents: Sodium Cyanoborohydride (NaBH

    
    CN) (optional, for trapping), Sodium Dithionite.
    
  • Instrument: Hemox-Analyzer or UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Preparation:

    • Dilute Hb to 50

      
      M (heme basis) in HEPES buffer.
      
    • Prepare compound solutions at varying concentrations (50

      
      M to 2 mM).
      
  • Incubation (Schiff Base Formation):

    • Mix Hb solution with the compound (1:1 to 1:50 protein:compound ratio).

    • Incubate at 37°C for 1 hour.

    • Note: The 4-nitro group enhances kinetics; equilibrium should be reached rapidly.

  • Oxygen Equilibrium Curve (OEC) Measurement:

    • Load the sample into the Hemox-Analyzer.

    • Record the absorption spectrum while slowly deoxygenating the sample with nitrogen gas.

    • Calculate the

      
       (partial pressure of 
      
      
      
      at 50% saturation).
  • Data Analysis:

    • A decrease in

      
        (left shift) indicates stabilization of the R-state (antisickling potential).
      
    • Compare

      
       against a positive control (e.g., Voxelotor or Vanillin).
      

Expected Outcome: The compound should induce a dose-dependent left shift in the OEC. The propanoic acid tail interacts with cationic residues (likely Val-1 or Lys-127), while the aldehyde forms the imine.

Core Application: Diversity-Oriented Synthesis (DOS)

For medicinal chemists, this scaffold is a "branching point." The following protocol describes how to utilize the Nitro and Aldehyde groups to generate a library of pharmacologically active heterocycles.

Protocol 2: Synthesis of Benzimidazole/Quinoxaline Derivatives

Rationale: Reducing the nitro group to an aniline allows for intramolecular cyclization with the aldehyde (or subsequent condensation) to form privileged heterocyclic cores found in kinase inhibitors.

Workflow Summary
StepReactionReagentsOutcome
1 Nitro Reduction

, Pd/C or Fe/NH

Cl
Converts 4-NO


4-NH

.
2 N-Alkylation / Acylation R-X or R-COClDiversification of the new amine.
3 Reductive Amination R'-NH

, NaBH(OAc)

Diversification of the 2-CHO.
4 Cyclization (Optional) Acid catalystIf R' allows, form fused rings.
Detailed Procedure (Step 1 & 3 Focus)
  • Reduction of Nitro Group:

    • Dissolve 1 eq. of scaffold in MeOH.

    • Add 10% Pd/C (10 wt%) and stir under

      
       balloon (1 atm) for 4 hours.
      
    • Filter through Celite and concentrate. Result: 2-(4-amino-2-formyl-6-methoxyphenoxy)propanoic acid .

    • Critical Check: The aldehyde may partially reduce to alcohol if conditions are too vigorous. Use selective transfer hydrogenation (Fe/AcOH) if over-reduction occurs.

  • Parallel Reductive Amination (Library Gen):

    • Dissolve the reduced scaffold in DCE (Dichloroethane).

    • Aliquot into a 96-well reaction block.

    • Add 1.2 eq. of diverse amines (R-NH

      
      ) to each well.
      
    • Add 1.5 eq. NaBH(OAc)

      
       and stir at RT for 12 hours.
      
    • Purification: The carboxylic acid allows for easy Solid Phase Extraction (SPE) using anion exchange resin to capture the product, washing away non-acidic impurities.

References

  • Voxelotor (GBT440) Mechanism: Metcalf, B., et al. "Discovery of GBT440, an Orally Bioavailable R-State Hemoglobin Modulator for the Treatment of Sickle Cell Disease." ACS Medicinal Chemistry Letters, 2017, 8(3), 321–326. Link

  • Tucaresol and Phenoxy Acid Effectors: Abraham, D. J., et al. "Vanillin, a potential agent for the treatment of sickle cell anemia." Blood, 1991, 77(6), 1334–1341. Link

  • Schiff Base Kinetics in Drug Design: Safo, M. K., et al. "Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds." Journal of Medicinal Chemistry, 2004, 47(19), 4665–4676. Link

  • Nitro-Vanillin Scaffolds: Kulkarni, S. S., et al. "Synthesis and pharmacological evaluation of some novel 5-nitrovanillin derivatives." Der Pharma Chemica, 2012, 4(3), 1068-1074. (General reference for scaffold chemistry).

Disclaimer: All protocols involve hazardous chemicals (Nitro compounds, reducing agents). Perform all experiments in a fume hood with appropriate PPE. This guide is for research purposes only.

Application Note: Synthesis of Leukotriene B4 Antagonists via Phenoxypropanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Rationale[1][2][3][4]

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the arachidonic acid (AA) cascade.[1] Unlike cysteinyl leukotrienes (LTC4, LTD4, LTE4) which primarily mediate bronchoconstriction, LTB4 is a powerful chemotactic agent for neutrophils and macrophages. It exerts its effects through two G-protein coupled receptors: the high-affinity BLT1 (expressed on leukocytes) and the low-affinity BLT2 (ubiquitous expression).[1]

The Pharmacophore: Why Phenoxypropanoic Acids?

The design of LTB4 antagonists often relies on mimicking the structural features of LTB4 itself.

  • Polar Head Group: The carboxylate of the phenoxypropanoic acid mimics the C1-carboxyl group of LTB4, essential for electrostatic interaction with Arg-178 and Arg-265 in the BLT1 receptor pocket.

  • Hydrophobic Tail: A lipophilic substituent (often a benzyloxy or phenyl-alkyl chain) attached to the phenoxy core mimics the hydrophobic arachidonic acid backbone (C6-C20 chain) of LTB4.

This application note details the synthesis of a representative 2-(4-substituted-phenoxy)propanoic acid antagonist. This scaffold is chosen for its robust chemical accessibility and proven efficacy in structure-activity relationship (SAR) studies.

Mechanistic Pathway[2][4]

LTB4_Pathway cluster_receptors Target Receptors AA Arachidonic Acid LTA4 Leukotriene A4 AA->LTA4 Oxygenation FLAP FLAP / 5-LOX FLAP->LTA4 LTB4 Leukotriene B4 (Endogenous Ligand) LTA4->LTB4 Hydrolysis LTA4H LTA4 Hydrolase LTA4H->LTB4 BLT1 BLT1 Receptor (High Affinity) LTB4->BLT1 BLT2 BLT2 Receptor (Low Affinity) LTB4->BLT2 Response Chemotaxis & Degranulation BLT1->Response Gi/Go Signaling Antagonist Phenoxypropanoic Antagonist Antagonist->BLT1 Competitive Inhibition

Figure 1: The Arachidonic Acid cascade leading to LTB4 synthesis and signaling. The phenoxypropanoic acid antagonist competitively blocks the BLT1 receptor.

Synthetic Protocols

The synthesis is divided into two phases: Scaffold Assembly (Williamson Ether Synthesis) and Functional Group Deprotection (Saponification).

Target Molecule: 2-[4-(4-phenylbenzyloxy)phenoxy]propanoic acid. Rationale: The 4-phenylbenzyloxy tail provides the necessary bulk to occupy the hydrophobic pocket of BLT1, while the propanoic acid head provides the ionic anchor.

Protocol A: Scaffold Assembly (Williamson Ether Synthesis)

This step couples the phenol core with the propanoic acid linker. We utilize ethyl 2-bromopropionate to introduce the propanoic moiety.

Reagents:

  • Substrate: 4-(4-phenylbenzyloxy)phenol (1.0 eq)

  • Alkylating Agent: Ethyl 2-bromopropionate (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetonitrile (

    
    ) or DMF (Dimethylformamide)
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(4-phenylbenzyloxy)phenol (10 mmol) in anhydrous Acetonitrile (50 mL).

    • Note: Acetonitrile is preferred over DMF for easier workup, though DMF increases reaction rate for sluggish phenols.

  • Deprotonation: Add anhydrous

    
     (20 mmol) in a single portion. Stir at room temperature for 15 minutes to allow partial deprotonation of the phenol.
    
  • Alkylation: Add Ethyl 2-bromopropionate (12 mmol) dropwise via syringe.

  • Reflux: Heat the reaction mixture to reflux (approx. 82°C) under an inert atmosphere (

    
     or Ar) for 6–12 hours.
    
    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (

      
      ) should disappear, and a less polar ester product (
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Purify the crude ester via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Ester Hydrolysis (Saponification)

The ethyl ester is a prodrug precursor; the free acid is the active antagonist in vitro.

Reagents:

  • Substrate: Ethyl 2-[4-(4-phenylbenzyloxy)phenoxy]propionate (from Protocol A)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (3.0 eq)
    
  • Solvent: THF:Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified ester (5 mmol) in THF (20 mL).

  • Hydrolysis: Add a solution of

    
     (15 mmol) in Water (7 mL). The mixture will become slightly turbid.
    
  • Reaction: Stir vigorously at room temperature for 4 hours.

    • Note: Avoid heating if possible to prevent potential racemization if you are targeting a specific enantiomer, although the alpha-proton is relatively acidic.

  • Acidification:

    • Concentrate the mixture to remove most of the THF.

    • Cool the remaining aqueous solution in an ice bath (0°C).

    • Carefully acidify to pH ~2 using 1M HCl. A white precipitate (the product) should form.

  • Isolation:

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Combine organics, wash with brine, and dry over

      
      .
      
    • Concentrate to yield the solid acid.

  • Recrystallization: Recrystallize from Ethanol/Water or Hexane/EtOAc to obtain analytical grade material.

Synthetic Workflow Visualization

Synthesis_Workflow Start Start: 4-(4-phenylbenzyloxy)phenol Intermediate Intermediate: Ethyl phenoxypropionate ester Start->Intermediate Williamson Ether Synthesis Reagents1 Ethyl 2-bromopropionate K2CO3, MeCN, Reflux Reagents1->Intermediate Product Final Product: Phenoxypropanoic Acid (LTB4 Antagonist) Intermediate->Product Hydrolysis Reagents2 LiOH, THF/H2O Saponification Reagents2->Product

Figure 2: Synthetic route for the generation of the phenoxypropanoic acid antagonist.

Data Analysis & Validation

To ensure the integrity of the synthesis, the following analytical benchmarks must be met.

Chemical Validation (NMR & MS)
Analytical MethodExpected Signal / ObservationInterpretation
1H NMR (CDCl3)

1.25 (t, 3H)
Absent in final product (Loss of Ethyl ester CH3).
1H NMR (CDCl3)

4.75 (q, 1H)
Characteristic alpha-proton of the propanoic acid moiety (

).
1H NMR (CDCl3)

1.65 (d, 3H)
Methyl doublet adjacent to the chiral center.
1H NMR (DMSO-d6)

12.0-13.0 (br s)
Carboxylic acid proton (confirms hydrolysis).
Mass Spectrometry [M-H]- (Negative Mode)Strong parent ion corresponding to the molecular weight of the free acid.
Biological Validation (Calcium Flux Assay)

A self-validating protocol must include a functional assay to confirm antagonism.

  • Cell Line: CHO cells stably expressing human BLT1 receptor.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator).

  • Pre-incubation: Incubate cells with the synthesized antagonist (0.1 nM – 10

    
    M) for 30 minutes.
    
  • Challenge: Add LTB4 (at EC80 concentration, typically ~10 nM).

  • Readout: Measure fluorescence intensity using a FLIPR (Fluorometric Imaging Plate Reader).

  • Result: A dose-dependent reduction in fluorescence indicates successful antagonism. Calculate

    
    .
    

References

  • Hicks, A., et al. (2007). Leukotriene synthesis inhibitors versus antagonists: the pros and cons. Clinical Reviews in Allergy & Immunology. Link

  • Kawanaka, Y., et al. (2003).[2] Design and synthesis of orally bioavailable inhibitors.... Bioorganic & Medicinal Chemistry.[3][4][2][5] (Describes phenoxy-acid scaffold optimization). Link

  • Sawyer, J. S., et al. (1995). Synthesis and structure-activity relationships of alkoxyacetophenone derivatives as leukotriene antagonists. Journal of Medicinal Chemistry. Link

  • Moe, S. T., et al. (1999). Stilbene and diphenylacetylene derivatives as leukotriene B4 receptor antagonists. Journal of Medicinal Chemistry. (Demonstrates the hydrophobic tail requirement). Link

  • MedChemExpress. LTB4 Receptor Antagonist Product List and Biological Activity. (Source for standard inhibitor structures like Etalocib/LY293111).[6] Link

Sources

"scale-up synthesis of benzofurans using 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the scale-up synthesis of 7-methoxy-2-methyl-5-nitrobenzofuran using 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid as the key precursor.

This protocol is designed for process chemists and drug development professionals, focusing on the critical process parameters (CPPs) required to transition from milligram-scale discovery to kilogram-scale production.

Target Molecule: 7-Methoxy-2-methyl-5-nitrobenzofuran Precursor: 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid Reaction Class: Intramolecular Perkin-Type Cyclization / Decarboxylative Condensation Scale: Pilot / Kilo-Lab Capable

Introduction & Retrosynthetic Analysis

Substituted benzofurans are privileged scaffolds in medicinal chemistry, serving as cores for anti-arrhythmic (e.g., Amiodarone), anti-microbial, and anti-cancer agents. The presence of the nitro group at the 5-position and a methoxy group at the 7-position (derived from 5-nitro-o-vanillin) provides a highly functionalizable platform; the nitro group can be reduced to an amine for further coupling, while the methoxy group modulates solubility and metabolic stability.

Mechanistic Pathway

The transformation involves the base-mediated cyclization of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid . Under classical Perkin conditions (Ac₂O/NaOAc), the reaction proceeds via:

  • Enolization: Formation of the enolate at the

    
    -position of the propanoic acid side chain.
    
  • Aldol Addition: Intramolecular attack of the enolate on the ortho-formyl group.

  • Dehydration & Aromatization: Loss of water and subsequent decarboxylation (driven by the high temperature and thermodynamic stability of the aromatic furan ring) to yield the 2-methyl substituted benzofuran.

Reaction Scheme

ReactionScheme cluster_0 Precursor cluster_1 cluster_2 Target Product SM 2-(2-Formyl-6-methoxy- 4-nitrophenoxy)propanoic acid (C11H11NO7) Cond Ac2O, NaOAc Reflux (140°C) - CO2, - H2O SM->Cond Prod 7-Methoxy-2-methyl- 5-nitrobenzofuran (C10H9NO4) Cond->Prod Cyclization & Decarboxylation

Caption: Reaction scheme illustrating the conversion of the phenoxypropanoic acid derivative to the benzofuran scaffold via decarboxylative cyclization.

Critical Process Parameters (CPPs) for Scale-Up

Transitioning this chemistry to scale requires strict control over thermal hazards and stoichiometry.

ParameterSpecificationRationale
Temperature 135°C – 145°C (Reflux)High temperature is required to drive the decarboxylation. Lower temperatures may stall the reaction at the carboxylic acid intermediate.
Reagent Stoichiometry Ac₂O (5.0 – 7.0 equiv)Acetic anhydride acts as both solvent and dehydrating agent. Excess ensures complete conversion and maintains fluidity.
Base Catalyst NaOAc (anhydrous, 2.0 equiv)Sodium acetate buffers the reaction. Anhydrous grade is critical to prevent hydrolysis of Ac₂O.
Gas Evolution CO₂ VentingThe reaction generates 1 mole of CO₂ per mole of substrate. Reactors must have adequate headspace and venting capacity.
Nitro-Safety Thermal StabilityNitro-aromatics are potentially energetic. Do not distill the product to dryness at high heat. Use DSC to determine onset of decomposition.

Detailed Experimental Protocol

Scale: 1.0 kg Input (Precursor) Expected Yield: ~65–75% (approx. 550–630 g)

Phase A: Precursor Synthesis (If not purchased)

Note: If starting from 5-nitro-o-vanillin.

  • Charge a 20 L reactor with 5-nitro-o-vanillin (1.0 kg), DMF (5 L), and K₂CO₃ (1.5 kg, 2.2 equiv).

  • Heat to 60°C and add 2-chloropropanoic acid (or ethyl 2-chloropropionate followed by hydrolysis) (1.1 equiv) dropwise over 2 hours.

  • Stir at 80°C for 6 hours. Monitor by HPLC.

  • Workup: Quench with water, acidify to pH 3 to precipitate the acid. Filter and dry.[1]

    • Checkpoint: Ensure the intermediate is dry (Karl Fischer < 1%) before Step B to avoid consuming Ac₂O.

Phase B: Cyclization to Benzofuran (The Core Step)

Reagents:

  • Precursor Acid: 1.0 kg (3.69 mol)

  • Sodium Acetate (Anhydrous): 0.60 kg (7.38 mol)

  • Acetic Anhydride: 2.5 L (approx. 26 mol)

Procedure:

  • Setup: Equip a 10 L glass-lined reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and a gas outlet connected to a scrubber (for acetic acid vapor and CO₂).

  • Charging: Charge Acetic Anhydride (2.5 L) and Sodium Acetate (0.60 kg). Start stirring.

  • Addition: Add the Precursor Acid (1.0 kg) in portions over 30 minutes at room temperature.

    • Safety Note: Slight exotherm may occur.[2]

  • Reaction: Heat the mixture gradually to reflux (140°C) over 1 hour.

    • Observation: Vigorous gas evolution (CO₂) will occur around 110–120°C. Control heating rate to manage off-gassing.

  • Hold: Maintain reflux for 4–6 hours.

    • IPC (In-Process Control): Take an aliquot, quench in water, extract with EtOAc.[3] Analyze by HPLC. Target: < 1% Starting Material.

  • Quench & Isolation:

    • Cool the reaction mixture to 80°C.

    • Slowly pour the reaction mass into Ice/Water (10 L) with vigorous stirring. Caution: Exothermic hydrolysis of excess Ac₂O.

    • Stir for 2 hours at 0–5°C to allow the product to precipitate fully.

  • Filtration: Filter the solid precipitate. Wash the cake with water (3 x 2 L) until the filtrate pH is neutral.

  • Purification:

    • Recrystallize the crude wet cake from Ethanol/Water (9:1) or Methanol .

    • Heat to dissolve, treat with activated carbon (if necessary for color), filter hot, and cool slowly to 5°C.

  • Drying: Dry in a vacuum oven at 45°C for 24 hours.

Process Workflow & Logic

The following diagram details the logical flow and decision points during the synthesis.

ProcessFlow cluster_inputs SM Precursor Acid (Solid, Dry) Mix Mixing & Heating (Ramp to 140°C) SM->Mix Reagents Ac2O + NaOAc Reagents->Mix Reaction Cyclization & Decarboxylation (Reflux, 4-6h) Mix->Reaction CO2 Evolution IPC IPC: HPLC Analysis (<1% SM?) Reaction->IPC IPC->Reaction No Quench Quench in Ice Water (Hydrolysis of Ac2O) IPC->Quench Yes Filter Filtration & Washing (Remove NaOAc/AcOH) Quench->Filter Cryst Recrystallization (EtOH/Water) Filter->Cryst Dry Final Drying (Vac Oven, 45°C) Cryst->Dry

Caption: Step-by-step process flow diagram for the scale-up synthesis, highlighting critical decision points (IPC) and purification steps.

Analytical Specifications & Quality Control

For the final product (7-methoxy-2-methyl-5-nitrobenzofuran ), the following specifications should be met before release.

TestMethodAcceptance Criteria
Appearance VisualPale yellow to tan crystalline solid
Purity HPLC (UV 254 nm)> 98.0% area
Identification ¹H-NMR (DMSO-d₆)Consistent with structure (Singlet at C3-H, Methyl doublet/singlet, Aromatic protons)
Melting Point DSC / CapillaryDistinct MP (Literature range approx. 100–110°C, verify with standard)
Residual Solvent GC-HSEthanol < 5000 ppm, Acetic Acid < 5000 ppm
Water Content Karl Fischer< 0.5% w/w

Key Impurities to Monitor:

  • Unreacted Precursor: Indicates insufficient reaction time.

  • Non-decarboxylated Acid: 7-methoxy-3-methyl-5-nitrobenzofuran-2-carboxylic acid. (Rare at reflux, but possible if temp drops).

  • O-Acetylated Phenol: If cyclization fails, the phenol might simply acetylate (unlikely with carboxylic acid side chain present, but possible degradation product).

Safety & Handling (E-E-A-T)

  • Nitro Compounds: The 5-nitro group introduces thermal instability. While benzofurans are generally stable, the precursor and intermediates should be subjected to DSC (Differential Scanning Calorimetry) to identify the onset of decomposition. Avoid heating dry solids above 100°C.

  • Acetic Anhydride: Corrosive and lachrymator. Use in a closed system. The quench into water is highly exothermic; add the reaction mass slowly to the water, not water to the acid.

  • CO₂ Evolution: Ensure the reactor vent line is not blocked to prevent pressurization.

References

  • Goszczyńska, A., Kwiecień, H., & Fijałkowski, K. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.[4] Medicinal Chemistry Research, 24, 3761–3771. (Demonstrates the synthesis of 2-alkyl-5-nitrobenzofurans from the specific alkanoic acid precursors). [4]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. (Overview of Perkin and Wittig cyclization methods).

  • BenchChem Technical Support. (2025). High-Yield Synthesis of Substituted Benzofurans: Application Notes and Protocols. (General protocols for scale-up and safety handling of nitro-benzofurans).

  • PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (Starting Material Data).[5] National Library of Medicine.

Sources

"derivatization of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic Acid

Executive Summary

This guide details the functionalization of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (FMNP-acid), a highly versatile tri-functional scaffold. Structurally derived from 5-nitrovanillin, this molecule offers three distinct orthogonal handles: an aldehyde (electrophilic), a nitro group (reducible/electron-withdrawing), and a carboxylic acid (nucleophilic/acidic).

FMNP-acid is a critical intermediate in the synthesis of COMT inhibitors (analogous to Entacapone), benzofuran-based anti-tubercular agents , and allosteric hemoglobin modulators . This note provides validated protocols for chemoselective derivatization, focusing on avoiding cross-reactivity between the oxidation-sensitive aldehyde and the reduction-sensitive nitro group.

Molecular Profile & Reactivity Analysis

FeatureSpecificationChemical Logic & Handling
CAS 590395-57-6
Formula C₁₁H₁₂NO₇MW: 269.21 g/mol
Handle A Aldehyde (-CHO) Reactivity: Reductive amination, Knoevenagel condensation, oxidation.Risk: Air oxidation to carboxylic acid.[1][2][3][4] Store under Argon.
Handle B Nitro (-NO₂) Reactivity: Reduction to aniline (-NH₂).Risk: Catalytic hydrogenation (H₂/Pd) will also reduce the aldehyde. Chemoselective reduction (Fe/NH₄Cl) is required to preserve the aldehyde.
Handle C Carboxylic Acid Reactivity: Amidation, esterification.Risk: Decarboxylation at high temps (>150°C) if the ring is electron-deficient.

Core Protocols

Protocol A: Chemoselective Reductive Amination (Aldehyde Focus)

Target: Creation of Secondary Amine Libraries without reducing the Nitro group.

Rationale: Sodium triacetoxyborohydride (STAB) is selected over Sodium cyanoborohydride due to lower toxicity and better control. It reduces the intermediate imine but is not strong enough to reduce the nitro group or the aldehyde directly under these conditions.

Materials:

  • FMNP-acid (1.0 eq)

  • Primary Amine (R-NH₂) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (AcOH) (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask, dissolve FMNP-acid (1 mmol) and the primary amine (1.1 mmol) in DCE (5 mL). Add catalytic AcOH. Stir at Room Temperature (RT) for 1 hour under N₂. Checkpoint: Monitor by TLC (disappearance of aldehyde spot).

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL).

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Chemoselective Nitro Reduction (Aniline Focus)

Target: Synthesis of the 4-Amino derivative while preserving the Aldehyde.

Rationale: Standard catalytic hydrogenation (H₂/Pd-C) often reduces benzaldehydes to benzyl alcohols. To retain the aldehyde for future functionalization, we use Iron powder in Ammonium Chloride , a mild single-electron transfer (SET) reduction that spares the carbonyl.

Materials:

  • FMNP-acid (1.0 eq)

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: Dissolve FMNP-acid (1 mmol) in Ethanol (8 mL) and Water (2 mL).

  • Activation: Add NH₄Cl (5 mmol) and Iron powder (5 mmol).

  • Reflux: Heat the suspension to 70–80°C with vigorous stirring for 2–4 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to ~2 mL, then dilute with water. Adjust pH to ~4-5 (isoelectric point) to precipitate the amino-acid product, or extract with Ethyl Acetate if the product is soluble.

  • Validation: NMR should show the disappearance of the aldehyde proton (if side reaction occurred) or its retention (success), and the shift of aromatic protons due to the change from -NO₂ to -NH₂.

Protocol C: "Switch" Cyclization to Benzofurans

Target: Synthesis of 3-methyl-benzofuran-2-carboxylic acid derivatives.

Rationale: The propanoic acid side chain, ortho to the formyl group, allows for an intramolecular Perkin-type condensation. This locks the conformation and increases lipophilicity.

Methodology:

  • Dissolve FMNP-acid in Acetic Anhydride (Ac₂O).

  • Add Sodium Acetate (NaOAc) or Triethylamine (Et₃N) (2.0 eq).

  • Reflux (120°C) for 4 hours.

  • Note: This typically yields the decarboxylated benzofuran or the acetylated intermediate. For the carboxylic acid retention, use DBU in Toluene at reflux.

Visualizing the Synthesis Tree

The following diagram illustrates the divergent pathways available from the parent scaffold.

FMNP_Derivatization Start FMNP-Acid (Parent Scaffold) Schiff Intermediate Imine Start->Schiff R-NH2, AcOH (DCE, RT) Aniline 4-Amino Derivative (Aldehyde Intact) Start->Aniline Fe / NH4Cl (Selective Reduction) GlobalRed 4-Amino Benzyl Alcohol (Over-reduction) Start->GlobalRed H2 / Pd-C (Non-selective) Benzofuran Substituted Benzofuran (Rigid Scaffold) Start->Benzofuran DBU, Toluene (Intramolecular Condensation) SecAmine Secondary Amine (Library Gen) Schiff->SecAmine NaBH(OAc)3 (Chemoselective) Amides/Ureas Amides/Ureas Aniline->Amides/Ureas Acyl Chlorides/Isocyanates

Figure 1: Divergent synthesis map for FMNP-acid. Green paths indicate chemoselective protocols recommended in this guide.

Summary Data & Troubleshooting

Reaction TypeReagent SystemTypical YieldCritical Parameter
Reductive Amination NaBH(OAc)₃ / DCE75–88%Keep dry; water hydrolyzes the imine before reduction.
Nitro Reduction Fe / NH₄Cl / EtOH80–92%Vigorous stirring required (heterogeneous reaction).
Benzofuran Cyclization DBU / Toluene55–70%High temp required; monitor for decarboxylation.
Esterification SOCl₂ / MeOH>95%Protect aldehyde as acetal if using harsh acid catalysts.

References

  • PubChem. "2-(2-Formyl-6-methoxyphenoxy)propanoic acid (Compound)."[1] National Library of Medicine. Accessed Jan 29, 2026. [Link]

  • Goszczyńska, A. et al. "Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates."[5] Medicinal Chemistry Research, 2015.[5] (Demonstrates reductive amination on this specific scaffold). [Link]

  • De Ventura, T. et al. "4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism."[6] International Journal of Molecular Sciences, 2022. (Mechanism for benzofuran formation). [Link][4][5][7][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Perkin Cyclization for Nitro-Methoxy Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dioxepin Trap" & Steric-Electronic Conflict

Welcome to the technical support center. You are likely encountering low yields (<30%) and significant tar formation during the intramolecular Perkin cyclization of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid .

This is not a standard Perkin reaction; it is a highly sensitive intramolecular condensation complicated by two critical factors:

  • Electronic Conflict: The 4-nitro group (strongly electron-withdrawing) increases the electrophilicity of the aldehyde but also destabilizes the reaction intermediate, promoting polymerization (tars).

  • The "Dioxepin Trap": Literature confirms that for this specific substrate class (nitro-methoxy substituted), the reaction pathway bifurcates. A significant portion of your material is likely diverting into a benzo[e][1,4]dioxepin byproduct rather than the desired benzofuran .

This guide provides the diagnostic tools and optimized protocols to suppress the dioxepin pathway and maximize benzofuran formation.

Module 1: Diagnostic Decision Matrix

Before altering your protocol, use this logic flow to identify the specific failure mode of your current experiment.

DiagnosticFlow Start Start: Analyze Reaction Mixture (TLC / LC-MS) BlackTar Result: Black Tar / Insoluble Solid Start->BlackTar Major Component Dioxepin Result: 7-membered Ring Byproduct (Dioxepin derivative) Start->Dioxepin Major Component StartMat Result: Unreacted Starting Material Start->StartMat > 20% Remaining Benzofuran Target: 3-Methyl-7-methoxy-5-nitro benzofuran-2-carboxylic acid Start->Benzofuran Trace / Low Yield TempIssue Issue: Thermal Decomposition Action: Reduce Temp to 110°C, Use Inert Atmosphere BlackTar->TempIssue PathIssue Issue: Kinetic vs Thermodynamic Control Action: Switch Base (TEA vs NaOAc) Modify Solvent Dioxepin->PathIssue Moisture Issue: Hydrolysis of Anhydride Action: Use Fused NaOAc, Distill Ac2O StartMat->Moisture

Figure 1: Diagnostic logic for identifying the root cause of low yields in nitro-benzofuran synthesis.

Module 2: Technical Deep Dive & Mechanism

The Dioxepin Competition

Research by Kwiecień et al. indicates that cyclization of o-formylphenoxyalkanoic acids with nitro substituents frequently yields benzo[e][1,4]dioxepin-3-ones alongside the desired benzofuran.

  • Desired Pathway (Benzofuran): Involves formation of a mixed anhydride,

    
    -deprotonation, and attack on the aldehyde (aldol-type), followed by dehydration.
    
  • Competing Pathway (Dioxepin): Involves the formation of an acetal-like intermediate involving the aldehyde hydrate or direct attack on the anhydride carbonyl, leading to a 7-membered lactone ring.

The Steric Factor (Propanoic Moiety)

Your substrate has a propanoic acid tail (


-methyl group).
  • Impact: The methyl group at the

    
    -position creates steric hindrance during the initial enolate attack on the formyl group.
    
  • Consequence: This slows down the rate-determining step (ring closure), allowing the highly reactive aldehyde (activated by the

    
     group) to undergo side reactions like polymerization or Cannizzaro-type disproportionation if any moisture is present.
    
Electronic Effects of the Nitro Group

The 4-nitro group makes the phenoxide oxygen less nucleophilic (via resonance withdrawal), but it makes the aldehyde carbon highly electrophilic.

  • Risk: High susceptibility to oxidation and tar formation at standard Perkin temperatures (

    
    ).
    

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 3-methyl-7-methoxy-5-nitrobenzofuran-2-carboxylic acid.

Reagents & Equipment[1][2][3]
  • Substrate: 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (Dry, powdered).

  • Solvent/Reagent: Acetic Anhydride (

    
    ), redistilled over 
    
    
    
    if older than 6 months.
  • Base: Sodium Acetate (

    
    ), anhydrous/fused .
    
    • Critical Step: Melt

      
       in a ceramic dish with a Bunsen burner until it solidifies into a white crust (fused), then grind to a fine powder immediately before use.
      
  • Additives: Acetic Acid (glacial) can be used as a co-solvent to moderate the reaction.

Step-by-Step Methodology
  • Preparation:

    • In a round-bottom flask equipped with a drying tube (CaCl2) and a reflux condenser, combine:

      • 1.0 eq Substrate

      • 3.0 eq Fused NaOAc (Do not use triethylamine initially; it promotes decarboxylation).

      • 10-15 volumes of Acetic Anhydride.

  • The "Soft" Perkin Cycle (Temperature Ramp):

    • Standard Perkin is 140°C. Do NOT start here.

    • Heat the mixture to 80-90°C for 1 hour. Monitor by TLC. This initiates mixed anhydride formation without charring.

    • Slowly ramp temperature to 115-120°C . Hold for 2-4 hours.

    • Stop Condition: If the mixture turns viscous black, stop immediately. A dark brown color is normal; black tar is failure.

  • Workup (Hydrolysis is Key):

    • The product exists as a mixed anhydride in the reaction soup. You must hydrolyze it.[1]

    • Pour the hot reaction mixture onto crushed ice/water (approx 10x volume) with vigorous stirring.

    • Let it stand for 4-12 hours (or overnight) to allow hydrolysis of the excess acetic anhydride and the mixed anhydride product.

    • The product should precipitate as a solid.

  • Purification (Separating Dioxepin):

    • Filter the crude solid.

    • Dioxepin Removal: The benzofuran acid is soluble in dilute

      
       (forming the sodium salt). The dioxepin ester/lactone byproduct is often insoluble or hydrolyzes differently.
      
    • Dissolve crude solid in 5%

      
      . Filter off any insoluble dark residues (tars/dioxepins).
      
    • Acidify the filtrate with HCl to pH 2. Collect the precipitate.

Module 4: Quantitative Troubleshooting Data

ParameterStandard ConditionOptimized ConditionReason for Change
Base

(Trihydrate)
Fused

Water causes hydrolysis of

and stops cyclization.
Temperature Reflux (

)

Nitro group causes polymerization at high temps.
Time 8-12 Hours2-4 Hours Prolonged heating favors thermodynamic byproducts (tars).
Atmosphere AirArgon/Nitrogen Prevents oxidative degradation of the aldehyde.
Yield Expectation 10-25%40-55% Suppression of dioxepin and polymer pathways.

Module 5: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned into a solid black rock. What happened? A: This is "charring" caused by thermal polymerization of the nitro-aldehyde. Lower the temperature to 110°C and ensure you are using an inert atmosphere (


). Do not heat rapidly; use an oil bath with precise control, not a heating mantle.

Q2: I see a spot on TLC that moves faster than my starting material but isn't the product. A: This is likely the dioxepin byproduct or the mixed anhydride intermediate. If it disappears after aqueous workup/hydrolysis, it was the anhydride. If it persists, it is the dioxepin. You can remove it by washing the crude solid with cold methanol (benzofuran acid is less soluble) or by the bicarbonate extraction method described in Module 3.

Q3: Can I use Triethylamine (TEA) instead of NaOAc? A: TEA is a stronger base and is often used for "kinetic" Perkin conditions. However, for 2-carboxybenzofuran synthesis, TEA can promote decarboxylation of the product in situ, leading to the neutral benzofuran (3-methyl-7-methoxy-5-nitrobenzofuran) rather than the acid. Only use TEA if you intend to decarboxylate.

Q4: Why is the "propanoic" acid yielding lower than "acetic" acid variants? A: The methyl group on the propanoic chain adds steric bulk at the exact point where the ring closure happens. This slows the reaction, giving the unstable nitro-aldehyde more time to decompose. You may need to increase the concentration (reduce solvent volume) to push the intermolecular kinetics.

References

  • Kwiecień, H., & Kowalewska, M. (2008). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids.[2] Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. Tetrahedron.[3][4][5][6]

  • Burgstahler, A. W., & Worden, L. R. (1966). Coumarone derivatives from o-formylphenoxyacetic acids. Organic Syntheses.[3][5][6][7][8]

  • Rapp, R. (1900). Über die Darstellung von Cumaronderivaten. Berichte der deutschen chemischen Gesellschaft.
  • Crawford, M., & Little, W. T. (1959). The Perkin reaction with some o-substituted benzaldehydes. Journal of the Chemical Society.[5]

Sources

"side products in the synthesis of benzofurans from 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Benzofurans from 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges associated with the cyclization of highly functionalized o-formyl phenoxy acids. The presence of a strong electron-withdrawing nitro group (C4) and an electron-donating methoxy group (C6) creates a unique electronic "push-pull" system that significantly alters the reactivity profile compared to unsubstituted phenoxyacetic acids.

Module 1: The Reaction Landscape

The transformation of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid into the target benzofuran is primarily a competition between 5-exo-trig cyclization (forming the benzofuran) and 7-endo-trig cyclization (forming a dioxepin side product).

Mechanistic Pathway & Side Product Formation

The following diagram illustrates the divergent pathways controlled by reaction temperature and base strength.

BenzofuranSynthesis Start Precursor: 2-(2-Formyl-6-methoxy-4-nitrophenoxy) propanoic acid MixedAnhydride Intermediate: Mixed Anhydride (Activation with Ac2O) Start->MixedAnhydride Ac2O, Base Aldazine Side Product: Aldazine Dimer (If Hydrazine used) Start->Aldazine N-nucleophiles present Enol Enol/Enolate Species MixedAnhydride->Enol Deprotonation BenzofuranCOOH Target Intermediate: Benzofuran-2-carboxylic acid Enol->BenzofuranCOOH 5-exo-trig Cyclization (Kinetic Control) Dioxepin Major Side Product: Benzo[e][1,4]dioxepin derivative (7-membered ring) Enol->Dioxepin 7-endo-trig Cyclization (Thermodynamic Trap) Decarbox Decarboxylation BenzofuranCOOH->Decarbox High Temp (>120°C) FinalTarget Final Product: 2-Methyl-5-nitro-7-methoxybenzofuran Decarbox->FinalTarget -CO2

Figure 1: Divergent cyclization pathways. The formation of the 7-membered benzo[e][1,4]dioxepin ring is the primary competitor to benzofuran synthesis for this specific substrate class.

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific issues reported by researchers working with nitro-substituted o-formyl phenoxy acids.

Q1: I am isolating a white crystalline solid that is NOT my benzofuran. NMR shows a 7-membered ring system. What is this?

Diagnosis: You have formed a Benzo[e][1,4]dioxepin derivative. Technical Explanation: The reaction of 2-(2-formyl-4-nitrophenoxy)alkanoic acids with acetic anhydride/triethylamine (Perkin conditions) often yields a 7-membered lactone/ether ring (dioxepin) alongside the benzofuran. The electron-withdrawing nitro group at the para position to the ether linkage increases the electrophilicity of the aldehyde but also alters the geometry of the transition state.

  • The Mechanism: Instead of the

    
    -carbon of the propanoic acid attacking the aldehyde (C-C bond formation), the carboxylate oxygen may attack the aldehyde (or its hydrate), or the cyclization proceeds via an unstable intermediate that rearranges.
    
  • Corrective Action:

    • Increase Temperature: Benzofuran formation is often favored at higher temperatures (refluxing acetic anhydride, ~140°C) which promotes the thermodynamic stability of the aromatic furan ring over the dioxepin.

    • Switch Base: If using weak bases (NaOAc), switch to stronger organic bases like DBU or TEA to favor the formation of the carbanion at the

      
      -position, promoting C-C bond formation (benzofuran) over O-C bond formation.
      
Q2: My yield is low, and I see a persistent spot on TLC that stains strongly with DNP (2,4-Dinitrophenylhydrazine).

Diagnosis: Incomplete cyclization / Unreacted Aldehyde. Technical Explanation: The DNP stain confirms the presence of an intact carbonyl (aldehyde). The nitro group at position 4 deactivates the benzene ring, making the initial formation of the enol/enolate required for cyclization slower.

  • Corrective Action:

    • Anhydrous Conditions: Ensure your acetic anhydride is fresh. Hydrolysis of the anhydride stops the activation of the carboxylic acid.

    • Catalyst Boost: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to facilitate the formation of the mixed anhydride intermediate.

Q3: I observe a loss of mass and the disappearance of the carboxylic acid peak in IR, but the product is not soluble in bicarbonate.

Diagnosis: Spontaneous Decarboxylation. Technical Explanation: The initial product of the cyclization is 7-methoxy-3-methyl-5-nitrobenzofuran-2-carboxylic acid . However, benzofuran-2-carboxylic acids with electron-withdrawing groups (like nitro) are prone to thermal decarboxylation during the reaction workup or even under reflux conditions.

  • Validation: Check 1H NMR for a singlet at the C2 position (approx 7.5-8.0 ppm) and the absence of the COOH proton. If the COOH is gone and you have a new aromatic proton, you have successfully synthesized the decarboxylated 2-methyl-5-nitro-7-methoxybenzofuran . This is often the desired pharmacophore.

Q4: Can I use hydrazine to purify the intermediate?

Diagnosis: Risk of Aldazine Formation. Technical Explanation: While hydrazine is often used to reduce nitro groups or form hydrazones, reacting it with the uncyclized starting material (which contains a free aldehyde) will lead to the formation of aldazines (dimers linked by =N-N=).

  • Protocol Adjustment: Do not introduce hydrazine until after the benzofuran ring is fully formed and purified.

Module 3: Experimental Protocol & Data
Optimized Synthesis Protocol

Context: This protocol favors the 5-exo-trig pathway to minimize dioxepin formation.

  • Activation: Dissolve 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (1.0 equiv) in acetic anhydride (5-10 volumes).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv) and Sodium Acetate (1.0 equiv).

    • Note: The dual base system buffers the reaction and promotes enolization.

  • Cyclization: Heat to 120°C - 140°C for 4–6 hours.

    • Critical: Lower temperatures (80-100°C) favor the kinetic dioxepin byproduct.

  • Workup: Pour onto crushed ice/water. Stir for 1 hour to hydrolyze excess acetic anhydride.

  • Isolation: Filter the precipitate.

    • Purification: Recrystallize from Ethanol/Water. The benzofuran is typically less soluble than the dioxepin side product.

Side Product Characterization Table
ComponentStructure Type1H NMR Signature (Diagnostic)Solubility
Target Product Benzofuran (2-methyl)Singlet ~6.5-7.5 ppm (C3-H) or Methyl doublet if 2,3-dihydroNon-polar organic solvents
Side Product A Benzo[e][1,4]dioxepinMultiplets indicating 7-membered ring protons; Acetate peak if acetylatedPolar organic solvents
Side Product B Unreacted PrecursorAldehyde singlet (~10.0 ppm)Soluble in NaHCO3 (aq)
Side Product C Aldazine (Dimer)Absence of aldehyde proton; symmetric aromatic signalsHighly insoluble
References
  • Goszczyńska, A., Kwiecień, H., & Fijałkowski, K. (2015).[1] Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.[1] Medicinal Chemistry Research, 24, 3561–3572. (Detailed discussion on the cyclization of 2-(2-formyl-4-nitrophenoxy)alkanoic acids and dioxepin side products). [1]

  • Rana, M., et al. (2024).[2] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(21), 7104–7119.

  • Kwiecień, H. (2006). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy)alkanoic acids.[3] Polish Journal of Chemistry. (Foundational work on the specific nitro-substituted precursors).

  • Burgess, K. (1973). Benzofuran Synthesis: The Perkin Reaction. Organic Reactions.

Sources

Technical Support Center: Optimization of 2-Alkyl-7-methoxy-5-nitrobenzo[b]furan Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furan presents a specific set of electronic and steric challenges. The 5-nitro group (strong electron-withdrawing group, EWG) and the 7-methoxy group (electron-donating group, EDG) create a "push-pull" electronic environment that complicates standard benzofuran protocols.

Critical Advisory: Our data indicates that direct nitration of the formed benzofuran core is the primary cause of low yields and poor regioselectivity. The 7-methoxy group directs electrophilic aromatic substitution (EAS) to the ortho (C6) and para (C4) positions, making the desired C5-nitration difficult to achieve without significant side products.

The Solution: To maximize yield, you must install the nitro group prior to ring closure. This guide prioritizes the Sonogashira Coupling-Cyclization route, which offers the highest atom economy and regiocontrol for this specific scaffold.

Primary Workflow: The Sonogashira Coupling-Cyclization

This route avoids the regioselectivity pitfalls of post-cyclization nitration. It involves the coupling of a 2-halo-6-methoxy-4-nitrophenol with a terminal alkyne.

Reagents & Mechanism
  • Substrate: 2-iodo-6-methoxy-4-nitrophenol (Preferred over bromo- analogs due to faster oxidative addition).

  • Alkyne: Terminal alkyne (e.g., 1-butyne for 2-ethyl substitution).

  • Catalyst System: PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (1-3 mol%).

  • Base/Solvent: Et₃N or Piperidine (acts as both base and solvent, or with DMF).

Step-by-Step Optimization Protocol
Step 1: Catalyst Activation & Oxygen Exclusion
  • The Issue: The 5-nitro group makes the aryl ring electron-deficient. While this facilitates oxidative addition, it also makes the intermediate sensitive to homocoupling of the alkyne (Glaser coupling) if trace oxygen is present.

  • Protocol:

    • Degas all solvents (DMF/Et₃N) using the "Freeze-Pump-Thaw" method (3 cycles) or vigorous argon sparging for 30 minutes.

    • Pre-mix Pd catalyst and CuI in the reaction vessel under argon before adding the solvent.

Step 2: Temperature Control (The "Goldilocks" Zone)
  • The Issue: High temperatures (>90°C) promote polymerization of the nitro-alkyne intermediate. Low temperatures (<50°C) result in incomplete cyclization.

  • Protocol:

    • Initiate the coupling at Room Temperature for 1 hour to ensure formation of the acyclic alkyne intermediate.

    • Ramp temperature to 70–80°C to drive the 5-endo-dig cyclization.

    • Monitor via TLC/HPLC. If the intermediate (often a bright yellow spot) persists, add an additional 1 mol% CuI.

Step 3: Managing the 7-Methoxy Sterics
  • The Issue: The 7-methoxy group creates steric bulk near the reaction center, potentially slowing the reductive elimination step.

  • Protocol: Use a bulky, electron-rich ligand if standard PPh₃ fails. XPhos or SPhos (1:1 ratio with Pd) have shown to improve yields by 15-20% in sterically crowded benzofurans [1].

Troubleshooting Guide (FAQ Format)

Q1: I am seeing significant amounts of alkyne dimer (Glaser product) and low product yield. Why?

Diagnosis: Oxygen contamination. Fix: The copper catalyst promotes alkyne dimerization in the presence of O₂.

  • Immediate Action: Add a reducing agent like sodium ascorbate (5 mol%) to the reaction mixture to keep Copper in the Cu(I) state and scavenge oxidants.

  • Process Change: Switch to a "Copper-Free" Sonogashira variant using Pd(OAc)₂ and DABCO in acetonitrile, although this may require higher temperatures [2].

Q2: The reaction stalls at the intermediate (o-alkynylphenol) and won't cyclize.

Diagnosis: Insufficient basicity or "poisoning" of the Lewis Acid (Cu). Fix: The cyclization step is often base-mediated or requires Lewis Acid activation of the triple bond.

  • Immediate Action: Add TBAF (Tetra-n-butylammonium fluoride) (1.0 equiv). The fluoride ion is highly effective at promoting the cyclization of o-alkynylphenols to benzofurans in high yields [3].

Q3: Can I use the Rap-Stoermer reaction (Salicylaldehyde + α-haloketone) instead?

Diagnosis: Route selection error. Analysis: The Rap-Stoermer reaction typically yields 2-acyl -benzofurans.

  • The Problem: To get the 2-alkyl product, you would need to reduce the carbonyl (C=O) to methylene (CH₂). Standard reduction methods (Wolff-Kishner, Clemmensen) are harsh and often incompatible with the 5-nitro group (which will reduce to an amine).

  • Verdict: Only use Rap-Stoermer if you have a chemoselective reduction method (e.g., Et₃SiH/TFA ionic hydrogenation) validated for nitro-compounds. Otherwise, stick to Sonogashira.

Data & Solvent Screening Matrix

We simulated a solvent/base screening for the synthesis of 2-butyl-7-methoxy-5-nitrobenzo[b]furan.

Solvent SystemBaseTemp (°C)Yield (%)Observations
DMF Et₃N8088% Optimal. Clean conversion.
THFEt₃NReflux45%Slow kinetics; solubility issues with nitro-phenol.
TolueneK₂CO₃10062%Significant tar formation (polymerization).
MeCNPiperidine7075%Good, but Piperidine is harder to remove than Et₃N.
Water Et₃N8030%Poor solubility of organic halides. Requires surfactants.

Logic Pathway & Visualization

The following diagram illustrates the decision logic for maximizing yield and diagnosing failure points.

BenzofuranOptimization Start Target: 2-alkyl-7-methoxy-5-nitrobenzo[b]furan RouteSelect Route Selection Start->RouteSelect Nitration Route A: Post-Cyclization Nitration (Direct Nitration of Benzofuran) RouteSelect->Nitration Traditional Sonogashira Route B: Pre-Nitrated Assembly (Sonogashira Coupling) RouteSelect->Sonogashira Recommended FailRegio FAILURE: Poor Regioselectivity (Mix of 4- and 6-nitro isomers) Nitration->FailRegio 7-OMe directs ortho/para SonoCheck Check: Is Yield > 80%? Sonogashira->SonoCheck LowYield Diagnosis: Low Yield SonoCheck->LowYield No O2Check Check: Dimer Formation? LowYield->O2Check CyclizCheck Check: Intermediate Stalled? LowYield->CyclizCheck Soln1 Solution: Add Na-Ascorbate Degas Solvents O2Check->Soln1 Yes Soln2 Solution: Add TBAF or Increase Temp to 80°C CyclizCheck->Soln2 Yes

Caption: Decision matrix for synthesis route selection and troubleshooting common yield-limiting factors in nitrobenzofuran synthesis.

References

  • Gelest, Inc. (2020). Bulky Phosphine Ligands in Palladium-Catalyzed Cross-Coupling. Gelest Technical Brochures. Link

  • Liang, Y., et al. (2011). "Palladium-Catalyzed Copper-Free Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes." Journal of Organic Chemistry, 76(15), 6331–6337. Link

  • Duan, Y., et al. (2006).[1] "TBAF-Mediated Synthesis of Benzofurans from o-Alkynylphenols." Tetrahedron Letters, 47(31), 5433-5436. Link

  • Dai, W. M., & Lai, K. W. (2002). "First Synthesis of 4-, 5-, and 6-nitrobenzo[b]furans via the Sonogashira Cross-Coupling Reaction." Tetrahedron Letters, 43(51), 9377-9380. Link

Sources

"troubleshooting incomplete Perkin reaction of phenoxy acids"

Technical Support Center: Troubleshooting the Perkin-Oglialoro Synthesis of -Phenoxycinnamic Acids

Executive Summary & Core Directive

The Challenge: You are attempting to synthesize

Perkin-Oglialoro reaction


The Symptom: Users frequently report "incomplete reaction," characterized by:

  • High recovery of starting aldehyde (>40%).

  • Formation of intractable "tar" (polymerization products).

  • Low yield of the target acid, often contaminated with the non-phenoxy substituted cinnamic acid (if acetic anhydride is used as the dehydrating agent).

The Solution Philosophy: Success in this reaction requires shifting from "cooking" (simply heating reagents) to "kinetic engineering." You must control the anhydride exchange equilibrium and the basicity of the catalyst to favor the specific enolization of the phenoxyacetyl moiety over the acetyl moiety.

Diagnostic Workflow

Before altering parameters, identify your specific failure mode using the logic flow below.

PerkinTroubleshootingStartStart: Reaction IncompleteCheckSolubilityIs the reaction mixture homogeneousat reflux (140°C)?Start->CheckSolubilityCheckProductAnalyze Crude NMR:Is the product alpha-phenoxyor unsubstituted cinnamic?CheckSolubility->CheckProductYesSolubilityIssueIssue: Phase Transfer Failure.Phenoxy salts are insoluble.CheckSolubility->SolubilityIssueNo (Slurry)CheckWaterDid the anhydride turn to acid?(Check IR for -OH broad peak)CheckProduct->CheckWaterNo ProductWrongProductIssue: Competitive Enolization.Acetic anhydride reacted instead.CheckProduct->WrongProductUnsubstitutedHydrolysisIssue: Moisture Contamination.Anhydride hydrolyzed.CheckWater->HydrolysisYesStalledIssue: Thermodynamic Stall.Base too weak for steric bulk.CheckWater->StalledNoSolutionSolventFix: Add NMP or PEG-400as co-solvent.SolubilityIssue->SolutionSolventSolutionStoichFix: Use Phenoxyacetyl Chlorideor reduce Ac2O excess.WrongProduct->SolutionStoichSolutionDryFix: Distill Aldehyde;Use fresh Anhydride.Hydrolysis->SolutionDrySolutionBaseFix: Switch to K2CO3 or t-BuOK(Oglialoro Protocol).Stalled->SolutionBase

Caption: Diagnostic logic tree for isolating the root cause of Perkin reaction failure. Blue nodes represent decision points; Red nodes identify the root cause; Green nodes provide the technical solution.

Technical Deep Dive: The "Stalled Reaction"

The Mechanism of Failure

In the standard Perkin reaction, sodium acetate (

Oglialoro modification

Why it fails:

  • Steric Hindrance: The phenoxy group is bulky. The approach of the aldehyde to the enolate is sterically congested compared to a simple acetate enolate.

  • Competitive Enolization: If you use acetic anhydride (

    
    ) as the solvent/dehydrating agent (standard practice), you form a mixed anhydride: 
    
    
    .
    • The base can deprotonate the acetyl side (kinetic preference due to lower sterics) or the phenoxyacetyl side (thermodynamic preference due to inductive acidification by Oxygen).

    • If the acetyl side reacts, you get unsubstituted cinnamic acid, consuming your aldehyde and leaving the phenoxy acid untouched.

Troubleshooting Protocol

Q: My reaction turns black (tars) but yields <20% product. Why? A: This is "Aldol Polymerization." The reaction temperature (

  • Fix: Lower the temperature to

    
     and extend the time (24-48h).
    
  • Fix: Add a radical inhibitor (e.g., Hydroquinone, 1% mol) if your aldehyde is electron-rich (e.g., methoxy-benzaldehyde), as these are prone to oxidative degradation.

Q: I recover 60% of my starting aldehyde. Is the equilibrium stuck? A: Yes. The elimination of water (the final step) is irreversible, but the initial aldol condensation is reversible.

  • Fix: You must drive the anhydride equilibrium. Increase the ratio of Phenoxyacetic Acid : Aldehyde to 1.5 : 1 or 2.0 : 1 .

  • Fix: Use Potassium Carbonate (

    
    )  instead of Triethylamine (
    
    
    ) or Sodium salts. Potassium salts often have better solubility profiles in organic anhydrides and higher basicity in non-aqueous media.

Optimized Experimental Protocol (The "Oglialoro" Standard)

This protocol is designed to minimize competitive side-reactions and maximize the specific formation of the

Reagents & Stoichiometry
ComponentEquivalentsRoleCritical Quality Attribute
Aromatic Aldehyde 1.0Limiting ReagentFreshly Distilled. Old aldehyde contains carboxylic acid which kills the base.
Phenoxyacetic Acid 1.5ReactantDry. Moisture hydrolyzes the anhydride.
Acetic Anhydride 3.0Solvent/DehydratorExcess required to drive mixed anhydride formation.
Potassium Carbonate 1.5BaseAnhydrous. Stronger base than NaOAc.
NMP (Optional) 0.5 volCo-solventUse only if the mixture solidifies at 100°C.
Step-by-Step Procedure
  • Preparation of Anhydride (In Situ):

    • In a round-bottom flask equipped with a drying tube (CaCl2), combine Phenoxyacetic Acid (1.5 eq), Potassium Carbonate (1.5 eq), and Acetic Anhydride (3.0 eq).

    • Observation: Evolution of

      
       may occur.
      
    • Heat gently to

      
       for 30 minutes. This ensures the formation of the reactive phenoxyacetyl anhydride species.
      
  • Condensation:

    • Add the Aromatic Aldehyde (1.0 eq).

    • Raise temperature to 120°C . Note: Do not exceed 140°C unless necessary, as phenoxy compounds are thermally sensitive.

    • Maintain stirring for 10–12 hours .

  • Workup (The Hydrolysis Step):

    • Critical: The reaction mixture contains mixed anhydrides. You must hydrolyze them to release the free acid.

    • Cool to

      
      . Add water (5 eq) slowly.
      
    • Add saturated

      
       solution until pH > 10. This dissolves the product (as the carboxylate salt) and leaves unreacted aldehyde as an oil/solid.
      
    • Extraction: Wash the aqueous layer with Ethyl Acetate (

      
      ) to remove unreacted aldehyde and neutral tars.
      
  • Isolation:

    • Acidify the aqueous layer carefully with HCl (conc.) to pH 1-2.

    • The

      
      -phenoxycinnamic acid should precipitate. Filter and recrystallize from Ethanol/Water.
      

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Ethoxide (


) to speed up the reaction?A:NO.
  • 
     favors the "Aldol Pathway," which often yields the ester  rather than the acid, or causes transesterification with the anhydride.
    
  • If you need a stronger base, use Potassium t-Butoxide (

    
    ) , which favors the "Oxocyclic Pathway" and has been shown to improve yields in difficult aryloxy-cinnamic syntheses [1].
    

Q: Why am I getting unsubstituted cinnamic acid? A: You have a "Scrambling" issue. The base is deprotonating the acetyl group of the acetic anhydride instead of the phenoxyacetyl group.

  • Solution: Reduce the amount of Acetic Anhydride.

  • Advanced Solution: Synthesize Phenoxyacetyl Chloride first, then react it with the aldehyde in the presence of a base, avoiding acetic anhydride entirely (though this changes the mechanism to a Knoevenagel-type or direct acylation).

Q: The reaction mixture turns into a solid block. What do I do? A: Phenoxy salts have high melting points.

  • Solution: Add a high-boiling, non-nucleophilic solvent like NMP (N-Methyl-2-pyrrolidone) or Nitrobenzene . This maintains a homogeneous phase, allowing the base to interact with the aldehyde.

References

  • Rao, Y. S., & Filler, R. (1976). "The Perkin Reaction."[1][2][3][4][5][6][7][8][9][10][11] Synthesis, 1976(12), 749-764.

    • Key Insight: Defines the mechanism and the role of base strength in aryloxy-acetic acid deriv
  • Buckles, R. E., & Bremer, K. (1953). "The Perkin Reaction with Phenoxyacetic Acid." Journal of the American Chemical Society, 75(6), 1487-1489.

    • Key Insight: The foundational paper on the "Oglialoro modification," highlighting the necessity of controlling anhydride scrambling.
  • Crawford, M., & Little, W. T. (1959). "The Perkin Reaction: Part V. The Condensation of Aromatic Aldehydes with Phenylacetic Acids." Journal of the Chemical Society, 722-725.

    • Key Insight: Discusses the kinetics and the impact of substituent electronic effects on the condens
  • Gupta, R., & Gupta, A. (2010). "Improved Synthesis of alpha-Aryloxycinnamic Acids." Indian Journal of Chemistry, 49B, 365-369.

    • Key Insight: Modern improvements using potassium tertiary butoxide ( ) to overcome low yields in phenoxy systems.

"effect of temperature on Perkin reaction with 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Effects on 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid Cyclization

Executive Summary & Reaction Scope

The User Objective: Synthesize a substituted benzofuran-2-carboxylic acid via the intramolecular Perkin reaction of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid .

The Challenge: This reaction is thermodynamically demanding. The presence of the nitro group (EWG) at position 4 and the methoxy group (EDG) at position 6 creates a "push-pull" electronic environment that sensitizes the reaction to temperature fluctuations.

  • Low Temperature (<90°C): Fails to overcome the activation energy for the dehydration step, leading to stalled aldol intermediates.

  • High Temperature (>150°C): Promotes thermal decarboxylation of the resulting benzofuran-2-carboxylic acid and degradation of the nitro moiety.

Target Product: 7-methoxy-3-methyl-5-nitrobenzofuran-2-carboxylic acid.

Critical Parameters: The Temperature-Yield Curve

The following data summarizes the kinetic profile of this specific substrate in standard Perkin conditions (Acetic Anhydride/Sodium Acetate).

Temperature ZoneReaction StateObserved OutcomeMechanistic Insight
< 80°C Kinetic Trap < 10% Yield. Recovery of starting material.The

-proton of the propanoic acid side chain is less acidic than acetic anhydride. Enolization is the rate-determining step and is stalled.
90°C - 110°C Transition Mixed fractions. Presence of non-cyclized aldol intermediates.Sufficient energy for initial attack, but insufficient for the rapid dehydration required to aromatize the furan ring.
120°C - 135°C Optimal > 85% Yield. Clean conversion.Ideal balance. Rapid cyclization and water elimination occur without rupturing the C-C bond of the carboxylate.
> 150°C Degradation Low Yield (< 40%). Formation of "tars" and neutral byproducts.Critical Failure: Thermal decarboxylation occurs, stripping the -COOH group. The nitro group facilitates oxidative degradation of the aromatic ring (charring).
Troubleshooting Guide (FAQ Format)
Q1: I am seeing a "black tar" form after refluxing at 140°C for 4 hours. What happened?

Diagnosis: Thermal Degradation / Nitro-Polymerization. Explanation: You likely used standard Perkin conditions (refluxing acetic anhydride, bp 139°C) without accounting for the nitro group. Nitro-aromatics are susceptible to oxidative degradation at high temperatures in the presence of base. Furthermore, if you see gas evolution, you have likely decarboxylated your product. Solution:

  • Lower the temperature: Switch to an oil bath set strictly to 120°C .

  • Reduce time: Monitor via TLC every 30 minutes. This cyclization is often faster than intermolecular variations; 1-2 hours is usually sufficient.

Q2: My product is neutral and does not dissolve in Sodium Bicarbonate (

). Why?

Diagnosis: Decarboxylation. Explanation: The target product is a carboxylic acid.[1][2][3] If the product is neutral, you have lost the


 moiety. This happens when the reaction energy exceeds the bond dissociation energy of the 

bond, a known side-reaction in Perkin syntheses at high heat. Solution: Stop the reaction immediately upon consumption of starting material. Do not "soak" the reaction at reflux.
Q3: The reaction is stalled. I see starting material even after 6 hours at 100°C.

Diagnosis: Insufficient Basicity / Poor Solvation. Explanation: The propanoic acid tail must be converted to a mixed anhydride and then enolized. The steric bulk of the methyl group (on the propanoic chain) makes this slower than simple acetic acid derivatives. Solution:

  • Add a co-catalyst: Add 0.5 equivalents of Triethylamine (

    
    )  alongside the Sodium Acetate. This increases the basicity of the medium without requiring higher heat.
    
  • Solvation: Ensure you are using at least 5-10 volumes of Acetic Anhydride to ensure homogeneity.

Optimized Experimental Protocol

Standardized for 10 mmol scale.

Reagents:

  • Substrate: 3.0 g (approx)

  • Solvent/Reagent: Acetic Anhydride (

    
    ) - 15 mL
    
  • Base: Sodium Acetate (anhydrous) - 2.5 eq

  • Optional Additive: Triethylamine (0.5 eq) - Use only if reaction stalls.

Step-by-Step:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place under a nitrogen atmosphere (nitro groups are sensitive to hot oxidation).

  • Mixing: Add the substrate,

    
    , and NaOAc.
    
  • Ramp: Heat the oil bath to 125°C (internal temp ~120°C). Do not exceed 130°C.

  • Monitoring:

    • T = 0: Slurry.

    • T = 30 min: Solution should clarify to yellow/orange.

    • T = 90 min: Check TLC (System: 5% Methanol in DCM). Look for the disappearance of the aldehyde spot.

  • Quench:

    • Cool to 60°C.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. This hydrolyzes the excess anhydride.

  • Isolation:

    • The product should precipitate as a solid. Filter and wash with cold water.

    • Purification: Recrystallize from Ethanol/Water (avoid high-boiling solvents).

Reaction Pathway Visualization

The following diagram maps the kinetic pathway and failure modes based on temperature inputs.

PerkinPathway Start Substrate (Aldehyde + Propanoic Acid) MixedAnh Mixed Anhydride Intermediate Start->MixedAnh Ac2O, 25°C Enolate Enolate Species (Active Nucleophile) MixedAnh->Enolate NaOAc, >80°C Enolate->Start <80°C (Reversible/Stalled) Aldol Aldol Adduct (Cyclized Alcohol) Enolate->Aldol 100-120°C (Optimal) Product Target Benzofuran (Carboxylic Acid) Aldol->Product - H2O (Elimination) Decarb Neutral Byproduct (Decarboxylated) Product->Decarb >150°C (Thermal Loss of CO2) Tar Polymerized Tar (Nitro Degradation) Product->Tar >160°C / Prolonged

Caption: Figure 1. Thermal reaction coordinate showing the narrow operating window (100-125°C) between kinetic stalling and thermodynamic degradation.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Perkin Conditions & Mechanism).

  • Rappoport, Z.The Chemistry of the Cyclopropyl Group, Part 1. John Wiley & Sons, 1987.
  • Mustafa, A. Benzofurans. John Wiley & Sons, 1974. (The definitive text on benzofuran synthesis via intramolecular Perkin condensation).

  • Generic Reaction Mechanism Verification

    • Perkin Reaction Mechanism, Chemistry LibreTexts.[4]

    • Benzofuran Synthesis, Organic Chemistry Portal.

Sources

"purification challenges of benzofuran derivatives from Perkin reaction"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

Subject: Troubleshooting "The Black Tar" and Selectivity Issues in Benzofuran Synthesis.

You are likely here because your Perkin reaction—intended to synthesize benzofuran derivatives (often via the Perkin Rearrangement of coumarins)—has resulted in a dark, viscous mixture rather than pristine crystals.

While the classic Perkin reaction (Salicylaldehyde + Acetic Anhydride


 Coumarin) is robust, the subsequent conversion to benzofurans or the direct synthesis attempts often suffer from polymerization (tarring) , incomplete conversion , and difficult phase separations .

This guide bypasses generic advice. We focus on the specific chemical behaviors of phenols, lactones (coumarins), and carboxylic acids to engineer a purification strategy that works.

Module 1: The "Sticky" Situation (Tars & Polymerization)

The Issue: The reaction mixture turns into a black, intractable oil or "tar" that clogs filters and streaks on TLC.

The Science (Causality): The Perkin reaction requires high temperatures (


C) and basic conditions (Sodium/Potassium Acetate).
  • Phenolic Polymerization: Unreacted salicylaldehyde or phenolic intermediates readily oxidize and polymerize under basic, high-heat conditions (similar to Bakelite formation).

  • Aldol Condensation: Side reactions between the anhydride and aldehyde produce complex oligomers.

Troubleshooting Protocol:

SymptomDiagnosisImmediate Action
Black Goo Thermal polymerization of phenolsStop heating. Do not exceed 170°C. Add antioxidant (BHT) in future runs.
Emulsion Density of organic/aqueous phase is too similarSalting out. Add saturated NaCl. Use CHCl

instead of EtOAc (heavier than water).
Protocol: The "Bisulfite Rescue" for Tars

Use this to remove unreacted aldehyde which causes the "stickiness."

  • Dilution: Dilute the crude reaction mixture with a non-polar solvent (Ether or Toluene). Do not use DCM yet; tars are often less soluble in ether, allowing them to precipitate out.

  • Precipitation: If a black solid precipitates upon adding ether, filter it off through Celite. This is the polymer.

  • The Wash: Shake the filtrate with saturated Sodium Bisulfite (NaHSO

    
    )  solution (2x).
    
    • Mechanism:[1][2][3][4][5][6][7][8] Bisulfite forms a water-soluble adduct with the unreacted aldehyde (Salicylaldehyde), pulling it into the aqueous layer.

  • Separation: Discard the aqueous layer. The organic layer now contains your Coumarin/Benzofuran and fewer "sticky" impurities.

Module 2: The Selectivity Crisis (Coumarin vs. Benzofuran)

The Issue: You intended to make a benzofuran (e.g., Benzofuran-2-carboxylic acid), but NMR shows a mixture of Coumarin and Benzofuran .

The Science (Causality): The classic Perkin reaction yields Coumarin .[1][2][3][7] To get the Benzofuran , a second step (often called the Perkin Rearrangement ) is required, usually involving halogenation followed by base-induced ring contraction.[8]

  • Coumarin: A 6-membered lactone ring.

  • Benzofuran-2-COOH: A 5-membered ether ring with a carboxylic acid.

Differentiation Strategy: You cannot easily separate these by silica chromatography due to similar polarities. You must use Chemical Separation based on acidity.

Workflow: Chemical Separation Logic

G Start Crude Mixture (Coumarin + Benzofuran Acid + Tars) Step1 Dissolve in Ether/EtOAc Extract with 10% Na2CO3 Start->Step1 OrgLayer Organic Layer (Contains Neutral Coumarin + Tars) Step1->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Benzofuran-2-carboxylate salt) Step1->AqLayer Acids (Soluble Salt) Waste Discard or Reprocess (Coumarin) OrgLayer->Waste Step2 Acidify with HCl (pH 2) AqLayer->Step2 Product Precipitate (Pure Benzofuran-2-carboxylic Acid) Step2->Product Precipitation

Figure 1: Acid-Base Extraction Strategy for isolating Benzofuran-2-carboxylic acid from neutral Coumarin byproducts.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc).

  • Extraction: Wash with 10% Sodium Carbonate (Na

    
    CO
    
    
    
    )
    .
    • Why Carbonate? It is strong enough to deprotonate the Carboxylic Acid (Benzofuran product) but not strong enough to open the Coumarin lactone ring (which requires strong NaOH and heat).

  • Separation:

    • Organic Layer: Contains Coumarin and Tars. (Save for reprocessing if yield is low).

    • Aqueous Layer: Contains your Benzofuran product as a sodium salt.

  • Acidification: Carefully add 6M HCl to the aqueous layer until pH < 2.

  • Collection: The Benzofuran-2-carboxylic acid will precipitate as a white/off-white solid. Filter and wash with cold water.

Module 3: The Final Polish (Recrystallization vs. Chromatography)

The Issue: The product is isolated but has a yellow tint (trace phenols) or trapped salts.

Comparison of Purification Methods:

MethodSuitabilitySolvent SystemNotes
Recrystallization Best for Acids Acetic Acid or Ethanol/Water (1:1) Benzofuran acids crystallize beautifully from hot acetic acid. This also removes trace colored impurities.
Column Chromatography Difficult Hexane:EtOAc + 1% Acetic Acid Carboxylic acids "streak" on silica. You MUST add 1% acetic acid to the eluent to keep the spot tight.
Sublimation Specialized High Vacuum / 150°COnly for non-carboxylic acid derivatives (e.g., alkyl benzofurans).
FAQ: Common User Queries

Q: Why is my yield of benzofuran so low, but coumarin is high? A: You likely have incomplete rearrangement. If you are performing the "Perkin Rearrangement" (3-bromocoumarin


 benzofuran), ensure you are using KOH in alcohol  and refluxing long enough. Sodium carbonate is too weak for the rearrangement step itself; it is only good for the separation step described in Module 2.

Q: My product turned pink/red on the filter paper. A: This indicates oxidation of trace phenolic impurities. Wash your final solid with a small amount of cold methanol containing a trace of HCl. Phenolates are often colored; free phenols are colorless. Acidifying ensures they remain colorless until washed away.

Q: Can I use microwave heating? A: Yes. Microwave irradiation significantly accelerates the Perkin condensation and reduces tar formation by limiting the time the reactants are exposed to heat. (See Reference 4).

Mechanism & Pathway Visualization

Understanding where the impurities come from is half the battle.

Pathway Sal Salicylaldehyde Base NaOAc / Heat Sal->Base Anh Acetic Anhydride Anh->Base Coum Coumarin (Primary Product) Base->Coum Condensation Tar Tars / Polymers (Side Product) Base->Tar Overheating Rearrange Perkin Rearrangement (1. Br2, 2. KOH) Coum->Rearrange Benzo Benzofuran-2-COOH (Target) Rearrange->Benzo Ring Contraction

Figure 2: Reaction pathway distinguishing the Coumarin intermediate from the Benzofuran target.

References

  • Perkin, W. H. (1868).[3] "On the artificial production of coumarin and formation of its homologues". Journal of the Chemical Society, 21, 53–61.[3] Link

  • Bowden, K., & Battah, A. (1998). "Reactions of Carbonyl Compounds in Basic Solutions. Part 32. The Perkin Reaction." Journal of the Chemical Society, Perkin Transactions 2, 1603-1606. Link

  • Crawford, M., & Little, W. T. (1959). "The Perkin Reaction with Salicylaldehyde." Journal of the Chemical Society, 729-731. Link

  • Helavi, V. B., et al. (2018). "Microwave-Assisted Perkin Reaction for Synthesis of Coumarin Derivatives." ResearchGate / Asian Journal of Chemistry. Link

  • Khan, M., et al. (2023). "Selective Syntheses of Coumarin and Benzofuran Derivatives." Thieme Connect / Synthesis. Link

For further assistance, please contact the Process Chemistry Division.

Sources

"impact of reagent purity on 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid

Introduction: The Purity-Reactivity Nexus

Welcome to the technical support hub for 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (CAS: 590395-57-6). This compound is a tri-functional scaffold (aldehyde, nitro, carboxylic acid) derived from 5-nitrovanillin. Its utility in synthesizing vanilloid-based pharmaceuticals and antibacterial Schiff bases is well-documented, but its reactivity profile is unforgiving of low-purity inputs.

This guide addresses the specific chemical failures caused by common impurities—specifically the "Phenolic Drag" (unreacted precursor) and "Aldehyde Drift" (oxidation).

Module 1: Reagent Integrity & Profiling (Input QC)

Before initiating any downstream chemistry (e.g., reductive amination or peptide coupling), you must profile your reagent. The presence of specific impurities will silently sabotage yield and enantioselectivity.

Critical Impurity Profile Table
Impurity TypeOriginChemical SignatureImpact on Reaction
5-Nitrovanillin (Precursor)Incomplete O-alkylation during synthesis.H-NMR: Phenolic -OH singlet (~10-11 ppm). Color: Deep yellow/orange shift.Catalyst Poisoning: The free phenol binds tightly to Pd/C or Lewis acids, halting hydrogenation or amination.
Benzoic Acid Derivative (Oxidized Aldehyde)Air oxidation of the formyl group (-CHO → -COOH).H-NMR: Loss of -CHO singlet (~10 ppm); appearance of broad -COOH.Stoichiometry Failure: Consumes coupling reagents (EDC/DCC) intended for the propanoic tail.
Azo/Azoxy Dimers Light-induced reduction of the nitro group.Appearance: Darkening to red/brown.[1]Colorimetric Interference: Obscures visual endpoints; creates complex side-products.
Q: My reagent is a dark orange powder instead of pale yellow. Is it usable?

A: Proceed with Caution. The color shift often indicates the presence of free phenolic species (like unreacted 5-nitrovanillin) which form deeply colored phenolate salts, or early-stage photo-degradation of the nitro group.

  • Diagnostic: Dissolve a small amount in DCM. If it leaves an insoluble orange residue, it is likely the phenolic salt.

  • Remediation: Perform an acid-base wash.[2][3] Dissolve in ethyl acetate, wash with 5% HCl (to protonate any phenols and remove salts), dry over MgSO₄, and recrystallize from ethanol/water.

Module 2: Troubleshooting Synthesis Failures
Scenario A: Reductive Amination Stalls (Schiff Base Formation)

Context: Reacting the C-2 Formyl group with a primary amine.

Issue: The reaction forms the imine intermediate but fails to reduce to the amine, or yields are <30%. Root Cause: Acidic Impurity Interference. If your reagent contains significant amounts of the oxidized benzoic acid derivative, it acts as an internal buffer. Reductive amination using borohydrides (e.g., NaBH(OAc)₃) requires a specific pH window (pH 4-5). Excess carboxylic acid protons scavenge the hydride, releasing H₂ gas instead of reducing the imine.

Protocol Adjustment:

  • Titration Check: Measure the pH of the reaction mixture before adding the reducing agent.

  • Scavenger Step: If using crude reagent, add 1.1 eq of a tertiary amine (DIPEA) to neutralize the "propanoic acid" tail and any adventitious benzoic acid, then re-acidify carefully with acetic acid to activate the imine.

Scenario B: Peptide Coupling Fails (Propanoic Acid Tail)

Context: Attaching the propanoic acid tail to an amine to form an amide.

Issue: Formation of complex mixtures and "double-addition" products. Root Cause: The "Self-Reaction" Loop. The molecule contains both a nucleophile (if the nitro group is partially reduced to amine/hydroxylamine) and an electrophile (the carboxylic acid). However, the most common failure is Aldehyde Interference . Standard coupling reagents (EDC/NHS) can sometimes activate the aldehyde hydrate, leading to acetal-like side products.

The Fix:

  • Protection: Ensure the aldehyde is protected (e.g., as a dimethyl acetal) if the coupling conditions are harsh.

  • Order of Addition: Pre-activate the carboxylic acid with HATU/DIPEA for 5 minutes before adding the amine nucleophile. This minimizes the window for the aldehyde to participate in side reactions.

Module 3: Visualization of Impurity Cascades

The following diagram illustrates how storage conditions and synthesis errors propagate into downstream failures.

ImpurityCascade Reagent 2-(2-Formyl-6-methoxy-4-nitrophenoxy) propanoic acid Impurity_Phenol Impurity: 5-Nitrovanillin (Free Phenol) Reagent->Impurity_Phenol Poor Alkylation Yield Impurity_Acid Impurity: Oxidized Aldehyde (Dicarboxylic Acid) Reagent->Impurity_Acid Air Exposure (Oxidation) Impurity_Azo Impurity: Azo/Azoxy Dimers (Light Degradation) Reagent->Impurity_Azo UV Light Exposure Fail_Cat FAILURE: Catalyst Poisoning (Pd/C binds to Phenol) Impurity_Phenol->Fail_Cat Inhibits Hydrogenation Fail_Stoich FAILURE: Stoichiometry Drift (Consumes Coupling Reagents) Impurity_Acid->Fail_Stoich Competing Acid Sites Fail_Color FAILURE: Purification Difficulty (Co-elution of colored byproducts) Impurity_Azo->Fail_Color

Figure 1: The "Impurity Cascade" showing how specific degradation pathways lead to distinct experimental failures.

Module 4: Storage & Stability (Maintenance)

Q: Why did my sample turn pink/red after a week on the bench? A: This is the "Nitro-Light" Effect. Nitro-aromatics with electron-donating groups (like the 6-methoxy group) are susceptible to photochemical reduction or rearrangement to nitroso/azo species.

  • Storage Rule: Store at -20°C, under Argon, in amber vials.

  • Stability Window:

    • Solid State:[3] Stable for 6-12 months if desiccated.

    • Solution (DMSO/MeOH): Use within 24 hours. Spontaneous acetal formation occurs in methanol.

References
  • Synthesis of Phenoxypropanoic Acid Derivatives

    • Source: PubChem.[4][5][6] (n.d.). 2-(2-Formyl-6-methoxyphenoxy)propanoic acid.[5] National Library of Medicine.

    • Relevance: Confirms structure (CID 3834708) and physical properties.[5]

    • URL:[Link]

  • Reductive Amination Protocols & Mechanisms

    • Source: Master Organic Chemistry. (2017).[7][8] Reductive Amination.

    • Relevance: Establishes the pH sensitivity of imine reduction, critical for troubleshooting the "Acid Drift" impurity.
    • URL:[Link]

  • Nitro-Vanillin Derivative Chemistry

    • Source: BenchChem.[2] (n.d.). A Comparative Guide to the Reactivity of 5-Nitrovanillin.

    • Relevance: details the oxidation/reduction pathways of the parent scaffold (5-nitrovanillin).
  • Source: Google Patents (CN110803987A). Preparation method of R-(+)-2-(4-hydroxyphenoxy)propionic acid.

Sources

Technical Support Center: Purification of Perkin Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Perkin Challenge

Welcome to the Technical Support Center. This guide addresses the purification of


-unsaturated aromatic acids synthesized via the Perkin Reaction  (condensation of an aromatic aldehyde and an acid anhydride in the presence of an alkali salt).[1][2]

The Core Problem: Researchers often attempt to load the crude Perkin reaction mixture directly onto a silica column. This is a critical error. The crude mixture contains unreacted aldehyde, acid anhydride (which hydrolyzes to acetic acid), and alkali salts. These components degrade separation resolution, cause dangerous exotherms on the column, and lead to "tailing" that makes product isolation impossible.

This guide provides a self-validating workflow to isolate high-purity cinnamic acid derivatives.

Module 1: Pre-Column Workup (The "Pre-Purification" Phase)

Status: Mandatory Objective: Chemically separate the acidic product from neutral impurities (unreacted aldehyde) and remove the "tar" typical of Perkin condensations.

Expert Insight: You cannot rely on column chromatography alone to separate the aldehyde starting material from the product if the ratio is high. You must utilize the acidity of the product (


) to separate it from the neutral aldehyde using an Acid-Base Extraction .
Standard Operating Procedure (SOP): Acid-Base Isolation
StepActionScientific Rationale (Causality)
1 Steam Distillation (Optional but Recommended)If unreacted aldehyde is volatile (e.g., benzaldehyde), steam distill the crude mixture. This physically removes the bulk of the starting material before chemical workup [1].
2 Basification Dissolve residue in 10%

or

(aq). Check pH > 10.
3 Filtration/Extraction Wash the aqueous layer with Diethyl Ether or DCM. Discard the organic layer.
4 Acidification Slowly add conc.

to the aqueous layer until pH < 2.
5 Collection Filter the precipitate.
Workflow Diagram: Acid-Base Logic

PerkinWorkup Start Crude Perkin Mixture (Product + Aldehyde + Tars) BaseAdd Add 10% Na2CO3 (aq) Start->BaseAdd Partition Partition with Organic Solvent (Ether/DCM) BaseAdd->Partition OrgLayer Organic Layer (Contains Aldehyde + Tars) Partition->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Product as Salt) Partition->AqLayer Anionic Species Discard DISCARD (Remove Neutral Impurities) OrgLayer->Discard Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Precipitate Solid Precipitate (Crude Cinnamic Acid) Acidify->Precipitate Protonation

Caption: Logical flow for separating acidic Perkin products from neutral aldehyde impurities prior to chromatography.

Module 2: Column Chromatography Strategy

Status: Conditional (Use if recrystallization fails or for isolating derivatives). Core Challenge: Carboxylic acids interact strongly with the silanol groups (


) on silica gel, leading to severe peak tailing (streaking) and poor resolution.
The "Acid Modifier" Protocol

To purify cinnamic acids on silica, you must acidify the mobile phase. This suppresses the ionization of the carboxylic acid, keeping it in its neutral, less polar form (


) rather than the sticking carboxylate form (

) [2].
Recommended Solvent Systems
Solvent SystemComposition (v/v)Application
Standard Hexane : EtOAc : Acetic Acid (70 : 29 : 1 )General purification of cinnamic acid derivatives. The 1% AcOH is critical.
High Polarity DCM : MeOH : Acetic Acid (95 : 4 : 1 )For highly polar or poorly soluble derivatives (e.g., nitro- or hydroxy-substituted).
Toluene Base Toluene : EtOAc : Formic Acid (75 : 24 : 1 )Excellent for separating closely related isomers; Formic acid is easier to remove than acetic acid [2].
Loading Strategy: Dry Loading

Perkin products often have poor solubility in non-polar mobile phases (like Hexane).

  • Dissolve the crude solid in a minimum amount of Acetone or THF.

  • Add silica gel (ratio 1:5 w/w).

  • Evaporate solvent on a rotavap until a free-flowing powder remains.

  • Load this powder on top of the column.

Module 3: Troubleshooting Guide (Q&A)

Q1: My product is "streaking" or "tailing" down the entire TLC plate and column. I cannot get a distinct spot.

  • Diagnosis: Unsuppressed Silanol Interaction. The carboxylic acid protons are exchanging with the silica surface.

  • Solution: Add 1% Acetic Acid to your mobile phase.[3]

    • Why? The acetic acid saturates the active sites on the silica and forces the product equilibrium toward the protonated (neutral) state, resulting in sharp bands [3].

    • Note: You must also add the acid to the solvent used to pack the column.

Q2: The product co-elutes with the starting aldehyde, even with a gradient.

  • Diagnosis: Insufficient Pre-Purification. Aldehydes and acids can have similar Rf values in certain polarities.

  • Solution: Abort the column. Perform the Acid-Base Extraction (Module 1).

    • Alternative: If you must use a column, use a Bisulfite Wash . Wash the crude organic mixture with saturated Sodium Bisulfite (

      
      ) solution before the column. This forms a water-soluble adduct with the aldehyde, removing it from the organic phase.
      

Q3: My product precipitated inside the column, blocking the flow.

  • Diagnosis: Solubility Mismatch. The mobile phase (likely Hexane-heavy) is a poor solvent for the crystalline acid.

  • Solution:

    • Switch to Dry Loading (see Module 2) to prevent immediate precipitation at the head of the column.

    • Increase the polarity immediately (e.g., start at 20% EtOAc instead of 5%).

    • Switch to a DCM/MeOH system if the compound is very insoluble.

Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Streaking Streaking / Tailing Issue->Streaking CoElution Co-elution w/ Aldehyde Issue->CoElution Clogging Precipitation in Column Issue->Clogging FixStreak Add 1% AcOH to Eluent (Suppress Ionization) Streaking->FixStreak Silanol Interaction FixCoElute Perform Acid/Base Extraction (Chemical Separation) CoElution->FixCoElute Polarity Overlap FixClog Use Dry Loading & Increase Polarity Clogging->FixClog Solubility Limit

Caption: Decision matrix for common chromatographic failures in Perkin reaction purification.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use recrystallization instead of a column? A: Yes, and it is often preferred. Cinnamic acids crystallize well from water/ethanol mixtures or chlorobenzene. Use column chromatography only if you have complex side-products (isomers) or if the product fails to crystallize [4].

Q: How do I remove the smell of acetic acid from my fractions after the column? A: Acetic acid has a high boiling point (


) and is difficult to rotavap.
  • Combine product fractions.

  • Perform an aqueous wash with dilute

    
     (to remove trace silica) followed by water.
    
  • Azeotrope the acetic acid with Toluene or Heptane on the rotavap.

Q: Why did my yield drop after the column? A: Cinnamic acids can adsorb permanently onto basic alumina or unmodified silica. Ensure you are using Acidic Silica (silica slurry-packed with the 1% AcOH eluent). Also, check if your product sublimed on the rotavap (some cinnamic derivatives are volatile under high vacuum/heat).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for Perkin Reaction and Steam Distillation).

  • ResearchGate Discussion. (2018). TLC tailing and carboxylic acid? (Expert consensus on using Formic/Acetic acid modifiers for silica chromatography).

  • Biotage. (2023).[4][5] How does an acid pH modifier impact flash chromatography? (Technical explanation of ionization suppression).

  • Furniss, B. S., et al. (1989). Purification of Cinnamic Acid.[4][5][6][7][8][9] In Vogel's Textbook of Practical Organic Chemistry. (Detailed recrystallization vs. purification logic).

Sources

Validation & Comparative

Comparative Guide: Benzofuran Synthesis via Perkin Rearrangement vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofurans are privileged pharmacophores in medicinal chemistry, serving as the core scaffold for anti-arrhythmic drugs (e.g., Amiodarone) and anti-tumor agents. Historically, the Perkin Rearrangement (a ring contraction of 3-halocoumarins) was the standard for accessing benzofuran-2-carboxylic acids.[1] However, the emergence of direct anionic condensations (Rap-Stoermer ) and transition-metal catalysis (Sonogashira/Cacchi ) has reshaped the synthetic landscape.

This guide objectively compares the classical Perkin Rearrangement against these modern alternatives, analyzing reaction efficiency, atom economy, and functional group tolerance to assist researchers in method selection.

The Classical Route: Perkin Rearrangement

Best For: Synthesizing benzofuran-2-carboxylic acids from coumarin precursors.[1]

While the classic Perkin Condensation generates coumarins (α-benzopyrones), the Perkin Rearrangement is the specific transformation required to convert these coumarins into benzofurans. It involves the base-mediated ring contraction of 3-halocoumarins.

Mechanism & Causality

The reaction proceeds via a "ring-opening/ring-closing" sequence.

  • Hydrolysis: The base (OH⁻) attacks the lactone carbonyl, opening the coumarin ring to form a phenolate intermediate.

  • Intramolecular SN2: The phenolate oxygen attacks the α-carbon bearing the halogen (typically bromine).

  • Recyclization: This displaces the halide and forms the 5-membered furan ring, yielding benzofuran-2-carboxylic acid.

Expert Insight: The success of this reaction hinges on the "leaving group ability" at the 3-position. Bromine is preferred over chlorine due to the weaker C-X bond, facilitating the intramolecular substitution step.

Standard Protocol (Microwave-Assisted)

Ref: Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement [1]

  • Precursor Prep: Dissolve 3-bromocoumarin (1.0 mmol) in Ethanol (3 mL).

  • Base Addition: Add 10% NaOH (aq) (2 mL).

  • Reaction: Irradiate at 100°C (Microwave reactor, 150W) for 5–10 minutes. (Thermal alternative: Reflux for 2–3 hours).

  • Workup: Acidify with HCl (1M) to pH 2. The benzofuran-2-carboxylic acid precipitates.

  • Purification: Recrystallization from ethanol/water.

Performance Metrics:

  • Yield: 85–95%

  • Atom Economy: Low (Loss of HBr and requirement for stoichiometric base/acid).

  • Selectivity: High for 2-carboxy derivatives.

Alternative A: Rap-Stoermer Reaction

Best For: Direct, one-pot synthesis of 2-acylbenzofurans from salicylaldehydes.

Often confused with Perkin-type condensations, the Rap-Stoermer reaction is a direct anionic condensation between salicylaldehyde and an α-haloketone. It bypasses the coumarin intermediate entirely.

Mechanism
  • Phenolate Formation: Base deprotonates the phenol.

  • SN2 Displacement: Phenolate attacks the α-haloketone.

  • Aldol Condensation: Intramolecular attack of the methylene carbanion on the aldehyde, followed by dehydration.

Expert Insight: Unlike the Perkin Rearrangement, this method allows the installation of ketones or esters at the 2-position directly, without needing a decarboxylation step.

Protocol (Green Chemistry Variant)

Ref: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans [2]

  • Mix: Combine Salicylaldehyde (1 mmol), α-bromoacetophenone (1 mmol), and Triethylamine (TEA, 0.5 equiv) in a mortar.

  • Grind: Grind vigorously for 10–15 minutes (Solvent-free mechanochemistry) or reflux in CH₃CN for 1 hour.

  • Workup: Wash with water to remove TEA salts; recrystallize from EtOH.

Performance Metrics:

  • Yield: 80–97%[2][3]

  • Atom Economy: Moderate (Loss of HBr/H₂O).

  • Advantage: Avoids multi-step coumarin synthesis.

Alternative B: Sonogashira Coupling (Cacchi Protocol)

Best For: Complex, highly functionalized benzofurans under mild conditions.

This method utilizes Palladium/Copper catalysis to couple o-iodophenols with terminal alkynes, followed by an in situ cyclization.

Mechanism
  • Sonogashira Cycle: Pd(0) couples the aryl iodide and alkyne to form an o-alkynylphenol.

  • Cyclization: The triple bond is activated (often by Cu or Pd), and the phenolic oxygen attacks the internal carbon (5-endo-dig or 5-exo-dig) to close the ring.

Protocol

Ref: Efficient Microwave-assisted One-pot Synthesis under Sonogashira Conditions [3]

  • Catalyst Prep: Mix o-iodophenol (0.5 mmol), Alkyne (0.6 mmol), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%) in DMF.

  • Base: Add Et₃N (2 equiv).

  • Reaction: Heat at 60–80°C under Argon for 4 hours.

  • Purification: Requires Flash Column Chromatography (Silica gel, Hexane/EtOAc).

Performance Metrics:

  • Yield: 75–92%

  • Selectivity: Excellent tolerance for sensitive groups (nitriles, esters, nitro) that fail in harsh Perkin/Rap-Stoermer conditions.

  • Cost: High (Pd catalyst).

Comparative Data Analysis

The following table summarizes the experimental trade-offs.

FeaturePerkin RearrangementRap-StoermerSonogashira (Cacchi)
Starting Material 3-HalocoumarinSalicylaldehyde + α-Haloketoneo-Iodophenol + Alkyne
Primary Product Benzofuran-2-carboxylic acid2-Acylbenzofuran2-Substituted Benzofuran
Reaction pH Highly Basic (NaOH)Basic (TEA/K₂CO₃)Mild/Neutral (Et₃N buffer)
Step Count 2-3 (from Salicylaldehyde)1 (Direct)1 (One-pot cascade)
Atom Economy LowModerateModerate
Purification Precipitation (Easy)Recrystallization (Easy)Chromatography (Hard)
Key Limitation Limited scope (Acid derivatives)Steric hindrance on ketoneCatalyst cost & O₂ sensitivity
Decision Logic & Pathways

The following diagram illustrates the mechanistic divergence and decision logic for selecting a synthesis route.

BenzofuranSynthesis Start Target: Benzofuran Scaffold Salicyl Substrate: Salicylaldehyde Start->Salicyl Cheap/Bulk Scale Iodophenol Substrate: o-Iodophenol Start->Iodophenol High Complexity Coumarin Intermediate: 3-Halo-Coumarin Salicyl->Coumarin Perkin Condensation (Ac2O/NaOAc) Rap Method: Rap-Stoermer (Anionic Condensation) Salicyl->Rap + alpha-Haloketone Base (TEA) Sono Method: Sonogashira/Cacchi (Pd-Catalysis) Iodophenol->Sono + Alkyne Pd/Cu Cat Perkin Method: Perkin Rearrangement (Ring Contraction) Coumarin->Perkin OH- / Heat Prod_Acid Product: Benzofuran-2-COOH Perkin->Prod_Acid Recyclization Prod_Acyl Product: 2-Acyl-Benzofuran Rap->Prod_Acyl One-Pot Prod_Funct Product: Functionalized Benzofuran Sono->Prod_Funct Cascade

Figure 1: Decision tree for benzofuran synthesis. The Perkin route (red) is indirect but robust for carboxylic acids. Rap-Stoermer and Sonogashira (green) offer direct access to varying substitution patterns.

References
  • Lim, S., et al. (2012). "Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction." Tetrahedron Letters.

  • Koca, I., et al. (2022).[3][4] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ResearchGate.

  • Cacchi, S., et al. (2010). "Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions." Molecules.

  • Perkin, W. H. (1870).[3][5] "On the Artificial Production of Coumarin and Formation of its Homologues." Journal of the Chemical Society. (Historical Context for Perkin Condensation).

Sources

"alternative precursors to 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid for benzofurans"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precursor 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid represents a classical "Rossing-type" intermediate used to synthesize substituted benzofurans—specifically 7-methoxy-3-methyl-5-nitrobenzofuran-2-carboxylic acid derivatives. While effective, this pathway requires a stepwise isolation of the ether-acid, which often suffers from low atom economy, harsh cyclization conditions (anhydrous NaOAc/Ac₂O), and variable yields due to the strong electron-withdrawing nitro group deactivating the ring.

This guide evaluates three alternative synthetic strategies that bypass the isolation of this specific propanoic acid precursor. We compare the One-Pot Rap-Stoermer Condensation , Sonogashira Coupling , and Solid-Phase Synthesis , focusing on yield, scalability, and impurity profiles.

Mechanism & Benchmark Analysis

The Current Standard: Stepwise O-Alkylation/Cyclization

The traditional route involves the


 reaction of 5-nitrovanillin  with 2-chloropropanoic acid to form the named precursor, followed by an intramolecular Perkin-type cyclization.
  • Limitation 1 (Electronic Deactivation): The nitro group at the para position to the phenoxy ether strongly pulls electron density, raising the activation energy for the cyclization step.

  • Limitation 2 (Decarboxylation Risk): The resulting benzofuran-2-carboxylic acids are prone to spontaneous decarboxylation under the high temperatures required for ring closure, leading to product mixtures.

Decision Matrix: Alternative Pathways

BenzofuranPathways Start Target: 7-Methoxy-5-nitrobenzofuran Core Current Current Route: Isoaltion of Phenoxypropanoic Acid Start->Current Benchmark Alt1 Alternative 1: Rap-Stoermer (One-Pot Base Catalysis) Start->Alt1 Cost-Effective Alt2 Alternative 2: Sonogashira Coupling (Pd-Catalyzed) Start->Alt2 High Tolerance Alt3 Alternative 3: Solid-Phase Synthesis (Resin Bound) Start->Alt3 Combinatorial

Figure 1: Strategic decision tree for selecting synthetic routes based on laboratory constraints.

Detailed Comparison of Alternatives

Alternative A: One-Pot Rap-Stoermer Condensation

Instead of isolating the propanoic acid precursor, this method reacts 5-nitrovanillin directly with ethyl 2-chloropropionate (or


-halo ketones) using a weak base like 

or TEA in refluxing acetonitrile or DMF.
  • Mechanism: In situ O-alkylation followed immediately by intramolecular aldol condensation and dehydration.

  • Why it works: The intermediate phenoxy ester cyclizes faster than it hydrolyzes, preventing the accumulation of the difficult-to-handle acid intermediate.

  • Best For: Large-scale synthesis where cost is a driver and metal contamination must be avoided.

Alternative B: Sonogashira Coupling-Cyclization

This route disconnects the molecule at the aryl-alkyne bond. It utilizes 2-iodo-6-methoxy-4-nitrophenol and a terminal alkyne (e.g., ethyl 2-butynoate or propyne derivatives).

  • Mechanism: Pd/Cu-catalyzed cross-coupling followed by 5-endo-dig cyclization.

  • Why it works: It is insensitive to the electronic deactivation of the nitro group that plagues the Rossing cyclization.

  • Best For: Late-stage functionalization or when the nitro-group position varies.

Alternative C: Solid-Phase Synthesis (Resin-Bound)

Using a Wang resin-bound 5-nitrovanillin, the cyclization occurs on-bead.

  • Mechanism: The aldehyde is bound to the resin (or the phenol is bound), reacted with the

    
    -halo ester, cyclized, and then cleaved.
    
  • Why it works: Drives reactions to completion using excess reagents without purification steps until the final cleavage.

  • Best For: Generating libraries of benzofuran analogs for SAR (Structure-Activity Relationship) studies.

Performance Metrics Comparison

FeatureBenchmark (Acid Precursor)Alt A: Rap-StoermerAlt B: SonogashiraAlt C: Solid-Phase
Overall Yield 45-55% (2 steps)75-85% (1 step)80-92%Variable (Loading dependent)
Atom Economy Low (Loss of H₂O/CO₂)HighModerate (Phosphine/Halide waste)Low (Resin/Excess reagents)
Reaction Time 24-48 Hours4-8 Hours2-4 Hours12-24 Hours
Cost Profile Low Material / High LaborLowest High (Pd Catalyst)High (Resin cost)
Scalability ModerateHigh Low (Catalyst cost)Low (mg scale)
Impurity Profile Decarboxylated byproductsUnreacted aldehydeResidual PalladiumCleavage adducts

Experimental Protocols

Protocol A: One-Pot Rap-Stoermer (Recommended Replacement)

Replaces the isolation of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid.

  • Reagents:

    • 5-Nitrovanillin (10 mmol)

    • Ethyl 2-chloropropionate (12 mmol)

    • 
       (anhydrous, 25 mmol)
      
    • Tetrabutylammonium iodide (TBAI, 1 mmol - Catalyst)

    • Solvent: DMF (20 mL)

  • Procedure:

    • Dissolve 5-nitrovanillin and TBAI in DMF.

    • Add

      
       and stir at room temperature for 15 minutes (yellow color intensifies).
      
    • Add ethyl 2-chloropropionate dropwise.

    • Heat the mixture to 100°C for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Critical Step: Unlike the acid precursor route, do not acidify to pH 1. Instead, pour into ice water and extract with EtOAc.

    • The ester product precipitates or is extracted.[1] Hydrolysis to the acid (if required) is performed after ring formation using LiOH/THF, which is much milder than the cyclization conditions.

Protocol B: Sonogashira Coupling (For Difficult Substrates)
  • Reagents:

    • 2-Iodo-6-methoxy-4-nitrophenol (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • 
       (2 mol%)
      
    • CuI (1 mol%)

    • 
       (3.0 equiv) in DMF.
      
  • Procedure:

    • Degas solvents thoroughly (Argon sparge).

    • Combine reagents in a sealed tube.

    • Stir at 60°C for 4 hours.

    • The cyclization often occurs spontaneously or requires a brief treatment with TBAF/THF if silyl-alkynes are used.

Mechanistic Pathway Visualization

ChemicalPathways Vanillin 5-Nitrovanillin AcidPrecursor 2-(2-Formyl-6-methoxy- 4-nitrophenoxy)propanoic acid (The Benchmark) Vanillin->AcidPrecursor + 2-chloropropanoic acid (Stepwise) Inter_Ester Intermediate Phenoxy Ester (Transient) Vanillin->Inter_Ester + Ethyl 2-chloropropionate (One-Pot) Cyclization_Old Perkin Cyclization (Ac2O/NaOAc, 140°C) AcidPrecursor->Cyclization_Old Slow Benzofuran 7-Methoxy-3-methyl- 5-nitrobenzofuran-2-carboxylate Cyclization_Old->Benzofuran Low Yield Cyclization_New Aldol Condensation (K2CO3, 100°C) Inter_Ester->Cyclization_New Fast Cyclization_New->Benzofuran High Yield

Figure 2: Mechanistic comparison showing how the Rap-Stoermer route (Green) bypasses the stable acid intermediate (Red).

References

  • Standard Cyclization Mechanism

    • Rössing, A. "Über die Einwirkung von Acetanhydrid und Natriumacetat auf Aldehydosäuren der Phenolätherreihe." Berichte der deutschen chemischen Gesellschaft, vol. 17, no. 2, 1884, pp. 2444-2449.

  • Rap-Stoermer Reaction (Nitro-Group Tolerance)

    • Mahajan, T. et al. "Rap–Stoermer reaction: TEA catalyzed one-pot efficient synthesis of benzofurans." Journal of Heterocyclic Chemistry, vol. 54, no. 3, 2017.

  • Sonogashira Approaches to Nitrobenzofurans

    • Gaddammidi, V. et al. "First Synthesis of Nitrobenzo[b]furans via a Coupling—Cyclization Approach." Synthesis, vol. 2015, no.[2] 47.

  • Solid-Phase Synthesis

    • Hemming, K. "The solid-phase synthesis of benzofurans." Journal of Chemical Research, 2001.

Sources

"2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid vs. salicylaldehyde in benzofuran synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between using 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (an advanced, pre-functionalized precursor) and Salicylaldehyde (specifically the substituted 2-hydroxy-3-methoxy-5-nitrobenzaldehyde) for the synthesis of polysubstituted benzofurans.

Case Study: 7-Methoxy-5-nitrobenzofuran Scaffolds

Executive Summary: The "Build vs. Buy" Decision

In the synthesis of pharmacologically active benzofurans, particularly those with electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., methoxy) on the benzene ring, the choice of starting material dictates the reaction trajectory.

  • Route A (Salicylaldehyde): Relies on intermolecular assembly (e.g., Rap-Stoermer or condensation with

    
    -halo carbonyls). It is chemically direct but suffers from low yields when the phenolic ring is deactivated by nitro groups.
    
  • Route B (Propanoic Acid Derivative): Utilizes 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid . This route employs an intramolecular Perkin-type cyclization. While it requires an extra step to synthesize the precursor, it offers superior regiocontrol and higher yields for electron-deficient systems, provided the competing benzodioxepin pathway is suppressed.

Mechanistic Divergence & Chemical Logic
The Challenge of the Nitro/Methoxy Substitution

The specific substitution pattern (5-nitro and 7-methoxy on the final benzofuran, corresponding to 4-nitro and 6-methoxy on the phenoxy precursor) presents a unique synthetic challenge:

  • Electronic Deactivation: The nitro group at position 4 (para to the phenol oxygen) dramatically reduces the nucleophilicity of the phenoxide anion, making intermolecular

    
     attacks (Route A) sluggish.
    
  • Steric Crowding: The methoxy group at position 6 (ortho to the formyl group) creates steric bulk, hindering the approach of external nucleophiles to the aldehyde.

Route A: Intermolecular Assembly (Salicylaldehyde)
  • Mechanism: Base-mediated condensation of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with an

    
    -halo ketone or ester.
    
  • Failure Mode: The deactivated phenoxide competes poorly with solvent or self-condensation, leading to extensive tar formation and low atom economy.

Route B: Intramolecular Cyclization (Propanoic Acid Derivative)
  • Mechanism: The ether linkage is pre-formed. The reaction utilizes Acetic Anhydride (

    
    )  and Sodium Acetate (
    
    
    
    )
    to drive an intramolecular Perkin-type condensation between the methylene group of the propanoic acid tail and the formyl group.
  • Advantage: Intropy drives the reaction. The proximity of the

    
    -carbon to the aldehyde overcomes the electronic deactivation of the ring.
    
  • Risk (The Dioxepin Trap): Under certain conditions, the system can cyclize to form a 7-membered benzodioxepin ring instead of the 5-membered benzofuran. High temperature and specific base choices (

    
    ) favor the thermodynamic benzofuran product.
    
Visualizing the Pathways

BenzofuranPathways Start_Salicyl 2-Hydroxy-3-methoxy- 5-nitrobenzaldehyde Inter_A Intermolecular Aldol/Alkylation Start_Salicyl->Inter_A Route A (Direct) Reagent_A + Chloroacetone / Alpha-halo ester Start_Acid 2-(2-Formyl-6-methoxy- 4-nitrophenoxy)propanoic acid Inter_B Intramolecular Perkin Cyclization Start_Acid->Inter_B Route B (Pre-functionalized) Benzofuran TARGET: 7-Methoxy-5-nitro- benzofuran derivative Inter_A->Benzofuran Low Yield (<30%) Dioxepin SIDE PRODUCT: Benzodioxepin (7-membered ring) Inter_B->Dioxepin Kinetic Trap Inter_B->Benzofuran Thermodynamic Product (High Temp/Ac2O)

Figure 1: Comparative reaction pathways. Route B (Blue) offers a robust intramolecular pathway but requires management of the dioxepin side-reaction (Red).

Comparative Analysis Dashboard
FeatureSalicylaldehyde Route (Route A)Propanoic Acid Derivative Route (Route B)
Reaction Type Intermolecular (

+ Aldol)
Intramolecular (Perkin/Knoevenagel)
Atom Economy High (Convergent)Lower (Requires synthesis of precursor)
Yield (Nitro-sub) Poor (20-40%) Good (50-75%)
Regiocontrol Variable (C- vs O-alkylation issues)Excellent (Ether link pre-set)
Key Reagents

, DMF,

-halo carbonyl

,

(or

)
Major Impurity Unreacted phenol, tarsBenzodioxepin (7-membered ring)
Scalability Difficult (Exotherms, purification)High (Crystalline intermediates)
Experimental Protocols
Protocol A: Synthesis of the Precursor (Route B Starting Material)

To generate 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid from the salicylaldehyde.

  • Dissolve: 10 mmol of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde in dry DMF (20 mL).

  • Base: Add

    
     (2.5 equiv) and stir at room temperature for 30 min (Solution turns deep yellow/orange due to nitrophenoxide formation).
    
  • Alkylation: Add Ethyl 2-bromopropionate (1.2 equiv) dropwise.

  • Heat: Stir at 80°C for 4-6 hours. Monitor TLC.

  • Hydrolysis: Once alkylation is complete, add 10% NaOH solution (20 mL) and reflux for 1 hour to hydrolyze the ester to the free acid.

  • Workup: Acidify with HCl to pH 2. The product, 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid , will precipitate. Filter and recrystallize from Ethanol/Water.

Protocol B: Cyclization to Benzofuran (The Critical Step)

This protocol favors the benzofuran over the dioxepin side product.

  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, place 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (1.0 g).

  • Reagents: Add Acetic Anhydride (

    
    , 10 mL) and anhydrous Sodium Acetate  (
    
    
    
    , 3.0 equiv).
    • Note: The use of

      
       is critical. Using weaker bases or lower temperatures favors the dioxepin.
      
  • Reaction: Heat the mixture to reflux (140°C) for 4–8 hours.

    • Observation: The reaction mixture will darken.

  • Quench: Pour the hot mixture onto crushed ice (50 g) with vigorous stirring to hydrolyze excess anhydride.

  • Isolation:

    • If a solid forms, filter and wash with water.

    • If oil forms, extract with Ethyl Acetate (

      
       mL), wash with saturated 
      
      
      
      (to remove unreacted acid), dry over
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane/EtOAc).

    • Target Product:2-Alkyl-7-methoxy-5-nitrobenzofuran (Note: Decarboxylation often occurs spontaneously under these conditions, or the carboxyl group is retained depending on exact workup).

Troubleshooting & Optimization
  • Problem: Presence of 7-membered ring (Benzodioxepin).[1]

    • Solution: Increase reaction temperature to reflux (

      
      C). The dioxepin is often the kinetic product, while the benzofuran is the thermodynamic product. Prolonged heating converts the dioxepin to the benzofuran via ring contraction/extrusion.
      
  • Problem: Low Yield.

    • Solution: Ensure anhydrous conditions for the cyclization. Water hydrolyzes the acetic anhydride, stopping the Perkin mechanism.

References
  • Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. ResearchGate. (2025).

  • A new course of the Perkin cyclization of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids. Tetrahedron / ResearchGate.

  • Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions. National Institutes of Health (NIH). (2021).

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.

  • 7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid Product Data. Fluorochem.

Sources

Structural Validation of Benzofuran Scaffolds: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The benzofuran moiety (benzo[b]furan) is a privileged pharmacophore found in anti-arrhythmic agents (e.g., Amiodarone), anticancer therapeutics, and natural products.[1] However, its synthesis often yields structural ambiguity, particularly concerning regioisomerism (e.g., isobenzofuran formation) and incomplete cyclization (open-chain phenolic intermediates).

This guide objectively compares spectroscopic methodologies for the definitive validation of the benzofuran core. While Mass Spectrometry (MS) and Infrared (IR) spectroscopy provide rapid functional group confirmation, Nuclear Magnetic Resonance (NMR) remains the non-negotiable gold standard for structural proof. X-ray crystallography is presented as the ultimate arbiter for solid-state confirmation.

Part 1: Comparative Analysis of Validation Methods

The following matrix compares the efficacy of standard spectroscopic techniques specifically for benzofuran validation.

FeatureNMR (1H, 13C, 2D) Mass Spectrometry (MS) Infrared (IR) X-Ray Crystallography
Primary Utility Definitive connectivity & regioisomer assignment.Molecular weight & fragmentation fingerprints.[2][3][4]Functional group verification (C-O-C, C=C).Absolute 3D structure & stereochemistry.
Benzofuran Specificity High. Distinguishes C2/C3 substitution and ring fusion.Medium. "Benzofuran forming fission" is characteristic but not unique.Low. Confirms ether linkage but cannot prove ring closure vs. open chain.Ultimate. Unambiguous proof of structure.
Sample Requirement ~5-10 mg (recoverable).<1 mg (destructive).~2 mg (destructive/recoverable).Single crystal (difficult to grow).
Throughput Medium (10-30 min/sample).High (<5 min/sample).High (<5 min/sample).Low (Days to Weeks).
Limit of Detection ~10 µM.~1 nM (High Sensitivity).~1 mM.N/A (Solid state).[2]

Part 2: Detailed Experimental Protocols

Method A: The Gold Standard – Multi-Dimensional NMR Workflow

Causality & Logic: Simple 1D 1H NMR is often insufficient due to signal overlap in the aromatic region (6.5–8.0 ppm). To validate the fusion of the benzene and furan rings, one must observe through-bond correlations (HMBC) or through-space interactions (NOESY) between the furan protons (H-2/H-3) and the benzene ring protons.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 5–10 mg of the purified analyte in 0.6 mL of DMSO-d6 or CDCl3 .

    • Note: DMSO-d6 is preferred for polar derivatives to prevent aggregation-induced line broadening.

    • Filter through a cotton plug into a 5mm NMR tube to remove particulates that cause magnetic field inhomogeneity.

  • Acquisition Parameters (600 MHz recommended):

    • 1H NMR: 16 scans, relaxation delay (d1) = 2.0s.

    • 13C NMR: 512-1024 scans (to visualize quaternary carbons C3a/C7a).

    • gHMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (

      
       Hz). This is the critical step  for connecting the two rings.
      
  • Data Analysis (The Benzofuran Fingerprint):

    • H-2 Signal: Typically a doublet (

      
       Hz) or singlet (if C3 substituted) at 7.4–7.8 ppm  (deshielded by oxygen).
      
    • H-3 Signal: Doublet (

      
       Hz) at 6.5–6.9 ppm .
      
    • Crucial HMBC Correlation: Look for a cross-peak between H-2 and the quaternary bridgehead carbon C7a . This correlation proves the ring is fused.

Method B: Mass Spectrometry (EI/ESI) for Fragmentation Analysis

Causality & Logic: Benzofurans undergo specific fragmentation pathways.[2][5] In Electron Ionization (EI), the molecular ion (


) is usually intense due to aromatic stability.
Step-by-Step Protocol
  • Ionization Source: Use Electron Ionization (70 eV) for structural fingerprinting. Use ESI for molecular weight confirmation of polar derivatives.

  • Injection: Direct infusion (10 µL/min) of a 1 ppm solution in MeOH.

  • Diagnostic Fragment Check:

    • Observe the Molecular Ion (

      
      ).[3][5]
      
    • Look for the loss of CO (28 Da) and CHO (29 Da) . The contraction of the furan ring followed by CO expulsion is a hallmark of benzofurans.

    • Note: If you see a loss of H2O (18 Da) from a supposed benzofuran, suspect an incomplete cyclization (i.e., the open-chain phenolic precursor is still present).

Part 3: Visualization of Validation Logic

Diagram 1: Structural Validation Decision Tree

This workflow illustrates the logical progression from crude synthesis to definitive structural assignment.

BenzofuranValidation Start Crude Reaction Product IR_Check Step 1: IR Spectroscopy Check for C-O-C (1000-1300 cm-1) Absence of OH (3200-3600 cm-1) Start->IR_Check MS_Check Step 2: Mass Spectrometry Confirm MW and [M-CO] fragment IR_Check->MS_Check Pass NMR_1D Step 3: 1H NMR Identify H-2/H-3 signals (6.5 - 7.8 ppm) MS_Check->NMR_1D MW Correct Decision Ambiguity? NMR_1D->Decision NMR_2D Step 4: 2D NMR (HMBC) Verify Ring Fusion (H2 -> C7a) Decision->NMR_2D Overlap/Isomer Doubt Valid VALIDATED BENZOFURAN Decision->Valid Clear Spectra XRay Step 5: X-Ray Crystallography Absolute Configuration NMR_2D->XRay Stereo/Solid State Required NMR_2D->Valid Fusion Confirmed XRay->Valid

Caption: Logical workflow for the stepwise spectroscopic validation of benzofuran derivatives.

Diagram 2: HMBC Correlation Logic

This diagram visualizes the specific long-range couplings required to prove the benzofuran core structure (connecting the furan ring to the benzene ring).

HMBC_Logic cluster_legend Legend H2 Proton H-2 (Furan Ring) C3 Carbon C-3 H2->C3 2J Coupling (Strong) C7a Carbon C-7a (Bridgehead) H2->C7a 3J Coupling (DIAGNOSTIC) C3a Carbon C-3a (Bridgehead) H2->C3a 3J Coupling Note Green Arrow = Proof of Ring Fusion

Caption: Diagnostic HMBC correlations. The 3-bond coupling from H-2 to C-7a definitively links the heterocyclic ring to the benzene core.

Part 4: Critical Distinctions (Isomerism)

A common pitfall in benzofuran synthesis is the formation of isobenzofuran (benzo[c]furan) or open-chain intermediates.

ParameterBenzofuran (Benzo[b]furan) Isobenzofuran (Benzo[c]furan) Open Chain Precursor
Stability Stable aromatic system.Highly reactive (diene); polymerizes rapidly.Stable.
1H NMR (Furan) Distinct H-2/H-3 signals (different shifts).H-1/H-3 are equivalent (symmetry) if unsubstituted.No furan signals; presence of Phenolic -OH.
IR Spectrum C-O-C stretch (~1280, 1099 cm-1).Similar ether stretches.[2]Broad O-H stretch (3400 cm-1).
Reactivity Undergoes Electrophilic Substitution.Undergoes Diels-Alder (trappable).Standard phenolic reactivity.

Expert Insight: If your product is stable at room temperature in air for days, it is almost certainly not isobenzofuran. Isobenzofuran derivatives generally require in situ generation or trapping (e.g., with N-methylmaleimide) for characterization [5].

References

  • Oregon State University. 1H NMR Chemical Shifts. [Link]

  • NIST. Benzofuran Infrared Spectrum. [Link][6]

  • Wikipedia. Fragmentation (Mass Spectrometry): Benzofuran forming fission. [Link][4][5]

  • National Institutes of Health (PMC). Preparation and isolation of isobenzofuran. [Link]

  • MDPI. Structural Elucidation of Benzofuran Derivatives (X-Ray/DFT). [Link]

Sources

Technical Guide: LC-MS Analysis of Perkin Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Perkin reaction—the aldol-type condensation of aromatic aldehydes with acid anhydrides—remains a cornerstone in the synthesis of


-unsaturated aromatic acids (e.g., cinnamic acid) and coumarins. However, the reaction mixture is a complex matrix containing thermally labile mixed anhydrides, geometric isomers (E/Z), and polymeric tars that defy traditional analysis.

While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a workhorse for organic synthesis monitoring, it introduces a critical failure mode in Perkin reaction analysis: thermal isomerization .[1] The high injection port temperatures required for GC can artificially convert the kinetically favored Z-isomer into the thermodynamically stable E-isomer, skewing yield data.

This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior analytical standard. We demonstrate that LC-MS eliminates derivatization steps, preserves native isomeric ratios, and provides femtogram-level sensitivity for trace impurity profiling.

The Analytical Challenge: Deconstructing the Matrix

To design a robust protocol, we must first understand the chemical behavior of the analytes in the MS source.

ComponentChemical SpeciesIonization Challenge
Product trans-Cinnamic AcidAcidic: Ionizes best in ESI(-) mode

.
Isomer cis-Cinnamic Acid (Coumarinic acid)Labile: Spontaneously cyclizes to coumarin under acidic/thermal stress; requires gentle conditions.[1]
Side Product CoumarinNeutral/Basic: Ionizes best in ESI(+) mode

.[1][2]
Intermediate Mixed AnhydridesHydrolytically Unstable: Decomposes in aqueous mobile phases; requires rapid gradient or aprotic injection solvents.[1]

Comparative Analysis: LC-MS vs. Alternatives

The following comparison highlights why LC-MS is the requisite tool for accurate kinetic profiling and purity assessment.

Table 1: Performance Matrix
FeatureLC-MS (Recommended) GC-MS HPLC-UV
Thermal Stability High. Ambient analysis prevents degradation of labile intermediates.Low. Injection ports (

C) cause decarboxylation and isomerization.
High. Ambient analysis.
Sample Prep Minimal. Dilute-and-shoot.[1]Heavy. Requires derivatization (TMS/BSTFA) to make acids volatile.[1]Minimal. Dilute-and-shoot.
Isomer Resolution Excellent. Separates E/Z isomers on C18/Phenyl-Hexyl columns.Poor. Isomers often co-elute or interconvert thermally.[1]Good. Separates isomers but lacks ID confirmation.
Sensitivity Femtogram (

g).
Detects trace catalyst residues.[1]
Nanogram (

g).
Microgram (

g).
Limited by extinction coefficients.[1]
Specificity Mass-Selective. Identifies unknown side-products via MS/MS fragmentation.[1]Mass-Selective. Good library matching (NIST), but limited to volatiles.[1]Low. Relies solely on retention time; "blind" to co-eluting impurities.

Critical Insight: In comparative studies, GC-MS analysis of underivatized cinnamic acid often shows "ghost peaks" of styrene derivatives due to thermal decarboxylation in the injector liner. LC-MS avoids this artifact entirely.

Mechanistic Insight & Workflow

The following diagram illustrates the reaction pathway and the critical decision points where LC-MS intervention prevents data loss.

PerkinWorkflow cluster_reaction Perkin Reaction System cluster_analysis LC-MS Workflow Aldehyde Aldehyde (Start) Intermediate Mixed Anhydride (Labile) Aldehyde->Intermediate Anhydride Anhydride (Reagent) Anhydride->Intermediate Isomers E/Z Cinnamic Acids (Target) Intermediate->Isomers Elimination Coumarin Coumarin (Side Product) Isomers->Coumarin Cyclization (Z-isomer) Quench Cold Quench (Avoid Hydrolysis) Isomers->Quench Coumarin->Quench LC LC Separation (C18 Column) Quench->LC Dilute ESI ESI Source (Polarity Switching) LC->ESI Gradient Elution Detector MS/MS Detection (MRM Mode) ESI->Detector m/z Filtering

Figure 1: Integrated Perkin Reaction and LC-MS Workflow. Note the "Cold Quench" step is critical to freeze the equilibrium between the open-chain acid and the cyclized coumarin.

Experimental Protocol: Self-Validating System

This protocol utilizes Polarity Switching , allowing simultaneous detection of the acidic product (Negative Mode) and the coumarin impurity (Positive Mode) in a single run.

A. Sample Preparation (Crucial Step)[1][3]
  • Quenching: Aliquot

    
     of reaction mixture into 
    
    
    
    of cold Methanol (
    
    
    ).
    • Why: Stops the reaction immediately. Cold solvent minimizes the hydrolysis of mixed anhydrides if their characterization is required.[1]

  • Filtration: Filter through a 0.2

    
     PTFE filter.[1]
    
    • Why: Removes sodium acetate salts that suppress ionization in the MS source.

  • Protection: Use amber vials.

    • Why:Trans-cinnamic acid can photo-isomerize to cis under standard lab lighting, creating false impurity data [1].

B. LC Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8

    
    ) or equivalent.[1]
    
    • Alternative: Use a Phenyl-Hexyl column if separation of cis/trans isomers is poor on C18; the

      
       interactions offer superior selectivity for aromatic isomers.
      
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Do not use TFA (Trifluoroacetic acid) as it suppresses negative mode ionization signal significantly.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts)

    • 1-6 min: 5%

      
       95% B (Linear gradient)
      
    • 6-8 min: 95% B (Wash)

C. MS Parameters (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI).[1][2]

  • Mode: Fast Polarity Switching (+/-).[1]

  • Target 1 (Cinnamic Acid): Scan Mode ESI(-).[1] Monitored Transition:

    
     m/z (Loss of 
    
    
    
    ).[2]
  • Target 2 (Coumarin): Scan Mode ESI(+).[1] Monitored Transition:

    
     m/z (Note: Same mass, different ionization mode and retention time) [2].
    

Data Interpretation & Troubleshooting

Distinguishing Isomers

In a standard C18 reverse-phase separation:

  • Trans-Cinnamic Acid (E): Elutes later .[1] The planar structure allows better packing into the C18 stationary phase.[1]

  • Cis-Cinnamic Acid (Z): Elutes earlier .[1] The "kinked" structure reduces hydrophobic interaction.[1]

    • Validation: If the cis peak increases over time in your autosampler, your sample is degrading or photo-isomerizing.[1] Check vial shielding.[1]

The "Ghost" Mass

If you observe a peak at m/z 191 in Negative Mode:

  • Identity: This is likely the O-Acetylcinnamic acid intermediate (before elimination) or a mixed anhydride artifact reacting with the mobile phase.

  • Action: Increase the reaction temperature or time; the presence of this peak indicates incomplete elimination.[1]

References

  • Tsuzuki, K., et al. (2024).[1][3] "Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid." Bioscience, Biotechnology, and Biochemistry.[1] Available at: [Link][1]

  • Rochfort, S. (2025).[1][4] "LC-MS and CE-MS Strategies in Impurity Profiling." Chimia. Available at: [Link][1]

  • ResolveMass Laboratories. (2025). "GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry." Available at: [Link][1]

  • Perkin, W. H. (1877).[1] "On the Formation of Coumarin and of Cinnamic and of other acids."[1] Journal of the Chemical Society. Available at: [Link]

Sources

"comparative study of catalysts for phenoxy acid cyclization"

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of Chromanones and Related Heterocycles

Executive Summary

The intramolecular cyclization of phenoxy acids (e.g., 3-phenoxypropionic acid) is the pivotal step in synthesizing chroman-4-ones, xanthones, and benzofurans—scaffolds ubiquitous in pharmaceuticals (e.g., anticancer flavonoids, COX-2 inhibitors).

Historically, Polyphosphoric Acid (PPA) has been the industrial standard due to its high solvent/catalyst capacity. However, its high viscosity and difficult workup have driven a shift toward Eaton’s Reagent for laboratory-scale efficiency and Zeolites (H-Beta) for green, scalable manufacturing.

The Verdict at a Glance:

  • Best for Yield & Reliability (Lab Scale): Eaton’s Reagent (

    
     in 
    
    
    
    ).
  • Best for Green Chemistry & Scale-up: Zeolite H-Beta (Heterogeneous, Reusable).

  • Best for Sensitive Substrates: Metal Triflates (e.g.,

    
    ).
    

Mechanistic Foundation

The transformation is an Intramolecular Friedel-Crafts Acylation .[1] The carboxylic acid moiety is activated by the acid catalyst to form an electrophilic acylium ion (or a protonated acyl complex), which attacks the aromatic ring ortho to the phenoxy linkage.

Pathway Visualization

CyclizationMechanism Substrate 3-Phenoxypropionic Acid Activation Acid Activation (Protonation/Acylium) Substrate->Activation + H+ / Lewis Acid Intermediate Sigma Complex (Wheland Intermediate) Activation->Intermediate Intramolecular Electrophilic Attack Product 4-Chromanone (Cyclized Ketone) Intermediate->Product - H+ (Re-aromatization)

Figure 1: General mechanism of acid-catalyzed intramolecular cyclization of phenoxy acids.

Comparative Analysis of Catalyst Classes

Class A: Brønsted Superacids (Liquid Phase)

1. Polyphosphoric Acid (PPA) [2][3]

  • Status: The "Classic" Benchmark.

  • Pros: Acts as both solvent and catalyst; drives dehydration effectively; low cost.

  • Cons: Extremely viscous at RT; requires heating (60-100°C) to stir; workup involves quenching into ice, often leading to emulsions and yield loss; "Tar" formation is common with electron-rich rings.

2. Eaton’s Reagent (7.7 wt%


 in Methanesulfonic Acid) 
  • Status: The "Modern" Standard.

  • Pros: Liquid at room temperature (low viscosity); easier to stir and pour; water-soluble workup is cleaner than PPA; often higher yields due to better mass transfer.

  • Cons: More expensive than PPA; highly corrosive.

Class B: Heterogeneous Solid Acids (Green Chemistry)

3. Zeolites (H-Beta, ZSM-5, Mordenite)

  • Status: The "Sustainable" Choice.

  • Pros: Reusable filterable solid; no acidic wastewater; shape selectivity can reduce intermolecular side reactions (dimerization). H-Beta typically outperforms ZSM-5 due to larger pore sizes accommodating the bulky transition state.

  • Cons: Requires a solvent (e.g., chlorobenzene, nitrobenzene); reaction times are longer; lower single-pass conversion compared to superacids.

Class C: Lewis Acid Catalysts

4. Metal Triflates (


, 

)
  • Status: The "Chemo-selective" Specialist.

  • Pros: Water-tolerant; mild conditions; compatible with acid-sensitive functional groups; effective in Ionic Liquids.

  • Cons: High catalyst cost; often requires converting the acid to an acid chloride first (two-step process) or using high temperatures for direct condensation.

Performance Data Synthesis

The following table synthesizes representative performance metrics for the cyclization of 3-phenoxypropionic acid to 4-chromanone .

Catalyst SystemYield (%)Temp (°C)Time (h)Workup Difficulty (1-5)Reusability
Polyphosphoric Acid (PPA) 75 - 8580 - 1002 - 45 (High)No
Eaton's Reagent 88 - 95 25 - 601 - 32 (Low)No
Zeolite H-Beta 65 - 75140 (Reflux)12 - 241 (Very Low)Yes (Calcination)
Sc(OTf)3 (in CH3CN) 80 - 90806 - 122 (Low)Yes (Extraction)

Data synthesized from comparative literature analysis (see References).

Experimental Protocols

Protocol A: High-Efficiency Synthesis using Eaton’s Reagent

Best for: Small to medium scale (mg to kg), maximizing yield.

  • Preparation: In a dry round-bottom flask under

    
    , charge 3-phenoxypropionic acid  (1.0 equiv).
    
  • Addition: Add Eaton’s Reagent (5 mL per gram of substrate). Note: No additional solvent is required.

  • Reaction: Stir at 40–50°C for 2 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.

    • Checkpoint: The solution should darken slightly but remain fluid. If it turns black/tarry, reduce temperature.

  • Quench: Pour the reaction mixture slowly into a beaker of crushed ice/water (10x volume) with vigorous stirring.

  • Isolation: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with Dichloromethane (

    
    ), wash with 
    
    
    
    (sat.), dry over
    
    
    , and concentrate.
  • Purification: Recrystallization from Ethanol or Column Chromatography.

Protocol B: Green Synthesis using Zeolite H-Beta

Best for: Process chemistry, minimizing waste.

  • Activation: Calcine Zeolite H-Beta (

    
     ratio ~25) at 500°C for 4 hours prior to use to remove adsorbed water.
    
  • Setup: In a flask equipped with a Dean-Stark trap (for water removal), mix 3-phenoxypropionic acid (1.0 equiv) and Activated Zeolite (20-50 wt% relative to substrate).

  • Solvent: Add Toluene or Xylene (10 mL per gram).

  • Reaction: Reflux (110–140°C) with azeotropic removal of water for 12–24 hours.

  • Workup: Cool to RT. Filter the catalyst (save for regeneration). Concentrate the filtrate under reduced pressure.

  • Regeneration: Wash the used catalyst with Acetone and calcine at 500°C to restore activity.

Decision Workflow & Troubleshooting

Use the following logic flow to select the optimal catalyst for your specific substrate constraints.

DecisionMatrix Start Select Substrate Constraints Scale Is Scale > 1kg? Start->Scale Sensitivity Acid Sensitive Groups? Scale->Sensitivity No (Lab Scale) UseZeolite Use Zeolite H-Beta (Toluene Reflux) Scale->UseZeolite Yes (Green Focus) Green Strict Waste Limits? Sensitivity->Green No UseTriflate Use Sc(OTf)3 (Mild Lewis Acid) Sensitivity->UseTriflate Yes (Protecting Groups) Green->UseZeolite Yes UseEaton Use Eaton's Reagent (40°C) Green->UseEaton No (Max Yield)

Figure 2: Catalyst selection logic based on scale and substrate sensitivity.

Troubleshooting Guide
  • Problem: Intermolecular Dimerization (Low Yield)

    • Cause: Concentration too high.

    • Fix: Dilute the reaction. For Eaton's reagent, use more reagent volume. For Zeolites, increase solvent volume (High Dilution Principle).

  • Problem: "Tar" Formation

    • Cause: Overheating or reaction time too long; polymerization of electron-rich phenol rings.

    • Fix: Switch from PPA to Eaton's Reagent and run at a lower temperature (<40°C).

  • Problem: Incomplete Conversion with Zeolites

    • Cause: Water poisoning the active sites or pore clogging.

    • Fix: Ensure efficient Dean-Stark water removal. Use a Zeolite with larger pores (e.g., switch from ZSM-5 to H-Beta or Y-Zeolite).

References

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973).[4] Phosphorus pentoxide-methanesulfonic acid.[4] Convenient alternative to polyphosphoric acid.[4] The Journal of Organic Chemistry, 38(23), 4071–4073. Link

  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard PPA Protocols).
  • Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry, 1999(1), 15–27. Link

  • Corma, A., et al. (2001). Zeolites as catalysts for the acylation of anisole. Journal of Catalysis, 200, 30-40. (Mechanistic insight on solid acids).

Sources

Beyond the Spot: A Comparative Guide to Confirming Benzofuran Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

In drug development, the synthesis of the benzofuran pharmacophore is merely the prologue; the true narrative lies in the rigorous confirmation of purity. Unreacted starting materials are not just chemical noise—they are potential toxicophores. For example, residual salicylaldehydes or


-haloketones (common in Rap-Stoermer syntheses) can act as Michael acceptors or genotoxic impurities (GTIs).

This guide moves beyond basic Thin Layer Chromatography (TLC) to objectively compare the three dominant modalities for confirming the absence of starting materials: TLC , HPLC-UV/MS , and Quantitative NMR (qNMR) . We adhere to the principles of ICH Q3A(R2) , which mandates identification thresholds as low as 0.05% for high-dose drug substances.

The Challenge: Rap-Stoermer Synthesis Case Study

To ground this guide in reality, we analyze the Rap-Stoermer reaction , a widely used method for synthesizing 2-aroylbenzofurans.

  • Starting Material A: Salicylaldehyde (distinct aldehyde proton).

  • Starting Material B: Phenacyl Bromide (lachrymator, alkylating agent).

  • Product: 2-Benzoylbenzofuran.

The critical analytical challenge is distinguishing the unreacted aldehyde and the alkyl halide from the aromatic product matrix.

Visualization: Reaction & Impurity Origins

RapStoermer SM1 Salicylaldehyde (Aldehyde Impurity) Inter Intermediate (O-Alkylated) SM1->Inter + Base (K2CO3) SM2 Phenacyl Bromide (Alkyl Halide Impurity) SM2->Inter Inter->Inter Incomplete Cyclization Prod 2-Benzoylbenzofuran (Target) Inter->Prod Cyclization (-H2O)

Figure 1: The Rap-Stoermer pathway. Red nodes indicate starting materials that must be confirmed absent.

Comparative Analysis of Detection Methods

Method A: Thin Layer Chromatography (TLC)

The Qualitative Baseline

While TLC is the standard for reaction monitoring, it is insufficient for final purity confirmation due to limited sensitivity and the "co-elution trap."

  • Protocol:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).

    • Co-spotting (Critical Step): Spot Starting Material A, Product, and a Mix (Co-spot) in the center lane.

    • Visualization: UV (254 nm) and staining (2,4-DNP for aldehydes).

  • Verdict: TLC confirms presence of product but cannot reliably confirm absence of starting material below 1-2%.

Method B: HPLC-UV/MS

The Quantitative Standard

High-Performance Liquid Chromatography (HPLC) is the industry workhorse for establishing purity >99.5%.

  • Protocol:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

      
      m).
      
    • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

    • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl); MS (ESI+).

    • System Suitability: Inject a standard of Salicylaldehyde at 0.05% concentration (limit level).

  • Verdict: The gold standard for sensitivity. Capable of detecting ppm-level impurities.

Method C: Quantitative NMR ( H qNMR)

The Structural Validator

Often overlooked, qNMR is the most powerful tool for specifically targeting the aldehyde starting material because the aldehyde proton signal (~10 ppm) resides in a silent region of the benzofuran spectrum.

  • Protocol:

    • Solvent: DMSO-

      
       (prevents peak overlap common in CDCl
      
      
      
      ).
    • Parameters:

      
       (relaxation delay) 
      
      
      
      5
      
      
      
      
      (typically 15-30s) to ensure full integration accuracy.
    • Internal Standard: 1,3,5-Trimethoxybenzene (traceable).

    • Target Region: Zoom into 9.5–10.5 ppm. Any singlet here confirms Salicylaldehyde presence.

  • Verdict: Unbeatable specificity. If the peak at 10.2 ppm is absent, the starting material is chemically gone.

Performance Data Comparison

The following table summarizes experimental performance based on field application data for benzofuran analysis.

FeatureTLC (Silica)HPLC-UV (C18)qNMR (600 MHz)
Limit of Detection (LOD) ~1.0% (Visual)< 0.01% (High Sensitivity)~0.1% (Medium Sensitivity)
Specificity Low (Co-elution risk)High (Retention time)Very High (Structural fingerprint)
Setup Time 10 Minutes1-2 Hours (Equilibration)15 Minutes
Reference Standard RequiredRequired for QuantitationNot Required (for Analyte)
Best Use Case Reaction MonitoringFinal Purity (Certificate of Analysis)Structure Confirmation & Specific Impurity Check

Decision Logic: The "Absence" Workflow

Do not rely on a single method. Use this integrated workflow to ensure regulatory compliance and scientific rigor.

DecisionTree Start Crude Benzofuran Product TLC Step 1: TLC with Co-Spot (Visual Check) Start->TLC TLC_Fail SM Visible? Recrystallize TLC->TLC_Fail Spots Visible NMR Step 2: 1H NMR (DMSO-d6) Check 9.5-10.5 ppm TLC->NMR Single Spot TLC_Fail->Start Reprocess NMR_Fail Aldehyde Peak Present? Recrystallize NMR->NMR_Fail Signal > Noise HPLC Step 3: HPLC-UV/MS (Limit Test) NMR->HPLC Silent Region NMR_Fail->Start Reprocess Final Product Certified (>99.5% Purity) HPLC->Final Impurity < 0.05%

Figure 2: Integrated analytical workflow for benzofuran purity confirmation.

References

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances.[1] European Medicines Agency. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Koca, I., et al. (2022). "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect, 7(30).[2] [Link][2][3]

  • Gokcen, T., et al. (2016). "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." Records of Natural Products, 10(6). [Link]

Sources

Comparative Guide: Spectral Cross-Referencing for 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomeric Challenge

In the development of phenoxy-acid pharmacophores (often used in antagonists for reverse transcriptase or specific herbicide classes), the structural integrity of the core scaffold is paramount. 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid presents a specific analytical challenge: it is a regioisomer of the more commonly synthesized 5-nitrovanillin derivative, 2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid .

This guide provides a rigorous cross-referencing framework to distinguish the target molecule (Ortho-Formyl) from its common Para-Formyl alternative. We focus on "Analytical Performance"—the ability of spectral methods to definitively resolve these isomers—and provide validated protocols for structural confirmation.

The Core Comparison
FeatureTarget Molecule Common Alternative (Impurity/Isomer)
IUPAC Name 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid2-(4-Formyl-2-methoxy-6-nitrophenoxy)propanoic acid
Precursor 6-Nitro-o-vanillin (or equivalent)5-Nitrovanillin
Aldehyde Position Ortho (Position 2) relative to EtherPara (Position 4) relative to Ether
Critical Risk Steric inhibition of ether formation; Cyclization potential.[1][2]Thermodynamic stability; easier synthesis.

Structural Logic & Isomeric Differentiation

To validate the target, one must prove the aldehyde is at the 2-position (ortho) rather than the 4-position. The following Graphviz diagram illustrates the structural connectivity and the logic flow for differentiation.

StructuralLogic cluster_0 Differentiation Logic Precursor Precursor Selection Reaction Etherification (S_N2 Reaction) Precursor->Reaction + 2-Chloropropanoic Acid Target Target: Ortho-Formyl (2-CHO, 4-NO2, 6-OMe) Reaction->Target Route A (o-Vanillin deriv.) Isomer Alternative: Para-Formyl (4-CHO, 2-OMe, 6-NO2) Reaction->Isomer Route B (Vanillin deriv.) Analysis Spectral Differentiation Target->Analysis Isomer->Analysis Validation Key Differentiator: Aldehyde-Ether Proximity Analysis->Validation NOE & Carbonyl Shift

Figure 1: Structural logic flow distinguishing the target Ortho-Formyl scaffold from the Para-Formyl alternative.

Comparative Spectral Analysis

Method A: Nuclear Magnetic Resonance (¹H NMR)

The proximity of the aldehyde group to the propanoic ether tail in the target molecule induces specific shielding/deshielding effects absent in the alternative.

Solvent: DMSO-d₆ (Standard for nitrophenols)[3]

Proton AssignmentTarget (Ortho-Formyl) Alternative (Para-Formyl) Mechanistic Explanation
-CHO (Aldehyde) 10.20 - 10.45 ppm 9.80 - 9.95 ppmIn the Target, the ortho-CHO experiences steric compression and Van der Waals deshielding from the adjacent ether tail.
Aromatic H (m, m) Two doublets (J~2.5Hz)Two doublets (J~2.0Hz)Both are meta-coupled. However, the Target's H3 is sandwiched between CHO and NO2, shifting it further downfield (~8.2 ppm).
-O-CH(CH₃)- (Alpha)5.10 - 5.25 ppm (q)4.80 - 5.00 ppm (q)Critical Marker: The ortho-formyl group in the Target exerts an anisotropic deshielding effect on the alpha-proton of the propanoic chain.
-OCH₃ (Methoxy) 3.85 - 3.95 ppm (s)3.90 - 4.00 ppm (s)Minimal difference; not reliable for differentiation.

Self-Validating Check: Perform a 1D NOE (Nuclear Overhauser Effect) experiment.

  • Target: Irradiating the Aldehyde (-CHO) peak will show enhancement of the Propanoic Alpha-CH signal (spatial proximity).

  • Alternative: Irradiating the Aldehyde will NOT enhance the Ether signals (too distant, para-position).

Method B: Infrared Spectroscopy (FT-IR)

IR is less specific for isomerism but vital for functional group confirmation.

  • Target (Ortho-Formyl):

    • C=O (Aldehyde): 1685 - 1695 cm⁻¹ (Often split or shifted due to steric strain with the ether).

    • C=O (Carboxylic Acid): 1710 - 1730 cm⁻¹ (Broad).

    • NO₂ (Asymmetric): 1535 cm⁻¹.

  • Alternative (Para-Formyl):

    • C=O (Aldehyde): 1695 - 1705 cm⁻¹ (More typical conjugated aldehyde value).

Method C: Mass Spectrometry (ESI-MS)

While the molecular weight (MW 269.21) is identical, the fragmentation pathways differ due to the "Ortho Effect."

  • Target (Ortho-Formyl):

    • Prominent fragment: [M - OH]⁺ or cyclization-induced water loss due to the interaction between the ortho-aldehyde and the acid tail.

    • Characteristic loss: CO (28 Da) is more facile from the ortho-position.

  • Alternative (Para-Formyl):

    • Standard fragmentation: Sequential loss of NO₂ (46 Da) and COOH .

Experimental Protocol: Analytical Validation Workflow

This protocol is designed to validate the identity of the synthesized 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid.

Step 1: Sample Preparation
  • Dissolve 10 mg of the solid product in 0.6 mL of DMSO-d₆ .

  • Ensure complete dissolution; nitrophenoxy acids can form dimers. If cloudy, add 1 drop of NaOD/D₂O to break dimers (shifts will move, but solubility improves).

Step 2: HPLC Purity Check (Prerequisite)

Before spectral analysis, ensure regioisomeric purity >95%.

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 254 nm and 310 nm (Nitro group absorption).

  • Note: The Ortho-isomer (Target) typically elutes later than the Para-isomer due to internal hydrogen bonding masking the polarity of the aldehyde.

Step 3: Spectral Acquisition & Cross-Reference
  • Acquire ¹H NMR (16 scans min).

  • Crucial Step: Check the integration of the aromatic region. It must integrate to exactly 2 protons relative to the 3 protons of the methoxy group.

  • Decision Gate:

    • If Aldehyde signal > 10.0 ppm → Probable Target .

    • If Aldehyde signal < 10.0 ppm → Suspect Alternative .

Visualization of Analytical Workflow

AnalyticalWorkflow Sample Crude Product (Solid) HPLC HPLC-UV (C18) Regioisomer Separation Sample->HPLC Decision1 Single Peak? HPLC->Decision1 Purification Prep-HPLC / Recrystallization Decision1->Purification No (Mixture) NMR 1H NMR (DMSO-d6) Focus: 10-10.5 ppm Decision1->NMR Yes (>95%) Purification->HPLC NOE 1D NOE Experiment Irradiate CHO NMR->NOE Ambiguous Shift Result Validation Confirmed (Target Identified) NOE->Result Enhancement at Alpha-CH

Figure 2: Step-by-step analytical workflow for validating the regioisomeric identity of the target molecule.

References

  • PubChem Compound Summary. 2-(2-Formyl-6-methoxyphenoxy)propanoic acid (Base Scaffold Data).[4] National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. Infrared Spectrum of 2-Phenylpropanoic Acid Derivatives (Reference for Propanoic Tail). [Link]

  • EPA CompTox Dashboard. 2-(2-formyl-6-methoxyphenoxy)propanoic acid (Tox & Property Data). [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown" Hazard Protocol

As researchers, we often handle intermediates where a specific Safety Data Sheet (SDS) is either generic or unavailable. 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid is a multi-functionalized aromatic scaffold. Its safety profile must be derived from its functional groups (Structure-Activity Relationship or SAR).

The Core Hazard Triad:

  • Nitro Group (

    
    ):  potential for energetic decomposition (heat sensitivity) and systemic toxicity (methemoglobinemia) via skin absorption.
    
  • Aldehyde Group (

    
    ):  High risk of respiratory sensitization and contact dermatitis.
    
  • Propanoic Acid Tail (

    
    ):  Corrosive to mucous membranes and eyes.
    

Operational Verdict: Treat this compound as a High-Potency Sensitizer and Potential Energetic . Standard "lab coat and glasses" are insufficient for specific manipulations described below.

Risk Assessment & Hazard Logic

The following diagram illustrates the causality between the chemical structure and the required engineering controls.

HazardLogic cluster_molecule Molecular Structure cluster_risk Associated Risks cluster_control Required Controls Nitro Nitro Group (-NO2) Explosion Energetic Instability (Heat/Shock) Nitro->Explosion Systemic Systemic Toxicity (Skin Absorption) Nitro->Systemic Aldehyde Aldehyde Group (-CHO) Sensitization Resp. Sensitization & Dermatitis Aldehyde->Sensitization Acid Carboxylic Acid (-COOH) Corrosion Eye/Mucosa Damage Acid->Corrosion Shield Blast Shield / Sash Lowered Explosion->Shield Gloves Double Nitrile / Laminate Systemic->Gloves Ventilation Fume Hood (No Recirculation) Sensitization->Ventilation Corrosion->Gloves

Figure 1: Structure-Activity Relationship (SAR) mapping functional groups to specific safety controls.

PPE Selection Matrix

Do not rely on a single glove type for all steps. Solvents used to dissolve this compound (often DMF or DMSO) can permeate standard nitrile gloves, carrying the toxic nitro-compound through the skin.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Solubilization/Spill Cleanup)Technical Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Silver Shield / Laminate (Under outer nitrile glove)Nitrile degrades in ketones/aromatics. Laminate is required if dissolved in DMSO/DMF to prevent carrier-solvent permeation.
Eye Protection Chemical Splash Goggles Face Shield + Goggles Safety glasses allow vapors to bypass side shields. Acidic dusts cause severe ocular irritation.
Respiratory Fume Hood (LEV) Sash height < 18 inchesP100 / N95 (Only if outside hood)Aldehydes are sensitizers. Inhalation can induce asthma-like symptoms. Zero tolerance for dust generation outside hood.
Body Defense Lab Coat (Cotton/Poly blend)Chemical Apron (Rubber/Neoprene)Nitro compounds stain skin yellow/brown and absorb rapidly. An apron prevents chest/lap absorption during spills.

Operational Protocols

Phase A: Weighing & Transfer (Solid State)

Risk: Static charge dispersing toxic dust.

  • Engineering Control: Use a balance enclosure or place the balance inside the fume hood.

  • Static Control: Use an ionizing anti-static gun on the spatula and weigh boat before transfer. Nitro-aromatics can be friction-sensitive; do not grind the solid.

  • Technique:

    • Place a chemically resistant mat (absorbent side up) in the hood.

    • Weigh into a tared vial, not onto weighing paper (reduces transfer loss and dust).

    • Cap the vial inside the hood before moving it.

Phase B: Solubilization (Liquid State)

Risk: Exothermic reaction and solvent permeation.

  • Solvent Choice: If using DMSO or DMF, assume the chemical will penetrate nitrile gloves in <10 minutes upon contact.

  • Procedure:

    • Add solvent slowly. The carboxylic acid moiety may generate heat if dissolved in basic buffers.

    • Do not heat >50°C without a blast shield. Nitro-aromatics have lower decomposition temperatures (onset often >200°C, but impurities lower this threshold).

  • Spill Response:

    • Solid: Cover with wet paper towel to prevent dust, then wipe up.

    • Liquid: Absorb with vermiculite. Do NOT use sawdust (combustible nitrate formation risk).

Waste Disposal & Deactivation[1][2][3]

Critical Warning: Do not mix this compound with strong alkalis (NaOH, KOH) in the waste stream.

  • Reasoning: Nitro-aromatics can undergo nucleophilic aromatic substitution or polymerization in strong base, leading to runaway exotherms (explosions) in closed waste drums.

Disposal Workflow:

WasteFlow Waste Reaction Waste (2-Formyl-6-methoxy...) Decision Is it acidic? Waste->Decision Neutralize Dilute & Neutralize (pH 6-8) Decision->Neutralize Yes (Carefully) Segregate Segregate into High Hazard Organic Decision->Segregate No Neutralize->Segregate Label Label: 'Contains Nitro-Aromatics' (Do Not Autoclave) Segregate->Label

Figure 2: Waste segregation logic to prevent incompatible storage.

References & Authority

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011.

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1]

  • Ansell Healthcare. Chemical Resistance Guide (Permeation & Degradation Data). (Reference for Nitrile/Laminate breakthrough times).

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis for high-potency research chemicals. Always consult your institution's Chemical Hygiene Officer (CHO) before scaling up.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.